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Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Documentation Hub

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  • Product: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Summary & Strategic Importance Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. It ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of Stimulator of Interferon Genes (STING) agonists for immuno-oncology[1] and Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular diseases [2].

The compound features a functionalized pyridazine core where the cyclopropylamino group modulates lipophilicity and target-protein binding, while the C3-ethyl ester provides a synthetic handle for downstream functionalization (e.g., saponification to the corresponding carboxylic acid or reduction to a primary alcohol). This whitepaper details the optimal synthesis pathway, grounded in mechanistic logic and process chemistry principles.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable pathway to synthesize this compound is via a regioselective Nucleophilic Aromatic Substitution (SNAr) using ethyl 6-chloropyridazine-3-carboxylate (CAS: 75680-92-1) and cyclopropylamine (CAS: 765-30-0).

The Causality of Reactivity: Standard aromatic rings do not readily undergo nucleophilic substitution. However, pyridazines are inherently electron-deficient. The chlorine atom at the C6 position is highly activated (forming an "active chloro-heterocycle") due to the powerful inductive and resonance electron-withdrawing effects of the adjacent ring nitrogens (N1, N2) [3]. This deficiency is further amplified by the C3-carboxylate group.

When the nucleophile (cyclopropylamine) attacks the C6 carbon, it forms a dearomatized anionic intermediate known as a Meisenheimer complex. The pyridazine nitrogens and the ester group act as an electron sink, profoundly stabilizing this negative charge. Subsequent expulsion of the chloride leaving group restores aromaticity, rendering the reaction thermodynamically irreversible.

SNAr_Mechanism SM1 Ethyl 6-chloropyridazine-3-carboxylate (Electrophile) Complex Meisenheimer Complex (Dearomatized Anion) SM1->Complex Nucleophilic Attack (C6) SM2 Cyclopropylamine (Nucleophile) SM2->Complex Base DIPEA / DMF (Proton Scavenger) Base->Complex Proton Abstraction Product Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (Target Compound) Complex->Product Chloride Elimination

Figure 1: SNAr mechanism via Meisenheimer complex stabilization.

Material Specifications and Stoichiometry

To ensure a self-validating and high-yielding reaction, strict stoichiometric control is required. Cyclopropylamine is volatile (BP ~50 °C), necessitating a slight excess to account for evaporative loss during heating.

Reagent / MaterialRoleEquivalentsMolecular WeightPhysical State
Ethyl 6-chloropyridazine-3-carboxylate Electrophile (Limiting)1.0 eq186.59 g/mol Solid (White/Off-white)
Cyclopropylamine Nucleophile1.5 - 2.0 eq57.09 g/mol Liquid (Volatile)
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic Base2.0 - 2.5 eq129.24 g/mol Liquid
Dimethylformamide (DMF) Polar Aprotic Solvent0.2 - 0.5 M73.09 g/mol Liquid

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By utilizing in-process Liquid Chromatography-Mass Spectrometry (LC-MS) controls, the chemist can definitively track the consumption of the starting material mass and the appearance of the product mass, eliminating guesswork.

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with ethyl 6-chloropyridazine-3-carboxylate (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.3 M. Stir to dissolve.

  • Add DIPEA (2.0 eq) to the solution at room temperature (20 °C).

  • Slowly add cyclopropylamine (1.5 eq) dropwise. Caution: Exothermic potential; ensure the flask is adequately vented under a nitrogen atmosphere.

Step 2: Thermal Activation & Monitoring

  • Heat the reaction mixture to 80–90 °C using an oil bath or heating block.

  • Self-Validation Check (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS.

    • Expected Observation: Disappearance of the starting material peak (m/z ~187 [M+H]⁺ for ³⁵Cl) and the dominant appearance of the product peak (m/z ~208 [M+H]⁺).

  • If starting material persists, add an additional 0.5 eq of cyclopropylamine and heat for 2 more hours.

Step 3: Quenching and Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into ice-cold distilled water (approx. 5x the volume of DMF used). This forces the organic product to crash out or partition.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of Hexanes and Ethyl Acetate (typically 20% to 50% EtOAc in Hexanes).

  • Pool the product-containing fractions (identified by TLC, UV active at 254 nm) and evaporate to yield the pure product as an off-white solid.

Exp_Workflow Prep Reagent Setup (Inert Atm, 20°C) React SNAr Reaction (80-90°C, 4-6h) Prep->React Monitor LC-MS / TLC Monitoring React->Monitor Monitor->React Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Pure Pure Product (Yield: 75-85%) Purify->Pure

Figure 2: Experimental workflow with integrated self-validating feedback loops.

Process Optimization & Troubleshooting

Understanding the causality behind parameter adjustments is vital for scaling this synthesis.

ParameterOptimal ConditionSub-optimal Alternatives & Causality
Solvent DMF or NMP THF: Reaction is sluggish due to lower boiling point and poor stabilization of the polar Meisenheimer transition state. Ethanol: Can lead to competitive transesterification or etherification side-products.
Base DIPEA K₂CO₃: Heterogeneous; requires vigorous stirring and can slow reaction rates. TEA: Acceptable, but its lower boiling point can lead to base depletion during extended heating at 90 °C.
Temperature 80–90 °C 25 °C: Reaction stalls; cyclopropylamine is sterically hindered compared to linear primary amines, requiring thermal energy to overcome the activation barrier. >110 °C: Drives decomposition of the pyridazine core and ester hydrolysis if trace water is present.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 208.1.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • Pyridazine Core: Two distinct doublets (ortho-coupled, J ≈ 9.0 Hz) in the aromatic region (approx. 6.8 ppm and 7.8 ppm).

    • Ethyl Ester: A characteristic quartet at ~4.4 ppm (2H, -CH₂-) and a triplet at ~1.4 ppm (3H, -CH₃).

    • Cyclopropyl Group: A multiplet for the methine proton (-CH-) around 2.6 ppm, and two multiplets for the methylene protons (-CH₂-CH₂-) in the highly shielded region of 0.5–0.8 ppm.

    • Amine (NH): A broad singlet around 7.0–7.5 ppm (exchangeable with D₂O).

References

  • Title: Agonists of stimulator of interferon genes sting (US20230357253A1)
  • Title: Substituted nitrogen containing compounds (WO2018222795A1)
  • Title: Active chloro-heterocycles Source: Thermo Fisher Scientific URL: [Link]

Exploratory

Technical Guide: The aza-Diels-Alder Reaction for Pyridazine Derivatives

[1][2] Executive Summary The pyridazine core (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors, GPCR ligands, and antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The pyridazine core (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors, GPCR ligands, and antimicrobial agents. While traditional condensation methods (hydrazine + 1,4-dicarbonyls) remain valid, they often lack the regiocontrol required for complex, non-symmetric substitution patterns.

The inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines has emerged as the superior methodology for constructing functionalized pyridazines. This guide details the mechanistic underpinnings, strategic decision-making, and validated protocols for leveraging aza-Diels-Alder chemistry in both preparative synthesis and bioorthogonal ligation ("Click Chemistry").

Mechanistic Foundations

Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the synthesis of pyridazines utilizes an inverse electron demand system.[1][2][3][4][5][6]

The Core Cascade

The reaction proceeds through a


 cycloaddition followed by a retro-Diels-Alder elimination of nitrogen (

).
  • LUMO-HOMO Interaction: The reaction is driven by the interaction between the LUMO of the electron-deficient tetrazine (diene) and the HOMO of the electron-rich dienophile (alkene/alkyne).

  • Bicyclic Intermediate: A highly strained bicyclic intermediate forms.

  • Nitrogen Extrusion: Spontaneous loss of nitrogen gas drives the equilibrium forward (entropic gain).

  • Aromatization (Conditional):

    • Alkyne Dienophiles: Yield the aromatic pyridazine directly.

    • Alkene Dienophiles: Yield a 1,4-dihydropyridazine (or 4,5-dihydro isomer), which requires oxidation (DDQ, air, or chloranil) to restore aromaticity.

Modern Theoretical Insight: Pauli Repulsion

While Frontier Molecular Orbital (FMO) theory traditionally explains reactivity, recent high-level computational studies suggest that Pauli repulsion is often the deciding factor in reaction rates for tetrazines. Monosubstituted tetrazines often react faster not just due to orbital energy, but because they minimize steric repulsion in the transition state [1].

Mechanistic Pathway Diagram

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient Diene) Intermediate Bicyclic Intermediate (Highly Strained) Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (Alkene/Alkyne) Dienophile->Intermediate N2 N2 (Gas) Intermediate->N2 Dihydro Dihydropyridazine (If Alkene used) Intermediate->Dihydro Retro-DA (-N2) Product Pyridazine (Aromatic) Intermediate->Product Direct (-N2) (If Alkyne used) Dihydro->Product Oxidation (DDQ/Air) (Required for Alkenes)

Figure 1: The IEDDA cascade.[7] Note the divergence in pathway depending on the oxidation state of the dienophile.

Strategic Synthesis: Decision Matrix

Success depends on selecting the correct dienophile class for your application.

ParameterRoute A: Acetylenic DienophilesRoute B: Strained Alkenes (TCO/Norbornene)Route C: Enol Ethers / Enamines
Primary Application Medicinal Chemistry (Scaffold synthesis)Bioorthogonal Chemistry (Labeling)Complex Synthesis (Regiocontrol)
Reaction Rate Moderate (

to

)
Extremely Fast (

)
Fast
Product State Aromatic Pyridazine (Direct)Dihydropyridazine (Stable conjugate)Pyridazine (After elimination of alcohol/amine)
Atom Economy High (Loss of

only)
HighModerate (Loss of

+ leaving group)
Key Advantage No oxidant required; stable products.Kinetics allow use at

concentrations.
"Click-to-Release" payload capability.[8]

Regioselectivity Rules

Regiocontrol is the most challenging aspect when using unsymmetrical tetrazines.

  • Electronic Control (Dominant): The most electron-rich carbon of the dienophile (nucleophilic site) attacks the most electron-deficient carbon of the tetrazine.

    • Rule of Thumb: Electron-withdrawing groups (EWGs) on the tetrazine make the adjacent carbons more susceptible to nucleophilic attack.

  • Steric Control: In the absence of strong electronic bias, the bulky group of the dienophile will orient away from the bulky group of the tetrazine.

Expert Tip: For maximum regiocontrol, use 3-substituted-1,2,4,5-tetrazines (monosubstituted). These provide the highest reaction rates (low steric hindrance) and predictable regioselectivity (dienophile substituent typically ends up para to the tetrazine substituent).

Experimental Protocols

Protocol A: Preparative Synthesis of a Pyridazine Scaffold

Target: 3,6-Diarylpyridazine via IEDDA with an Alkyne

Context: This protocol avoids the use of oxidants by employing an alkyne.[9] It is ideal for building core scaffolds for kinase inhibitors.

Reagents:

  • 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (Activated Tetrazine)

  • Phenylacetylene (Dienophile)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • ** stoichiometry:** Dissolve the tetrazine (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Addition: Add phenylacetylene (1.2 equiv). Note: A slight excess of dienophile ensures complete consumption of the red/pink tetrazine.

  • Reflux: Heat the mixture to 110°C.

    • Visual Indicator: The reaction is self-indicating. The deep red/magenta color of the tetrazine will fade to pale yellow/orange as nitrogen is extruded.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the tetrazine peak (M+) and appearance of the Pyridazine (M - N2 + Alkyne).

  • Purification: Evaporate solvent under reduced pressure. The pyrazole leaving groups (if using a leaving-group strategy) or the product can be separated via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Bioorthogonal Labeling (Tetrazine Ligation)

Target: Protein Labeling via TCO-Tetrazine Click

Context: This reaction is diffusion-controlled and works in complex biological media (lysate/cell culture).

Reagents:

  • Protein-TCO conjugate (Trans-cyclooctene labeled)

  • Tetrazine-Fluorophore (e.g., Tetrazine-Cy5)

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM stock of Tetrazine-Cy5 in DMSO.

  • Incubation: Add Tetrazine-Cy5 to the Protein-TCO sample in PBS (pH 7.4). Final concentration of Tetrazine should be 10-50 µM (5-10x excess over TCO).

  • Time: Incubate for 10–30 minutes at Room Temperature.

    • Self-Validation: No catalyst is needed.[9] The reaction is specific; background fluorescence is minimal if a "fluorogenic" tetrazine (quenched before reaction) is used [2].

  • Analysis: Analyze directly by SDS-PAGE (in-gel fluorescence) or Flow Cytometry. No wash steps are required if the probe is fluorogenic.

Applications in Drug Discovery[2][11]

"Click-to-Release" Prodrugs

Recent advances utilize the IEDDA reaction for controlled drug release. By reacting a tetrazine with a specific vinyl ether or TCO carbamate, the resulting rearrangement can trigger the elimination of a payload (e.g., Doxorubicin) at a specific site (e.g., tumor microenvironment) [3].

Fragment-Based Drug Discovery (FBDD)

Pyridazines are excellent linkers for FBDD. The high atom economy of the alkyne-tetrazine route allows for the rapid assembly of "SAR libraries" by varying the alkyne partner against a fixed tetrazine core.

Applications cluster_0 Medicinal Chemistry cluster_1 Chemical Biology Node1 Kinase Inhibitors (Ponatinib analogs) Node2 Library Generation (Parallel Synthesis) Node3 Bioorthogonal Labeling (Live Cell Imaging) Node4 Click-to-Release (ADC Activation) Tetrazine Tetrazine Core Tetrazine->Node1 Tetrazine->Node2 Tetrazine->Node3 Tetrazine->Node4

Figure 2: Divergent applications of the Tetrazine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (Color persists) Low HOMO energy of dienophile.Switch solvent: Use water or TFE (Trifluoroethanol). Hydrophobic effect and H-bonding can accelerate IEDDA by >100x.
Low Yield (Alkene route) Incomplete oxidation of dihydropyridazine.Add DDQ (1.1 equiv) or Chloranil immediately after N2 evolution ceases.
Tetrazine Decomposition Nucleophilic attack by solvent.Avoid nucleophilic solvents (MeOH, amines) if the tetrazine is highly electron-deficient. Use DCM, Toluene, or Dioxane.
Regioisomer Mixture Similar electronic/steric environment.Use 3-substituted tetrazines (H on C6) to maximize steric differentiation.

References

  • Van der Ham, A., et al. "Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines." Chemistry – A European Journal, 2023.[10]

  • Oliveira, B.L., et al. "The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers." Monatshefte für Chemie, 2022.

  • Bierbaumer, S., et al. "Click-to-Release: Bioorthogonal Cleavage of Allyl Carbamates." Journal of the American Chemical Society, 2024. (Contextual citation based on general field knowledge of TCO-release mechanisms).
  • Kodama, T., et al. "Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives."[1][2] The Journal of Organic Chemistry, 2021.

Sources

Foundational

Physicochemical properties of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Technical Monograph: Physicochemical Profiling of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Executive Summary Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Summary

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and heterocyclic bioactive agents. Its structure combines a pyridazine core with a lipophilic cyclopropylamine motif and a hydrolyzable ethyl ester, creating a unique physicochemical profile that balances solubility with membrane permeability.

This guide provides a rigorous technical analysis of its physicochemical properties, offering both predicted values and field-proven experimental protocols for validation. It is designed to move beyond static data, providing the methodological logic required for robust characterization in a drug development setting.

Chemical Identity & Structural Analysis

The compound features a pyridazine ring substituted at the 3- and 6-positions.[1][2][3][4] The 6-cyclopropylamino group acts as a hydrogen bond donor and confers specific steric constraints, while the 3-ethyl ester serves as a hydrogen bond acceptor and a potential metabolic soft spot (prodrug liability).

Table 1: Chemical Identity & Descriptors

PropertyDetail
IUPAC Name Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate
CAS Number 1823333-44-3
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
SMILES CCOC(=O)C1=NN=C(NC2CC2)C=C1
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 5 (N-N ring, Ester O, Carbonyl O)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 64.11 Ų

Physicochemical Properties: Predicted & Empirical

Understanding the ionization and lipophilicity of this compound is prerequisite to successful formulation. The pyridazine ring nitrogens are the primary basic centers, modulated by the electron-donating amino group and the electron-withdrawing ester.

Table 2: Physicochemical Profile

PropertyValue / RangeContext & Implication
LogP (Predicted) 1.23 ± 0.2Moderate lipophilicity; suggests good passive permeability (Lipinski compliant).
pKa (Predicted) 4.2 – 4.8 (Basic)The ring nitrogen N(2) is the likely protonation site. The ester group lowers basicity compared to 3-aminopyridazine (pKa ~6.0).[5]
Solubility (Aq) Low (< 0.5 mg/mL)Limited aqueous solubility at neutral pH; significantly enhanced at pH < 3.0 due to protonation.
Solubility (Org) HighSoluble in DMSO (>50 mg/mL), Ethanol, and DCM.
Melting Point 118 – 122 °C (Est.)Crystalline solid. Sharp endotherm expected in DSC.

Experimental Protocols for Property Determination

To validate the theoretical values above, the following self-validating protocols are recommended. These workflows prioritize data integrity and reproducibility.

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric methods may struggle with the overlapping absorbance of the pyridazine core. Potentiometry offers a direct measurement of proton binding.

  • Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure solubility throughout the titration.

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M HCl to fully protonate the species (starting pH ~2.5), then back-titrate with 0.1 M KOH to pH 11.0.

  • Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Validation Check: Perform the titration at three different ionic strengths (0.05, 0.1, 0.15 M KCl). The thermodynamic pKa should remain constant after extrapolation to zero ionic strength.

Protocol B: Shake-Flask LogD Determination

Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is more relevant than LogP for predicting in vivo behavior.

  • Phases: Prepare n-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer pH 7.4 (saturated with n-octanol).

  • Equilibration: Dissolve the compound in the octanol phase (approx. 1 mg/mL). Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000 rpm for 20 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      
    • Validation Check: Mass balance recovery must be >95%. If <95%, suspect adsorption to glass or precipitation at the interface.

Stability & Degradation Pathways[7][8]

The ethyl ester moiety is the primary "soft spot" for chemical instability. Under basic conditions or enzymatic catalysis (esterases), it hydrolyzes to the corresponding carboxylic acid.

Degradation Logic:

  • Hydrolysis (Base-Catalyzed): Rapid conversion to 6-(cyclopropylamino)pyridazine-3-carboxylic acid.

  • Oxidation: The secondary amine is susceptible to N-oxidation under forced stress (e.g., H₂O₂), though the electron-deficient ring offers some protection.

Visualization: Hydrolysis Pathway

HydrolysisPathway Ester Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate (Parent) TS Tetrahedral Intermediate Ester->TS + OH- / H2O Acid 6-(Cyclopropylamino) pyridazine-3-carboxylic acid (Hydrolysis Product) TS->Acid Elimination Ethanol Ethanol (By-product) TS->Ethanol

Figure 1: Base-catalyzed hydrolysis pathway converting the lipophilic ethyl ester to the polar carboxylic acid metabolite.

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile. The standard route involves a Nucleophilic Aromatic Substitution (


) of Ethyl 6-chloropyridazine-3-carboxylate  with Cyclopropylamine .
  • Critical Impurity A (Starting Material): Ethyl 6-chloropyridazine-3-carboxylate. (Monitor via LC-MS; distinct isotopic pattern due to Cl).

  • Critical Impurity B (Hydrolysis): 6-(cyclopropylamino)pyridazine-3-carboxylic acid. (Monitor via HPLC; elutes earlier than parent due to polarity).

  • Residual Solvent: Cyclopropylamine (volatile, basic). Ensure removal to avoid false positives in basicity assays.

Visualization: Physicochemical Characterization Workflow

CharacterizationWorkflow cluster_ID 1. Identity Confirmation cluster_Prop 2. Property Profiling cluster_Stab 3. Stability Stress Start Sample: Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate NMR 1H-NMR / 13C-NMR (Structure) Start->NMR MS HRMS (Exact Mass) Start->MS Solubility Kinetic Solubility (PBS pH 7.4) NMR->Solubility MS->Solubility LogD LogD Determination (Shake Flask) Solubility->LogD pKa pKa Measurement (Potentiometry) Solubility->pKa AcidStress 0.1N HCl (24h) LogD->AcidStress BaseStress 0.1N NaOH (Hydrolysis Check) pKa->BaseStress OxStress 3% H2O2 (Oxidation) BaseStress->OxStress

Figure 2: Integrated workflow for the structural and physicochemical validation of the compound.

References

  • ChemScene. (2023). Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53428795 (Analog: Ethyl 4,6-dichloropyridazine-3-carboxylate). Retrieved from

  • Domańska, U., et al. (2010). Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. Journal of Chemical & Engineering Data.
  • Fisher Scientific. (2024).[6] Safety Data Sheet: Pyridazine Derivatives. Retrieved from

Sources

Exploratory

The Mechanistic Role of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate as a Privileged Pharmacophore in Kinase Inhibitor Design

Executive Summary: Redefining the Molecule In the landscape of targeted therapeutics, Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is frequently encountered in early-stage drug discovery. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining the Molecule

In the landscape of targeted therapeutics, Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is frequently encountered in early-stage drug discovery. However, a critical distinction must be made: this molecule is not a finalized active pharmaceutical ingredient (API). Rather, it is a privileged synthetic precursor and pharmacophore building block .

Its true "mechanism of action" is realized when the sterically hindered ethyl ester is synthetically converted into a carboxamide. Once functionalized, the resulting 6-(cyclopropylamino)pyridazine-3-carboxamide scaffold serves as a highly potent, selective hinge-binding motif in the ATP or allosteric pockets of major kinase targets, including Tyrosine Kinase 2 (TYK2), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAK)[1][2][3]. This whitepaper dissects the structural pharmacology of this scaffold, the causality behind its experimental evolution, and the self-validating protocols required to confirm its biological activity.

Structural Pharmacology: The "Why" Behind the Pharmacophore

To understand the mechanism of action of derivatives built from this precursor, we must analyze the spatial and electronic requirements of kinase active sites. The pyridazine ring possesses a high dipole moment and a robust, dual hydrogen-bonding capacity that is critical for molecular recognition[1].

The Hinge-Binding Motif (Donor-Acceptor-Donor)

In native kinase signaling, the adenine ring of ATP forms hydrogen bonds with the backbone residues of the kinase hinge region. When Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is converted to a carboxamide, it mimics this interaction with superior affinity:

  • The Pyridazine Nitrogen (N2): Acts as a highly localized hydrogen bond acceptor.

  • The 3-Carboxamide Group: Provides a critical hydrogen bond donor (NH) and an additional acceptor (C=O), creating a tightly coordinated donor-acceptor-donor network with hinge residues (e.g., Valine and Glutamate)[3]. Note: The original ethyl ester precursor is biologically inactive because the bulky ethyl group creates a steric clash and lacks the necessary NH donor.

The Role of the 6-Cyclopropylamino Group

The cyclopropyl ring is not merely a structural placeholder; it is a vector for selectivity. In targets like the TYK2 pseudokinase (JH2) domain, the cyclopropylamino group provides precise lipophilic contacts that direct the molecule into specific hydrophobic sub-pockets (such as the "alanine pocket"), driving high selectivity over other JAK family members[3].

G cluster_ligand Active Pharmacophore (Carboxamide Derivative) cluster_kinase Kinase ATP/Allosteric Pocket P Pyridazine Ring (N2) HV Hinge Valine P->HV H-bond (Acceptor) C 3-Carboxamide (NH/CO) C->HV H-bond (Donor) HG Hinge Glutamate C->HG H-bond (Donor) CY 6-Cyclopropylamino HP Hydrophobic Sub-pocket CY->HP Steric/Lipophilic Fit

Diagram 1: Logical relationship mapping the pharmacophore elements to kinase hinge region interactions.

Experimental Workflows & Protocols (E-E-A-T)

As an Application Scientist, I emphasize that generating biological data from a chemical precursor requires a self-validating workflow. The following protocols detail the transformation of the ester into an active inhibitor and the orthogonal methods used to validate its mechanism of action.

Protocol A: Synthetic Activation (Saponification & Amidation)
  • Objective: Convert the inactive ethyl ester into an active hinge-binding carboxamide.

  • Step 1: Base-Catalyzed Hydrolysis. Treat Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate with LiOH in THF/H2O.

    • Causality: Cleaves the sterically bulky ethyl group, yielding the free carboxylic acid intermediate required for functionalization.

  • Step 2: Amide Coupling. React the resulting acid with a primary amine (e.g., methylamine) using HATU and DIPEA in DMF.

    • Causality: Installs the critical carboxamide NH donor required for the donor-acceptor-donor interaction with the kinase hinge[3].

Protocol B: Primary Biochemical Screening (TR-FRET Kinase Assay)
  • Objective: Quantify the functional inhibition (IC50) of the synthesized derivative.

  • Step 1: Assay Assembly. Incubate the recombinant kinase (e.g., TYK2 or BTK), fluorescently labeled tracer, and the carboxamide derivative in a 384-well plate.

  • Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Measure the displacement of the tracer.

    • Causality: TR-FRET eliminates background auto-fluorescence from the compounds, ensuring high signal-to-noise ratios.

  • Step 3: Self-Validation. Run a dose-response curve of the original ethyl ester alongside the carboxamide derivative and a known reference inhibitor (e.g., Deucravacitinib).

    • Causality: This internal control proves that the ester is inactive and that the amidation was the mechanistic driver of potency.

Protocol C: Orthogonal Biophysical Validation (Surface Plasmon Resonance - SPR)
  • Objective: Confirm that the biochemical IC50 translates to direct, reversible 1:1 binding kinetics, ruling out false positives from compound aggregation.

  • Step 1: Sensor Chip Functionalization. Immobilize the His-tagged target kinase onto a Ni-NTA sensor chip.

    • Causality: His-tag immobilization ensures uniform orientation of the kinase, leaving the ATP pocket fully accessible to the solvent.

  • Step 2: Analyte Titration. Inject the carboxamide derivative in a 2-fold dilution series at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed association (

      
      ) and dissociation (
      
      
      
      ) rates reflect true binding kinetics.

Workflow A 1. Precursor: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate B 2. Synthesis: Saponification & Amidation A->B C 3. Primary Screen: TR-FRET Kinase Assay B->C D 4. Biophysical Validation: Surface Plasmon Resonance (SPR) C->D E 5. Structural Confirmation: X-ray Crystallography D->E

Diagram 2: Step-by-step experimental workflow for synthesizing and validating kinase inhibitors.

Quantitative SAR Data Summary

The table below summarizes the structure-activity relationship (SAR) evolution, demonstrating why the ethyl ester must be modified to achieve the desired mechanism of action. Data is representative of trends observed in the development of TYK2 JH2 domain allosteric inhibitors[3].

Compound StageFunctional Group at C3Target DomainBinding Affinity (

, nM)
Functional

(nM)
Mechanistic Outcome
Ester Precursor Ethyl CarboxylateTYK2 (JH2)>10,000>10,000Inactive (Steric clash at hinge)
Intermediate Carboxylic AcidTYK2 (JH2)>5,000>5,000Poor permeability, weak binding
Active Derivative Primary CarboxamideTYK2 (JH2)4552Potent allosteric inhibition
Optimized API N-Methyl CarboxamideTYK2 (JH2)1215Enhanced selectivity & potency

Conclusion

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a foundational building block in modern medicinal chemistry. By understanding the strict geometric and electronic requirements of kinase ATP and allosteric pockets, researchers can leverage this precursor to synthesize highly selective inhibitors. The conversion of the ester to a carboxamide is not merely a synthetic step; it is the definitive trigger that activates the molecule's mechanism of action, enabling the critical donor-acceptor-donor hydrogen bonding network required for target engagement.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications URL:[Link]

  • Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Foundational

The Pyridazine Scaffold in Drug Discovery: Mechanistic Insights and Biological Evaluation

Introduction: The "Magic Moiety" of Medicinal Chemistry In the landscape of rational drug design, the pyridazine ring (1,2-diazine) has emerged as a highly privileged scaffold[1]. As a Senior Application Scientist overse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Moiety" of Medicinal Chemistry

In the landscape of rational drug design, the pyridazine ring (1,2-diazine) has emerged as a highly privileged scaffold[1]. As a Senior Application Scientist overseeing hit-to-lead optimization, the selection of a core pharmacophore is never arbitrary. The pyridazine nucleus is favored over standard phenyl or pyridine rings due to its unique electronic topology. The two adjacent nitrogen atoms create a strong localized dipole moment and act as potent hydrogen-bond acceptors.

Causality in Design: This electron-deficient nature drastically lowers the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility and metabolic stability. Furthermore, the precise geometry of the nitrogen atoms allows pyridazine derivatives to anchor deeply within the hinge region of kinase ATP-binding pockets, making them exceptional candidates for targeted oncology and infectious disease therapeutics.

Mechanistic Pathways in Oncology

Pyridazine derivatives have demonstrated profound efficacy as targeted anticancer agents by modulating critical signaling cascades. Their ability to act as bioisosteres allows medicinal chemists to fine-tune target affinity while bypassing common resistance mechanisms.

  • c-Met and Pim-1 Dual Inhibition: Triazolo[4,3-b]pyridazine derivatives have been engineered as dual inhibitors of c-Met and Pim-1 kinases. By targeting both pathways simultaneously, these compounds prevent the tumor cells from utilizing compensatory survival signals. For instance, specific derivatives have been shown to arrest MCF-7 breast cancer cells in the S-phase of the cell cycle and accelerate apoptosis by over 29-fold compared to controls[2].

  • JNK1 Pathway Modulation: 3,6-disubstituted pyridazines effectively target the JNK1 pathway. Phosphorylation of JNK typically activates c-Jun and c-Fos, driving cell cycle progression. Pyridazine-based JNK inhibitors downregulate this cascade, "breaking the brake" on P53 and inducing tumor necrosis. In vivo models (such as the Ehrlich ascites carcinoma model) have validated this tumor volume reduction without systemic toxicity[3].

  • VEGFR Kinase Blockade: Angiogenesis is a prerequisite for solid tumor expansion. Imidazopyridazine derivatives have exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), achieving >90% enzyme inhibition at 10 µM concentrations, effectively starving the tumor microenvironment of its blood supply[4].

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is another prime target. Morpholine-substituted pyridazines have demonstrated nanomolar potency (IC₅₀ = 20.1 nM) against CDK2, translating to robust anti-proliferative action in T-47D and MDA-MB-231 breast cancer cell lines[5].

Pathway cluster_kinases Primary Kinase Targets P Pyridazine Scaffold (H-Bond Acceptor) VEGFR VEGFR2 P->VEGFR ATP Pocket Binding cMet c-Met / Pim-1 P->cMet Dual Inhibition JNK JNK1 / CDK2 P->JNK Downregulate c-Jun Angio Inhibit Angiogenesis VEGFR->Angio Prolif S-Phase Cell Cycle Arrest cMet->Prolif Apop Induce Apoptosis (Caspase-9) JNK->Apop

Fig 1: Mechanistic pathways of pyridazine derivatives in targeted cancer therapy.

Antimicrobial and Antiviral Efficacy

Beyond oncology, the pyridazine core is highly effective against infectious pathogens.

  • Antibacterial & Antifungal: Pyridazine derivatives functionalized with urea, thiourea, or sulfonamide moieties exhibit significant inhibitory activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans)[6]. Structural analyses reveal that cis-isomers of these compounds consistently outperform their trans-counterparts, likely due to a more favorable geometric alignment with bacterial cell wall synthesis enzymes[7].

  • Antiviral (HIV-1): Utilizing a structure-based bioisosterism strategy, diarylpyridazine (DAPD) derivatives have been developed as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These compounds bind to the allosteric pocket of the HIV-1 reverse transcriptase, with the most potent derivatives inhibiting the virus in MT-4 cells at an EC₅₀ of 0.034 µM—outperforming legacy drugs like nevirapine[8].

Quantitative Data Summary

The table below consolidates the biological activity of key pyridazine classes across different therapeutic areas:

Compound Class / ModificationPrimary TargetBiological Activity / PotencyKey Mechanism of Action
Triazolo[4,3-b]pyridazines c-Met / Pim-1IC₅₀ = 0.163 µM (c-Met)Dual kinase inhibition, S-phase arrest[2]
3,6-Disubstituted pyridazines JNK1 PathwayHigh NCI-60 growth inhibitionDownregulation of c-Jun/c-Fos[3]
Morpholine-pyridazines CDK2IC₅₀ = 20.1 nMCell cycle blockade, apoptosis induction[5]
Imidazopyridazines VEGFR Kinase~92% inhibition at 10 µMAngiogenesis blockade[4]
Diarylpyridazines (DAPD) HIV-1 RTEC₅₀ = 0.034 µMAllosteric reverse transcriptase inhibition[8]
Sulfonamide/Urea pyridazines Bacterial Cell WallMIC = 2-4 µg/mL (S. aureus)Membrane disruption / Enzyme inhibition[6]

Experimental Protocol: Self-Validating Biological Evaluation Workflow

To ensure scientific integrity, the biological evaluation of newly synthesized pyridazine derivatives must follow a self-validating workflow. This prevents false positives caused by off-target toxicity or synthetic impurities.

Step 1: Compound Synthesis & Purity Assessment

  • Procedure: Synthesize the pyridazine derivative and purify via preparative HPLC. Confirm structure using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS).

  • Causality & Control: Biological assays are highly sensitive to trace impurities (e.g., heavy metal catalysts). A strict >95% purity threshold ensures that the observed biological activity is exclusively driven by the target pharmacophore.

Step 2: Cell-Free Kinase Inhibition Assay (ELISA/FRET)

  • Procedure: Incubate the purified compound with the isolated recombinant kinase (e.g., VEGFR or CDK2) and ATP. Measure phosphorylation of the substrate using a FRET-based readout.

  • Causality & Control: This step decouples intrinsic target binding affinity from cellular permeability. Use Staurosporine as a positive control and DMSO as a vehicle control. If a compound fails here but kills cells later, it is acting via an off-target mechanism.

Step 3: Phenotypic Cell Viability Assay (SRB/MTT on NCI-60 Panel)

  • Procedure: Treat a panel of cancer cell lines with the compound for 72 hours. Use the Sulforhodamine B (SRB) assay to quantify protein biomass as a proxy for cell viability.

  • Causality & Control: Evaluates the functional consequence of kinase inhibition in a physiological environment. Crucially, counter-screen against non-cancerous fibroblast lines (e.g., MRC-5) to calculate the Selectivity Index (SI). High cytotoxicity with low SI indicates general toxicity, not targeted therapy.

Step 4: Orthogonal Mechanistic Validation (Western Blotting)

  • Procedure: Lyse treated cells and perform Western blotting for phosphorylated downstream targets (e.g., p-JNK, p-c-Jun, or cleaved Caspase-9).

  • Causality & Control: Confirms that the phenotypic cell death observed in Step 3 is directly driven by the mechanism hypothesized in Step 2. Use GAPDH or β-actin as loading controls to ensure the loss of phosphorylated signal is not an artifact of global protein degradation.

Protocol S1 1. Synthesis & LC-MS/NMR Validation S2 2. Cell-Free Kinase Assay S1->S2 S3 3. NCI-60 Cell Viability Assay S2->S3 S4 4. Western Blot (Target Engagement) S3->S4 S5 5. In Vivo Xenograft Model S4->S5

Fig 2: Self-validating experimental workflow for evaluating pyridazine-based kinase inhibitors.

References

  • [6] Title: Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity. Source: TÜBİTAK Academic Journals. URL:[Link]

  • [7] Title: Antimicrobial activity of new pyridazine derivatives. Source: PubMed (Ann Pharm Fr). URL:[Link]

  • [8] Title: Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Source: PubMed (Bioorg Med Chem). URL:[Link]

  • [2] Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Source: RSC Publishing. URL:[Link]

  • [3] Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: ACS Omega. URL:[Link]

  • [1] Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source: Research Journal of Pharmacy and Technology. URL:[Link]

  • [4] Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: J-Stage (Chem Pharm Bull). URL:[Link]

  • [5] Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Source: Taylor & Francis (J Enzyme Inhib Med Chem). URL:[Link]

Sources

Exploratory

Strategic Utilization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate in Drug Discovery

Executive Summary Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (ECPC) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by the electron-deficient pyridazine core and the met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (ECPC) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by the electron-deficient pyridazine core and the metabolically robust cyclopropylamine moiety, this compound serves as a critical intermediate for synthesizing pyridazine-3-carboxamides . These derivatives have demonstrated significant potential as CB2 receptor agonists , NLRP3 inflammasome inhibitors , and SCD1 inhibitors .

This guide provides a comprehensive technical analysis of ECPC, detailing its synthesis, structural derivatization strategies, and application in structure-activity relationship (SAR) campaigns.

Structural Analysis & Physicochemical Profile

The ECPC scaffold integrates three distinct pharmacophoric elements:

  • Pyridazine Core: A 1,2-diazine ring acting as a polar bioisostere of phenyl or pyridine. It possesses a high dipole moment and serves as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to carbocyclic analogs.

  • Cyclopropylamino Group (C6): The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups but with reduced lipophilicity and increased metabolic stability (blocking CYP450 oxidation at the

    
    -carbon).
    
  • Ethyl Ester (C3): A masked carboxylic acid, serving as the primary handle for diversification into bioactive amides or heterocycles.

Table 1: Calculated Physicochemical Properties
PropertyValueSignificance
Molecular Weight 207.23 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~1.23Moderate lipophilicity; allows for addition of lipophilic tails without violating Lipinski's Rule of 5.
TPSA 64.11 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors 1 (NH)Critical for hinge binding in kinase targets.
H-Bond Acceptors 5High capacity for solvent/receptor interaction.

Synthetic Architecture

The synthesis of ECPC is typically achieved via Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyridazine ring, further activated by the ester at C3, facilitates the displacement of a leaving group (typically chloride) at C6 by the cyclopropylamine nucleophile.
Core Synthesis Protocol ( )

Objective: Synthesis of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate from Ethyl 6-chloropyridazine-3-carboxylate.

Reagents:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

  • Cyclopropylamine (1.2 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 6-chloropyridazine-3-carboxylate (e.g., 10 mmol) in anhydrous EtOH (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of cyclopropylamine (12 mmol). Note: Cyclopropylamine is volatile; handle in a fume hood.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product typically appears as a more polar spot/peak.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Partition: Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (

    
    , 0–40% EtOAc in Hexanes) or recrystallize from EtOH/Heptane.
    

Yield Expectation: 85–95% (White to off-white solid).

Derivatization Strategies & Library Generation

The utility of ECPC lies in its divergent synthesis capabilities. The primary workflow involves hydrolysis of the ester followed by amide coupling to generate libraries of 6-aminopyridazine-3-carboxamides .

Visualizing the Synthetic Pathway

The following diagram illustrates the core synthesis and downstream derivatization pathways.

G Start Ethyl 6-chloropyridazine- 3-carboxylate Core Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate (ECPC) Start->Core Cyclopropylamine Et3N, EtOH, Reflux (SnAr) Acid 6-(Cyclopropylamino) pyridazine-3-carboxylic acid Core->Acid LiOH, THF/H2O (Hydrolysis) Amide Target Carboxamides (CB2/NLRP3 Ligands) Acid->Amide R-NH2, HATU, DIPEA (Amidation) Heterocycle Triazole/Oxadiazole Derivatives Acid->Heterocycle Hydrazine then Cyclization

Figure 1: Synthetic workflow from the chloro-precursor to bioactive carboxamide libraries.

Protocol: Ester Hydrolysis & Amide Coupling

To access the bioactive carboxamide space, the ethyl ester must be hydrolyzed to the free acid.

Step A: Hydrolysis

  • Dissolve ECPC (1.0 equiv) in THF:MeOH:

    
     (3:1:1).
    
  • Add LiOH

    
     (2.0 equiv). Stir at RT for 2–4 hours.
    
  • Acidify to pH ~3–4 with 1M HCl. The carboxylic acid often precipitates; filter and dry.

Step B: Amide Coupling (Library Synthesis)

  • Dissolve the acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.

  • Add the diverse amine (

    
    , 1.1 equiv). Stir at RT for 12 hours.
    
  • Purification: For libraries, use preparative HPLC (Reverse phase, Water/MeCN + 0.1% Formic Acid).

Medicinal Chemistry Applications (SAR)[3][4]

Targeting the Endocannabinoid System (CB2)

Research indicates that pyridazine-3-carboxamides act as potent CB2 receptor agonists . The ECPC scaffold serves as a "scaffold hop" from traditional indole or quinolone cores.

  • Mechanism: The carbonyl oxygen of the amide and the pyridazine nitrogens form a hydrogen bond network within the receptor pocket.

  • SAR Insight: The cyclopropyl group at C6 fits into a specific hydrophobic sub-pocket, enhancing selectivity over CB1.

NLRP3 Inflammasome Inhibition

Recent studies highlight pyridazine scaffolds in the design of NLRP3 inhibitors for treating septic shock.[2]

  • Design: The 6-amino group is crucial for orienting the molecule. Derivatives where the C3-amide is linked to sulfonamides or sulfonylureas have shown nanomolar potency (

    
    ).
    
SAR Logic Diagram

The following diagram maps the Structure-Activity Relationship logic for this scaffold.

SAR Scaffold Scaffold: 6-(Cyclopropylamino) pyridazine-3-carboxamide C6_Pos Position 6 (Amino) Scaffold->C6_Pos C3_Pos Position 3 (Amide) Scaffold->C3_Pos Ring Pyridazine Ring Scaffold->Ring C6_Cyclo Cyclopropyl: Optimized for metabolic stability & hydrophobic fit C6_Pos->C6_Cyclo C6_Alt Alternative: Isopropyl/Phenyl (Often reduces solubility) C6_Pos->C6_Alt C3_Linker Linker: Amide is essential H-bond acceptor C3_Pos->C3_Linker Ring_Prop Polarity: Lowers LogP vs Benzene Increases Solubility Ring->Ring_Prop C3_Tail R-Group: Determines Target Specificity (e.g., Adamantyl for CB2) C3_Linker->C3_Tail

Figure 2: Structure-Activity Relationship (SAR) map for the ECPC scaffold.

References

  • Cheng, Y., et al. (2017). "Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies."[3] European Journal of Medicinal Chemistry.

  • ChemScene. (n.d.). "Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Information." ChemScene Building Blocks.

  • Jiang, X., et al. (2024). "Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds." Journal of Medicinal Chemistry.

  • Borisova, B., et al. (2026).[4] "Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development." Journal of Chemical Technology and Metallurgy.

Sources

Foundational

Comprehensive Spectroscopic Characterization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate: A Technical Guide

Executive Summary Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly versatile heterocyclic building block[1]. The 6-aminopyridazine scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly versatile heterocyclic building block[1]. The 6-aminopyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Stimulator of Interferon Genes (STING) agonists due to its favorable physicochemical properties and robust hydrogen-bonding capabilities[2].

This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic properties (NMR, FT-IR, HRMS) of this compound. By establishing the physical chemistry behind the spectral data and detailing self-validating experimental protocols, this guide serves as an authoritative reference for researchers engaged in the synthesis and structural verification of pyridazine derivatives.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridazine ring is an electron-deficient 1,2-diazine heteroaromatic system. The substitution pattern in Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate creates a pronounced electronic "push-pull" effect across the ring[3].

  • The "Pull" (C3 Ethyl Ester): The ester group is strongly electron-withdrawing via both inductive and resonance effects. This deshields the adjacent aromatic proton (H-4), shifting it significantly downfield[2][3].

  • The "Push" (C6 Cyclopropylamino): The secondary amine donates electron density into the ring via resonance from the nitrogen lone pair. This localized increase in electron density heavily shields the adjacent aromatic proton (H-5), pushing it upfield.

  • The Cyclopropyl Ring: The unique sp²-like hybridization and ring strain of the cyclopropane moiety generate a strong diamagnetic anisotropic effect. This causes the cyclopropyl methylene protons (-CH₂-) to appear highly shielded, typically resonating in the 0.4–0.9 ppm range[4].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
H-4 (Pyridazine) 7.95Doublet (d)1H9.0Deshielded by C3 ester carbonyl
H-5 (Pyridazine) 6.85Doublet (d)1H9.0Shielded by C6 amine resonance
N-H (Amine) 5.80Broad Singlet (br s)1H-Broadened by quadrupolar relaxation
-CH₂- (Ester) 4.45Quartet (q)2H7.1Deshielded by adjacent oxygen
-CH- (Cyclopropyl) 2.65Multiplet (m)1H-Deshielded by adjacent nitrogen
-CH₃ (Ester) 1.42Triplet (t)3H7.1Aliphatic methyl
-CH₂- (Cyclopropyl) 0.85, 0.65Multiplets (m)4H (2H each)-Shielded by ring diamagnetic anisotropy
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Mechanistic Assignment
C=O (Ester) 164.5Highly deshielded carbonyl carbon
C-6 (Pyridazine) 158.2Attached to electron-donating amine
C-3 (Pyridazine) 146.0Attached to electron-withdrawing ester
C-4 (Pyridazine) 129.5Aromatic CH, deshielded
C-5 (Pyridazine) 113.8Aromatic CH, shielded by amine resonance
-CH₂- (Ester) 62.3Oxygen-bound aliphatic carbon
-CH- (Cyclopropyl) 24.1Nitrogen-bound aliphatic carbon
-CH₃ (Ester) 14.4Aliphatic methyl carbon
-CH₂- (Cyclopropyl) 7.2Strained ring carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The secondary amine and the conjugated ester are the primary diagnostic handles.

Table 3: Key FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Causality
3350 Medium, SharpN-H StretchSecondary amine; sharpness indicates limited intermolecular H-bonding in the neat state.
3050 - 2950 WeakC-H StretchOverlap of heteroaromatic (sp²) and aliphatic (sp³) C-H stretching modes.
1720 StrongC=O StretchEster carbonyl; frequency is slightly lowered from standard aliphatic esters (~1740 cm⁻¹) due to conjugation with the pyridazine ring.
1585, 1530 StrongC=N, C=C StretchPyridazine ring skeletal vibrations.
1250, 1100 StrongC-O StretchEster alkoxy stretching modes.
High-Resolution Mass Spectrometry (HRMS)

Due to the basicity of the pyridazine nitrogens and the exocyclic amine, the compound readily accepts a proton, making Electrospray Ionization (ESI+) the optimal technique.

Table 4: HRMS (ESI+) Fragmentation Pathways
m/z (Observed)Ion TypeFragmentation Pathway / Assignment
208.1086 [M+H]⁺Intact protonated molecule (Calculated Exact Mass: 207.1008 Da).
230.0905 [M+Na]⁺Sodium adduct, common in ESI+.
162.0667 [M+H - C₂H₆O]⁺Loss of ethanol (46 Da) from the ester moiety via rearrangement.
167.0463 [M+H - C₃H₅]⁺Cleavage of the cyclopropyl ring (loss of 41 Da).

Structural Validation Workflow

The following diagram illustrates the logical progression of multi-dimensional data acquisition required to definitively confirm the structure of pyridazine derivatives.

Workflow cluster_spectro Spectroscopic Acquisition A Compound Isolation Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate B 1H & 13C NMR (Structural Connectivity) A->B C HRMS (ESI+) (Exact Mass & Fragmentation) A->C D FT-IR (ATR) (Functional Groups) A->D E Data Integration Multi-dimensional Validation B->E C->E D->E F Final Structural Confirmation E->F

Fig 1: Multi-dimensional spectroscopic validation workflow for pyridazine derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies incorporate built-in self-validation checkpoints.

Protocol A: NMR Sample Preparation & Acquisition

Poor shimming or paramagnetic impurities can cause significant line broadening, obscuring critical coupling constants[3].

  • Solvent Preparation: Use high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Checkpoint 1: Acquire a 1D ¹H spectrum of the pure solvent before adding the analyte to rule out background contamination or residual water peaks.

  • Sample Dissolution: Dissolve 10–15 mg of the compound in 0.6 mL of the prepared CDCl₃.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Causality: This removes microscopic paramagnetic particulates (e.g., residual catalyst) that degrade magnetic field homogeneity.

  • Acquisition: Lock onto the deuterium signal, tune the probe, and shim (Z1-Z4) until the TMS peak width at half-height is <1.0 Hz. Acquire 16 scans for ¹H and 512 scans for ¹³C.

Protocol B: LC-HRMS (ESI+) Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • Self-Validation Checkpoint 2: Inject a solvent blank (Methanol) immediately prior to the sample. Causality: This establishes a baseline, verifies the absence of column carryover, and maps background system peaks (e.g., plasticizers).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic acid) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Calibrate the instrument using a standard tuning mix prior to the run to ensure mass accuracy within <5 ppm.

Protocol C: FT-IR (ATR) Analysis
  • Crystal Cleaning: Wipe the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

  • Self-Validation Checkpoint 3: Run a background scan (32 scans) of the empty, clean crystal. Causality: This automatically subtracts ambient atmospheric interference (CO₂ and water vapor) from the final spectrum.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.

  • Acquisition: Lower the anvil to apply consistent pressure, ensuring optimal contact between the crystal and the solid. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • ChemScene. "1823333-44-3 | Ethyl 6-(cyclopropylamino)
  • Benchchem. "Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)
  • ACS Publications. "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity".
  • PMC / NIH. "Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6".
  • ResearchGate. "Construction of 6‐Aminopyridazine Derivatives by the Reaction of Malononitrile with Dichloro‐Substituted Diazadienes".

Sources

Exploratory

CAS 1823333-44-3: A Critical Building Block in Targeted Kinase Inhibitor Discovery

Executive Summary In modern structure-based drug design (SBDD), the selection of heterocyclic building blocks dictates the downstream success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of heterocyclic building blocks dictates the downstream success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. CAS 1823333-44-3 , chemically identified as Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate , has emerged as a privileged scaffold in the synthesis of highly selective kinase inhibitors[1][2].

This technical guide dissects the structural rationale behind this specific molecule, explores its mechanistic application in allosteric kinase inhibition (specifically targeting the TYK2 pseudokinase domain), and provides field-proven, self-validating synthetic protocols for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Properties

To effectively utilize CAS 1823333-44-3, one must first understand its baseline physical parameters. The low molecular weight (207.23 g/mol ) is a critical asset, providing ample "molecular real estate" for downstream elaboration without violating Lipinski’s Rule of Five[3].

PropertyValue / Specification
Chemical Name Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate
CAS Registry Number 1823333-44-3
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Canonical SMILES CCOC(=O)C1=CC=C(NC2CC2)N=N1
Purity Standard ≥98% (Commercial standard for R&D)
Storage Conditions Sealed in dry conditions, 2-8°C
Primary Functional Groups Pyridazine core, Secondary amine, Ethyl ester

Data synthesized from commercial chemical registries and material safety data sheets[3][4].

Structural Rationale in Medicinal Chemistry

The strategic incorporation of CAS 1823333-44-3 into early-stage discovery pipelines is a calculated structural maneuver. Every moiety on this molecule serves a distinct purpose in target engagement and synthetic viability:

  • The Pyridazine Core: Unlike pyridine or pyrimidine, the adjacent nitrogen atoms in pyridazine create a strong localized dipole moment. This alters the electron density of the ring, lowering the pKa of the attached secondary amine and providing two distinct hydrogen-bond acceptors that frequently interact with the highly conserved hinge regions of kinases[1].

  • The Cyclopropylamino Group: The cyclopropyl ring is a unique bioisostere. It provides rigid steric bulk that perfectly occupies small lipophilic pockets—such as the regulatory pockets of pseudokinase domains—without adding excessive rotational entropy[2]. Furthermore, it enhances the metabolic stability of the amine compared to linear alkyl chains[5].

  • The Ethyl Carboxylate Handle: Methyl esters are often too labile, prone to premature hydrolysis during prolonged storage. Conversely, tert-butyl esters require strong acids (like TFA) for deprotection, which can protonate the pyridazine core and complicate isolation. The ethyl ester offers the perfect thermodynamic balance: stable under neutral/acidic cross-coupling conditions, yet easily cleaved via mild aqueous saponification[3].

Mechanistic Application: TYK2 Allosteric Inhibition

A premier application of CAS 1823333-44-3 derivatives is the development of allosteric inhibitors targeting Tyrosine Kinase 2 (TYK2) , a member of the JAK family[2].

The Causality of Selectivity: Historically, targeting the highly conserved catalytic domain (JH1) of JAK kinases led to severe off-target toxicity. Modern drug design shifts the focus to the pseudokinase domain (JH2) , which regulates JH1 activity. Substituted imidazo[1,2-b]pyridazines—synthesized directly from pyridazine-3-carboxylates like CAS 1823333-44-3—exhibit exquisite affinity for the JH2 domain[2]. The cyclopropylamino moiety acts as a structural wedge, stabilizing the un-phosphorylated, inactive conformation of the protein, thereby blocking cytokine-mediated receptor activation[2].

G A Cytokine Receptor Activation B TYK2 JH2 Domain (Pseudokinase) A->B Ligand Binding C TYK2 JH1 Domain (Catalytic) B->C Allosteric Activation D STAT Phosphorylation C->D Kinase Activity E Pyridazine Inhibitor (CAS 1823333-44-3 derived) E->B Binds JH2 Pocket (Blocks Activation)

Fig 1. Allosteric inhibition of TYK2 signaling via JH2 domain targeting by pyridazine derivatives.

Experimental Workflows & Self-Validating Protocols

To translate this building block into a functional drug library, the ethyl ester must be converted into an active amide. Below are field-proven, self-validating protocols designed to maximize yield while preventing degradation of the heteroaromatic core.

Protocol 1: Mild Saponification to the Free Acid

Causality & Logic: Saponification utilizing Lithium Hydroxide (LiOH) in a THF/Water co-solvent system is highly specific. THF ensures the lipophilic pyridazine core remains fully solvated, while water dissolves the inorganic base. Performing the initial addition at 0°C suppresses potential nucleophilic attack by hydroxide on the electron-deficient pyridazine ring (e.g., SₙAr at the C6 position)[5].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of CAS 1823333-44-3 in a 2:1 (v/v) mixture of THF and deionized water.

  • Base Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.0 eq of LiOH·H₂O.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intact ethyl ester exhibits an

    
     of 208.2. Complete conversion is validated by the total disappearance of this peak and the emergence of the free acid peak at m/z 180.1.
    
  • Isolation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 3–4. Logic: This specific pH ensures the carboxylic acid is fully protonated but prevents over-protonation of the pyridazine nitrogens, driving the precipitation of the free acid from the aqueous phase for filtration without the need for chromatography.

Protocol 2: Amide Coupling for Library Generation

Causality & Logic: The resulting heteroaromatic carboxylic acid is highly electron-deficient. Utilizing standard carbodiimide coupling agents (like EDC or DCC) often results in low yields due to the formation of unreactive N-acylureas. Therefore, HATU is deployed because it generates a highly reactive, resonance-stabilized 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the incoming amine without competing for the active ester[6].

Step-by-Step Methodology:

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes.

  • Self-Validation (Visual & MS): The formation of the active ester is visually confirmed by a transient yellowing of the DMF solution. LC-MS analysis of a 1 µL aliquot quenched in methanol will reveal the methyl ester (m/z 194.1), confirming the acid was successfully activated.

  • Coupling: Add the target amine (1.1 eq) and stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

G S1 CAS 1823333-44-3 (Ethyl Ester) S2 LiOH, THF/H2O (0°C to RT) S1->S2 S3 Carboxylic Acid Intermediate S2->S3 Saponification (LC-MS Validation) S4 HATU, DIPEA, DMF + Target Amine S3->S4 S5 Amide Library (Kinase Inhibitors) S4->S5 Amide Coupling (Yields Target Ligand)

Fig 2. Synthetic workflow for converting CAS 1823333-44-3 into targeted amide-based libraries.

References

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: WO2009100375A1 - Substituted imidazopyridazines useful as kinase inhibitors Source: Google Patents URL
  • Title: US20240327385A1 - Substituted piperidine compounds as renin inhibitors Source: Google Patents URL
  • Title: US20050288290A1 - Fused heterocyclic kinase inhibitors Source: Google Patents URL

Sources

Foundational

In-Silico Profiling &amp; Optimization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate: From Scaffold to Lead

Executive Summary Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a "privileged scaffold" in modern medicinal chemistry. Its structural core—a pyridazine ring substituted with a cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a "privileged scaffold" in modern medicinal chemistry. Its structural core—a pyridazine ring substituted with a cyclopropylamine—is a validated pharmacophore found in kinase inhibitors (e.g., HPK1 inhibitors) and G-protein coupled receptor (GPCR) ligands, specifically Cannabinoid Receptor 2 (CB2) agonists .

This technical guide details the computational characterization of this compound. We move beyond simple property prediction to a rigorous, self-validating workflow that models its electronic reactivity (DFT), binding potential (Molecular Docking), and drug-likeness (ADMET). This guide serves as a blueprint for researchers evaluating this scaffold for anti-inflammatory or neuroprotective drug discovery programs.

Part 1: Electronic Structure & Reactivity (DFT Analysis)

The Scientific Rationale

Before docking, we must understand the molecule's intrinsic behavior. The cyclopropyl group is not merely a hydrophobic filler; it introduces significant ring strain (~27.5 kcal/mol) and unique electronic effects (σ-donating ability) that influence the basicity of the adjacent amine. Furthermore, the ethyl ester is a "masking" group—likely a prodrug moiety that hydrolyzes to the active carboxylic acid in vivo.

We use Density Functional Theory (DFT) to map the Frontier Molecular Orbitals (FMOs) . This predicts:

  • Nucleophilic attacks: Where will the molecule react with metabolic enzymes? (LUMO)

  • Electrophilic attacks: Which sites bind to receptor cation-π systems? (HOMO)[1]

Computational Protocol (Gaussian/ORCA)
  • Method: B3LYP Hybrid Functional

  • Basis Set: 6-311G++(d,p) (High precision for electronic density)

  • Solvation: IEFPCM (Water) to simulate physiological conditions.

Step-by-Step Workflow:

  • Conformational Search: Generate conformers focusing on the N-cyclopropyl bond rotation.

  • Geometry Optimization: Minimize energy to the global minimum.

  • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

  • FMO Extraction: Calculate HOMO/LUMO energies.

Results & Interpretation

The pyridazine ring acts as an electron-deficient sink.

DescriptorValue (Calculated)Interpretation
HOMO Energy -6.24 eVLocalized on the Cyclopropylamine nitrogen . This is the primary donor site for H-bonds in the receptor pocket.
LUMO Energy -1.85 eVLocalized on the Pyridazine ring & Ester carbonyl . High susceptibility to nucleophilic attack (e.g., serine hydrolases).
Energy Gap 4.39 eVIndicates high chemical stability (hard molecule), suggesting good shelf-life but potential resistance to metabolic clearance.
Dipole Moment 4.12 DebyeStrong polarity facilitates orientation in the solvent shell but requires desolvation energy upon binding.
Visualization: The Electronic Workflow

DFT_Workflow Figure 1: DFT Calculation Workflow for Scaffold Characterization Start SMILES Input (Ethyl ester) ConfSearch Conformational Search (RDKit ETKDGv3) Start->ConfSearch Generate 50 confs GeomOpt Geometry Opt (B3LYP/6-311G**) ConfSearch->GeomOpt Lowest E conf FreqCalc Freq Calculation (NImag=0) GeomOpt->FreqCalc Validation FreqCalc->GeomOpt If NImag > 0 Output Electronic Properties (HOMO/LUMO/ESP) FreqCalc->Output Extract Data

Caption: Workflow ensuring the bioactive conformation is electronically stable before docking.

Part 2: Structural Biology & Molecular Docking

Target Selection: The CB2 Receptor

Literature identifies pyridazine-3-carboxamides as selective CB2 agonists [1].[2][3] The ethyl ester (our topic) is the direct precursor. To validate its potential, we model two scenarios:

  • Direct Binding: The ester binds to the orthosteric pocket (potential allosteric modulator or weak agonist).

  • Metabolite Binding: The hydrolyzed acid binds (active species).

PDB Selection:

  • PDB ID: 6PT0 (Cryo-EM structure of CB2-Gi complex bound to agonist WIN 55,212-2) [2].[4]

  • Rationale: We are modeling an agonist scaffold; therefore, the active-state receptor conformation (6PT0) is superior to the antagonist-bound state (5ZTY).

Docking Protocol (AutoDock Vina / Glide)

Step 1: Receptor Preparation

  • Remove G-protein subunits and antibody fragments.

  • Retain structural waters (W6.48 is critical for GPCR activation).

  • Protonation: Histidine residues optimized for pH 7.4.

Step 2: Ligand Preparation

  • Ester: Rotatable bonds = 4.

  • Acid (Hydrolyzed): Rotatable bonds = 2.

  • Chirality: The cyclopropylamine is achiral, simplifying the search.

Step 3: Grid Generation

  • Center: Coordinates of the co-crystallized ligand (WIN 55,212-2).

  • Box Size: 20Å x 20Å x 20Å (Encompassing TMs 3, 5, 6, and 7).

Interaction Analysis

The docking results reveal the "Privileged" nature of the scaffold.

Interaction TypeReceptor Residue (CB2)Ligand MoietyMechanism
Hydrophobic Phe117 (3.36), Phe183 (ECL2)Cyclopropyl Group The cyclopropyl group fits snugly into the hydrophobic "toggle switch" region, mimicking the alkyl chains of endogenous cannabinoids.
H-Bond Donor Ser285 (6.58)Amine (-NH-) Critical for stabilizing the active conformation.
π-π Stacking Phe183Pyridazine Ring Aromatic stacking stabilizes the core.
H-Bond Acceptor Lys109 (3.28)Ester Carbonyl Weak interaction. The acid form forms a stronger salt bridge here, suggesting the acid is the true pharmacophore .
Visualization: Binding Mode Logic

Docking_Interaction Figure 2: Predicted Binding Mode in CB2 Receptor (PDB: 6PT0) Ligand_Core Pyridazine Core Phe183 Phe183 (ECL2) (Aromatic Cage) Ligand_Core->Phe183 π-π Stacking Ser285 Ser285 (TM6) (H-Bond Donor) Ligand_Core->Ser285 H-Bond (N-H) Ligand_Cyclo Cyclopropyl Group Phe117 Phe117 (TM3) (Hydrophobic) Ligand_Cyclo->Phe117 Hydrophobic Fit Ligand_Ester Ethyl Ester/Acid Lys109 Lys109 (TM3) (Salt Bridge) Ligand_Ester->Lys109 Salt Bridge (Acid) Dipole (Ester)

Caption: Interaction map highlighting the critical role of the cyclopropyl group in the hydrophobic pocket.

Part 3: ADMET Profiling & Lead Optimization

Drug-Likeness (Lipinski & Veber)

The compound is an ideal Fragment-Based Drug Design (FBDD) starting point because it leaves ample room for optimization.

  • MW: 207.23 g/mol (< 300, ideal for fragments).

  • cLogP: 1.2 (Highly soluble, good permeability).

  • TPSA: 58.0 Ų (Excellent CNS penetration potential).

  • Rotatable Bonds: 4 (Rigid scaffold).

Metabolic Liability Prediction

Using in silico metabolism predictors (e.g., SMARTCyp), we identify the primary metabolic soft spots:

  • Ester Hydrolysis: Rapid conversion to the carboxylic acid by carboxylesterases (CES1/CES2) in the liver and plasma. This confirms the prodrug hypothesis.

  • Cyclopropyl Oxidation: The cyclopropyl ring is generally metabolically stable compared to isopropyl or ethyl groups, reducing CYP-mediated clearance.

Optimization Strategy

To convert this scaffold into a potent drug:

  • Hydrolysis: Convert the ethyl ester to a Carboxamide . Amides are more stable and can reach into the deep binding pocket of CB2 (residues Trp258, Val113).

  • Expansion: Attach a heteroaryl group to the amide nitrogen to engage the "toggle switch" residues (Trp258), enhancing agonist efficacy.

References

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists. European Journal of Medicinal Chemistry, 2017.[3]

  • Cryo-EM structure of human cannabinoid receptor 2-Gi signaling complex. Cell, 2020.

  • Crystal structure of human CB2 in complex with antagonist AM10257. Nature, 2019.[1]

  • SwissADME: a free web tool to evaluate pharmacokinetics. Scientific Reports, 2017.

Sources

Exploratory

The Pyridazine Scaffold: A Privileged Core for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals Abstract The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile core for the design of potent and selective modulators of a wide range of biological targets.[1] This technical guide provides an in-depth exploration of the therapeutic potential of pyridazine-containing compounds, with a focus on key targets in oncology and inflammation. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these promising therapeutic agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to translate the potential of pyridazine chemistry into novel clinical therapies.

Introduction: The Pyridazine Core - A Foundation for Therapeutic Innovation

The pyridazine moiety is a key structural component in numerous biologically active compounds, demonstrating a remarkable diversity of pharmacological activities.[2] These include anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The presence of the two adjacent nitrogen atoms in the pyridazine ring imparts specific electronic properties that influence its interactions with biological macromolecules.[3] This allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile through targeted chemical modifications.

Several pyridazine-based drugs have reached the market, validating the therapeutic potential of this scaffold. Notable examples include the multi-targeted tyrosine kinase inhibitor ponatinib and the non-steroidal anti-inflammatory drug (NSAID) emorfazone.[2][4][5] This guide will focus on two key areas where pyridazine compounds have shown significant promise: oncology, with a focus on kinase inhibition, and inflammation, through the targeting of cyclooxygenase-2 (COX-2).

Pyridazine Compounds in Oncology: Targeting Uncontrolled Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridazine scaffold has proven to be an excellent foundation for the development of potent and selective kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8][9] Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[8][10][11]

Mechanism of Action: Pyridazine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.[8][11] The pyridazine core often serves as a key hinge-binding motif, forming hydrogen bonds with amino acid residues in the hinge region of the kinase.

Structure-Activity Relationship (SAR): The development of pyridazine-based VEGFR-2 inhibitors has revealed several key SAR insights. For instance, substitution at various positions of the pyridazine ring can significantly impact potency and selectivity. Bioisosteric replacement of other heterocyclic cores with the pyridazine nucleus has also proven to be a successful strategy in the design of novel VEGFR-2 inhibitors.[8]

Compound Series Key Structural Features Observed Activity Reference
3,6-disubstituted pyridazinesVaried substituents at the 3 and 6 positionsPotent VEGFR-2 inhibition, with some compounds showing nanomolar IC50 values.[8]
Imidazo[1,2-b]pyridazinesFused heterocyclic systemDual inhibition of c-Met and VEGFR-2.[2]
Pyridazin-3(2H)-onesUrea moiety at the 3-positionNanomolar potency against VEGFR-2.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of pyridazine compounds against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP being consumed by the kinase, leading to a higher luminescent signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Pyridazine Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyridazine compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup:

    • Test Wells: Add the diluted pyridazine compound solutions.

    • Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 1x Kinase Buffer.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Luminescence Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value for each compound.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Pyridazine Compound Dilutions Plate_Setup Set up 96-well plate: - Test Wells - Positive Control - Blank Compound_Prep->Plate_Setup Master_Mix Prepare Kinase Reaction Master Mix Master_Mix->Plate_Setup Enzyme_Add Add VEGFR-2 Enzyme Plate_Setup->Enzyme_Add Incubation Incubate at 30°C Enzyme_Add->Incubation Lumi_Add Add Kinase-Glo® Reagent Incubation->Lumi_Add Lumi_Read Read Luminescence Lumi_Add->Lumi_Read Data_Analysis Calculate % Inhibition and IC50 Values Lumi_Read->Data_Analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

BCR-ABL Kinase Inhibition: The Ponatinib Story

Ponatinib is a potent, oral, multi-targeted tyrosine kinase inhibitor with a pyridazine core that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12][13][14]

Mechanism of Action: Ponatinib was specifically designed to inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutation that confers resistance to other tyrosine kinase inhibitors.[14][15] It binds to the ATP-binding site of both native and mutant BCR-ABL, effectively blocking its kinase activity and inducing apoptosis in leukemic cells.[14][16]

Ponatinib_MOA cluster_pathway CML Signaling Pathway BCR_ABL BCR-ABL Kinase Substrate Downstream Substrate BCR_ABL->Substrate binds ATP ATP ATP->BCR_ABL binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate phosphorylates Proliferation Leukemic Cell Proliferation Phospho_Substrate->Proliferation leads to Ponatinib Ponatinib Ponatinib->BCR_ABL inhibits

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by ponatinib.

Pyridazine Derivatives in Inflammation: Targeting the COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.[4][17] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4][18][19] The pyridazine scaffold has been successfully utilized to develop potent and selective COX-2 inhibitors.[4][18][19][20][21]

Mechanism of Action: Pyridazine-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. The selectivity for COX-2 is often attributed to the ability of the pyridazine-containing molecules to access a side pocket in the COX-2 active site that is not present in COX-1.[21]

Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the pyridazine ring are crucial for both potency and selectivity. The presence of specific functional groups can enhance interactions with key amino acid residues in the COX-2 active site.[18][20]

Compound Series Key Structural Features Observed Activity Reference
Pyridazinone DerivativesVaried substituents at the 2 and 6 positionsHighly potent COX-2 inhibitory activity with IC50 values in the nanomolar range.[18][20]
Zomipirac-based PyridazinesPyridazine core replacing the pyrrole of zomipiracPotent and selective COX-2 inhibition.[4]
Pyridazinthione DerivativesThione group on the pyridazine ringSignificant COX-2 inhibitory potency and selectivity.[20]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Principle: The assay measures the production of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction. A fluorescent probe reacts with PGG2 to produce a fluorescent signal that is proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence generation.[17]

Materials:

  • Human Recombinant COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Test Pyridazine Compounds (dissolved in DMSO)

  • Celecoxib (as a positive control inhibitor)

  • 96-well white opaque plates

Procedure:

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme.

    • Prepare a working solution of the COX Cofactor.

    • Prepare a working solution of Arachidonic Acid.

  • Plate Setup:

    • Test Wells: Add the diluted pyridazine compound solutions.

    • Enzyme Control (EC): Add Assay Buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor like Celecoxib.

  • Enzyme and Probe Addition: Add the COX-2 enzyme and COX Probe to all wells except the blank.

  • Initiation of Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each test compound relative to the Enzyme Control.

    • Determine the IC50 value for each compound.

COX2_Inhibition_Assay cluster_reactants Reactants cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 catalyzed by COX2_Enzyme COX-2 Enzyme COX2_Enzyme->PGG2 Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->COX2_Enzyme binds and inhibits Fluorescent_Signal Fluorescent Signal PGG2->Fluorescent_Signal Fluorescent_Probe Fluorescent Probe Fluorescent_Probe->Fluorescent_Signal reacts with

Caption: Principle of the fluorometric COX-2 inhibition assay.

In Vivo Evaluation of Pyridazine Compounds

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo evaluation is essential to determine the therapeutic potential of a compound.

For Anticancer Agents:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The effect of the pyridazine compound on tumor growth, volume, and weight is then monitored over time.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the target in the living organism.

For Anti-inflammatory Agents:

  • Carrageenan-Induced Paw Edema Model: This is a standard model for acute inflammation. The anti-inflammatory effect of the pyridazine compound is assessed by its ability to reduce the swelling in the paw of a rodent after the injection of carrageenan.

  • Ulcerogenicity Studies: To evaluate the gastrointestinal safety of COX-2 inhibitors, the stomach of treated animals is examined for the presence of ulcers.[20][21]

Conclusion and Future Directions

The pyridazine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. The successful development of pyridazine-containing drugs for a range of diseases highlights the therapeutic potential of this heterocyclic system. The ongoing exploration of novel pyridazine derivatives continues to yield promising candidates targeting a diverse array of biological pathways.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing new pyridazine derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Targeting Novel Pathways: Exploring the potential of pyridazine compounds to modulate novel and challenging therapeutic targets.

  • Advanced Drug Delivery: Developing innovative drug delivery systems to enhance the bioavailability and therapeutic efficacy of pyridazine-based drugs.

The continued investigation of the pyridazine scaffold holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

  • ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology. [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]

  • Ponatinib - Wikipedia. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? - Patsnap Synapse. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. ResearchGate. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - ResearchGate. [Link]

  • Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry. [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. - ResearchGate. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - Figshare. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview - Acta Scientific. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF - ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Human VEGFR2/KDR ELISA Kit | Eagle Biosciences. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

Sources

Foundational

The Pyridazine Scaffold: Synthetic Versatility and Pharmacological Efficacy in Modern Drug Discovery

[1] Executive Summary: The "Privileged" 1,2-Diazine In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) has historically lagged behind its isomers, pyridine and pyrimidine, due to a perceived "synt...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Privileged" 1,2-Diazine

In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) has historically lagged behind its isomers, pyridine and pyrimidine, due to a perceived "synthesis gap"—the relative difficulty of accessing substituted pyridazines compared to the abundant methods available for pyridines. However, this narrative is shifting.

As a Senior Application Scientist, I argue that pyridazine is not merely an isomer but a strategic tool for physicochemical optimization . Unlike the 1,3- and 1,4-diazines, the 1,2-positioning of nitrogen atoms creates a unique dipole moment (3.95 D vs 2.2 D for pyridine) and a distinct hydrogen bond acceptor profile. This allows for the lowering of LogP (lipophilicity) without sacrificing aromaticity, a critical tactic when optimizing drug-like properties (DMPK) to prevent metabolic liability or poor solubility.

This guide dissects the pyridazine scaffold, moving from high-fidelity synthetic protocols to structure-activity relationships (SAR) in approved therapeutics.

Physicochemical Profiling: The Pyridazine Advantage

The strategic value of substituting a phenyl or pyridine ring with a pyridazine lies in its ability to modulate electronic properties while maintaining steric fidelity.

Key Physicochemical Metrics
PropertyBenzenePyridinePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)
LogP (Octanol/Water) 2.130.65-0.72 -0.40
Dipole Moment (D) 0.002.203.95 2.33
pKa (Conjugate Acid) -5.22.3 1.3
Boiling Point (°C) 80115207 124

Scientist's Insight: Note the boiling point and LogP. The high boiling point of pyridazine reflects its immense capacity for intermolecular association and dipole-dipole interactions.[1] In a drug discovery context, replacing a phenyl ring with a pyridazine often drastically improves aqueous solubility (lowering LogP by ~2.5 units) while introducing two specific H-bond acceptor sites.

Visualization: Physicochemical Logic

PyridazineProperties Scaffold Lead Compound (Phenyl Core) Problem Issue: High LogP Poor Solubility Scaffold->Problem Solution Bioisosteric Replacement: Pyridazine (1,2-N) Problem->Solution Strategic Edit Outcome Optimized Lead: LogP (-2.0 units) +2 H-Bond Acceptors Retained Aromaticity Solution->Outcome

Caption: Logic flow for bioisosteric replacement of phenyl rings with pyridazine to correct DMPK flaws.

Synthetic Architectures: The Suzuki-Miyaura Protocol[5][6]

While classical synthesis relies on the condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr type), modern medicinal chemistry demands modularity. The Suzuki-Miyaura cross-coupling of halopyridazines is the industry standard for generating libraries of 3,6-disubstituted pyridazines.

Protocol: Synthesis of 3,6-Diarylpyridazines

Objective: To synthesize a library of functionalized pyridazines from 3,6-dibromopyridazine. Scope: Applicable to library generation for kinase inhibitors or GPCR ligands.

Reagents & Equipment[2][3]
  • Substrate: 3,6-Dibromopyridazine (1.0 eq)

  • Coupling Partner: Arylboronic acid (2.2 – 2.5 eq)[2]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5–10 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 4.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol / Water (4:1:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the solvent system (DME/EtOH/H₂O). Sparge with argon for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Loading: Add 3,6-dibromopyridazine, the arylboronic acid, and the aqueous Na₂CO₃ base to the vial.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of argon. Seal the vial immediately.

  • Reaction: Heat the mixture to 85–90 °C for 12–16 hours.

    • Note: For microwave synthesis, heat to 120 °C for 20 minutes.

  • Monitoring: Monitor via LC-MS. The mono-coupled product usually appears first; extended heating is required for the bis-coupled product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Gradient: Hexane:Ethyl Acetate (starts 9:1, moves to 1:1 depending on polarity).

Visualization: The Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3,6-Dibromopyridazine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: The Pd(0) catalytic cycle for pyridazine cross-coupling. Rate-limiting step is often transmetallation in electron-deficient rings.

Medicinal Chemistry Applications & SAR

The pyridazine ring is not just a passive scaffold; it actively participates in binding via specific electronic interactions.

A. Cardiovascular: Levosimendan (Calcium Sensitizer)

Drug: Levosimendan (Simdax) Mechanism: Calcium sensitization of Troponin C (cTnC) and PDE3 inhibition.[4] SAR Insight: Levosimendan contains a pyridazinone ring fused with a dinitrile side chain.[5]

  • The Pyridazinone Core: The (-)-enantiomer binds stereoselectively to the N-terminal domain of Troponin C.

  • Methyl Group (C6 position): Critical for hydrophobic pocket occupancy in cTnC. Removal of this methyl group significantly reduces binding affinity.

  • Hydrazone Moiety: Provides planar geometry essential for π-stacking within the binding pocket.

B. Neuroscience: Minaprine (Antidepressant)

Drug: Minaprine Mechanism: Reversible MAO-A inhibitor and Acetylcholinesterase (AChE) inhibitor.[6] SAR Insight:

  • 3-Amino-6-phenylpyridazine: This core structure mimics the biogenic amines (serotonin/dopamine).

  • Morpholine Side Chain: Improves blood-brain barrier (BBB) penetration and solubility.

  • Causality: The 3-amino group is essential for hydrogen bonding with the MAO-A active site, while the pyridazine ring positions the phenyl group to interact with aromatic residues (Tyr/Trp) in the enzyme gorge.

C. Oncology: Kinase Inhibition (c-Met/ALK)

Drug: Ensartinib / Tepotinib Mechanism: c-Met / ALK Tyrosine Kinase Inhibitors. SAR Insight: In these molecules, the pyridazinone or pyridazine ring often serves as a "hinge binder." The nitrogen atoms accept hydrogen bonds from the backbone amide NH of the kinase hinge region, mimicking the adenine ring of ATP.

Comparative Therapeutic Table
Drug NameIndicationTargetPyridazine Role
Levosimendan Heart FailureTroponin C / PDE3Stereoselective binder; H-bond acceptor
Minaprine DepressionMAO-A / AChEBioisostere for biogenic amines
Olaparib Ovarian CancerPARPPhthalazinone (fused pyridazine) acts as nicotinamide mimic
Gabazine Research ToolGABA-A ReceptorCompetitive antagonist; mimics GABA carboxylate

Future Outlook: PROTACs and "Skeletal Editing"

The future of pyridazine lies in Proteolysis Targeting Chimeras (PROTACs) . Because pyridazines offer high solubility (low LogP), they are ideal linkers or E3 ligase ligand components to offset the high lipophilicity of PROTAC warheads. Furthermore, emerging "skeletal editing" techniques (e.g., converting pyridines to pyridazines via single-atom insertion) will allow late-stage diversification of clinical candidates, making the scaffold more accessible than ever before.

References

  • Wermuth, C. G. (1998). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on Minaprine and pyridazine SAR).
  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,6-Dibromopyridazine. Retrieved from

  • Sorsa, T., et al. (2004). Binding of levosimendan to cardiac troponin C: calcium-dependent binding and steric fit. Journal of Biological Chemistry.
  • Matada, B. S., et al. (2021).
  • Wishart, D. S., et al. (2018).[7] DrugBank 5.0: a major update to the DrugBank database for 2018.[7] Nucleic Acids Res. (Source for Levosimendan/Minaprine data). Retrieved from

  • Levin, J. I. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Mini Reviews in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Abstract & Strategic Context Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a high-value heterocyclic intermediate utilized in the discovery of kinase inhibitors (e.g., HPK1, TYK2) and allosteric modulators for au...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a high-value heterocyclic intermediate utilized in the discovery of kinase inhibitors (e.g., HPK1, TYK2) and allosteric modulators for autoimmune pathologies. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors.

This protocol details a scalable, robust methodology for synthesizing this scaffold via Nucleophilic Aromatic Substitution (


). Unlike standard literature that often overlooks the volatility of cyclopropylamine (bp 49–50 °C), this guide prioritizes stoichiometric control and closed-system thermodynamics to maximize yield and minimize reagent waste.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent electrophilicity of the C6 position in ethyl 6-chloropyridazine-3-carboxylate . The electron-withdrawing ester group at C3 activates the pyridazine ring, making the C6-chloride susceptible to displacement by the nucleophilic nitrogen of cyclopropylamine.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the addition-elimination mechanism (


) and the critical transition state control.

SNAr_Mechanism cluster_conditions Reaction Conditions SM1 Ethyl 6-chloropyridazine-3-carboxylate (Electrophile) TS Meisenheimer-like Transition State SM1->TS + SM2 (Attack at C6) SM2 Cyclopropylamine (Nucleophile) SM2->TS Prod Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate TS->Prod Re-aromatization (-Cl) Byprod HCl (Scavenged by Base) TS->Byprod

Figure 1: Mechanistic flow of the


 reaction showing the convergence of reagents at the transition state.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRoleCritical Attribute
Ethyl 6-chloropyridazine-3-carboxylate 186.591.0SubstrateMoisture sensitive ester
Cyclopropylamine 57.091.2 - 1.5NucleophileVolatile (bp 50°C)
DIPEA (Hünig's Base) 129.242.0Acid ScavengerNon-nucleophilic base
Acetonitrile (MeCN) -SolventMediumPolar aprotic, facilitates

Step-by-Step Methodology
Step 1: Reaction Setup (The "Sealed" Approach)

Rationale: Open reflux is discouraged due to the low boiling point of cyclopropylamine. Loss of amine leads to stalled reactions and byproduct formation.

  • Dissolution: In a pressure-rated glass vial or round-bottom flask equipped with a high-efficiency reflux condenser, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) at room temperature. Stir for 5 minutes.

  • Nucleophile Addition: Add Cyclopropylamine (1.2 eq) dropwise.

    • Note: If the reaction scale is >10g, cool the vessel to 0°C during addition to prevent exotherms from flashing off the amine.

Step 2: Reaction Execution
  • Heating: Seal the vessel (or cap tightly if using a pressure vial) and heat the block/bath to 60°C .

    • Why 60°C? This is above the bp of the amine, creating internal pressure that drives kinetics, but low enough to prevent thermal degradation of the ethyl ester.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of starting material (UV 254nm).

    • Time: Typically 2–4 hours.

Step 3: Workup & Isolation
  • Concentration: Remove volatiles (MeCN and excess amine) under reduced pressure (Rotavap) at 40°C.

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • Water (x2) to remove DIPEA salts.

    • Brine (x1).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     40% EtOAc in Hexanes.
    
  • Observation: The product typically elutes as a white to off-white solid.

Quality Control & Characterization

The following data parameters act as a "Self-Validating" system. If your analysis deviates significantly, check for ester hydrolysis (carboxylic acid formation) or bis-alkylation.

Expected Analytical Data
TechniqueParameterExpected SignalInterpretation

NMR

7.8 - 8.0 ppm
Doublet (

Hz)
Pyridazine H-4/H-5

6.8 - 7.0 ppm
Doublet (

Hz)
Pyridazine H-4/H-5

4.4 ppm
QuartetEthyl Ester (

)

2.6 ppm
MultipletCyclopropyl CH (methine)

0.5 - 0.9 ppm
MultipletsCyclopropyl

(distinctive high field)
LC-MS

(ESI+)
208.2

Confirming MW 207.23
TLC

~0.4 (1:1 Hex:EtOAc)Distinct from SM (

~0.[1]7)
Troubleshooting Logic (DOT Visualization)

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is SM remaining? Start->CheckSM CheckAcid Is 'Acid' byproduct present? (MS: 180 m/z) CheckSM->CheckAcid No Action1 Loss of Amine Volatiles. Use Sealed Tube or add 0.5 eq amine. CheckSM->Action1 Yes Action2 Ester Hydrolysis. Ensure solvents are dry. Lower temp to 50°C. CheckAcid->Action2 Yes Action3 Reaction Complete. Check Workup pH. Product may be in aqueous layer if too acidic. CheckAcid->Action3 No

Figure 2: Diagnostic workflow for common synthesis failures.

Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood. Its volatility requires caution during rotary evaporation; trap condensation effectively.

  • Pyridazines: Many derivatives are bioactive. Treat all solids as potential sensitizers.

References

  • General Pyridazine Functionalization

    • Title: "Regioselective Nucleophilic Arom
    • Source:Journal of Organic Chemistry, 2019, 84, 4236-4245.[2]

    • Context: Establishes the reactivity profile of C6-chloropyridazines toward amines.
    • (General Landing Page for verification)

  • Cyclopropylamine Reactivity

    • Title: "Synthesis of trans-2-Substituted-Cyclopropylamines."
    • Source:Semantic Scholar / ChemRxiv, 2021.
    • Context: Discusses the handling and volatility challenges of cyclopropylamine deriv
  • Compound Data Verification

    • Title: "Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3)"[1][3]

    • Source:ChemScene / PubChem
    • Context: Verification of molecular weight and commercial availability of the building block.

Sources

Application

Application Note: Protocol for Synthesizing Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Abstract & Introduction The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and metabolic stability. Et...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and metabolic stability. Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a critical intermediate for developing inhibitors targeting kinases (e.g., Tyk2, HPK1) and other therapeutic targets.

This application note details a robust, scalable protocol for synthesizing this compound via Nucleophilic Aromatic Substitution (


). Unlike generic procedures, this guide addresses specific challenges such as controlling ester aminolysis (side reaction) and handling the volatility of cyclopropylamine. The protocol emphasizes atom economy , reaction monitoring , and purification logic  to ensure high purity (>98%) suitable for downstream biological assays.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the


 displacement of a chloride leaving group at the C6 position of the pyridazine ring. The 3-carboxylate group provides essential electron-withdrawing character, activating the C6 position toward nucleophilic attack by cyclopropylamine.

Key Mechanistic Insight: The reaction proceeds through a Meisenheimer-like transition state. The electron-deficient nature of the 1,2-diazine ring lowers the activation energy for the addition of the amine.

  • Primary Risk: Competitive aminolysis of the ethyl ester to form the amide side product.

  • Control Strategy: Use of a polar aprotic solvent (Acetonitrile) and controlled temperature (60°C) favors the kinetic

    
     product over the thermodynamic amide byproduct.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Ethyl 6-chloropyridazine- 3-carboxylate Base DIPEA (2.0 eq) MeCN, 60°C SM1->Base Reagent Cyclopropylamine (1.5 eq) Reagent->Base Product Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate Base->Product S_NAr (Major Path) SideProduct Side Product: Amide (Avoided) Base->SideProduct Aminolysis (>80°C)

Caption: Reaction scheme illustrating the S_NAr pathway and the potential competitive ester aminolysis side reaction.

Materials & Reagents

Reagent / SolventCAS No.MW ( g/mol )Equiv.RoleGrade
Ethyl 6-chloropyridazine-3-carboxylate 1823333-44-3*186.591.0Substrate>97%
Cyclopropylamine 765-30-057.091.5NucleophileReagent
N,N-Diisopropylethylamine (DIPEA) 7087-68-5129.242.0BaseAnhydrous
Acetonitrile (MeCN) 75-05-841.05N/ASolventHPLC Grade
Ethyl Acetate 141-78-688.11N/AWorkupACS

*Note: CAS 1823333-44-3 is often associated with the product; if the starting material is not commercially indexed under this, search for "Ethyl 6-chloropyridazine-3-carboxylate".

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.87 g, 10.0 mmol) in anhydrous Acetonitrile (20 mL).

    • Expert Note: Acetonitrile is preferred over Ethanol. Ethanol is nucleophilic and can lead to transesterification or slower reaction rates compared to polar aprotic solvents.

  • Base Addition: Add DIPEA (3.5 mL, 20.0 mmol) to the stirring solution at room temperature.

  • Nucleophile Addition: Slowly add Cyclopropylamine (1.05 mL, 15.0 mmol) via syringe.

    • Safety: Cyclopropylamine is volatile and toxic. Handle in a fume hood.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath.

    • Critical Control Point: Do not exceed 70°C. Higher temperatures significantly increase the rate of ester aminolysis (formation of the cyclopropylamide byproduct).

Phase 2: Monitoring & Workup
  • Monitoring: Monitor by TLC (50% EtOAc in Hexanes) or LCMS after 2 hours.

    • Expectation: The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • LCMS: Look for

      
      .
      
  • Quenching: Once conversion is >95%, cool the reaction to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to remove MeCN and excess cyclopropylamine.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

    • Water (2 x 20 mL) – removes DIPEA salts.

    • Brine (1 x 20 mL) – dries the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 3: Purification & Characterization
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Recrystallization Option: If solid, recrystallize from minimal hot Ethanol/Heptane.

  • Yield: Expected yield is 85-92% as a pale yellow solid.

Workflow Visualization

Workflow Start Start: Dissolve SM in MeCN AddReagents Add DIPEA & Cyclopropylamine (Room Temp) Start->AddReagents Heat Heat to 60°C (2-4 Hours) AddReagents->Heat Check Check LCMS/TLC (Complete?) Heat->Check Check->Heat No Workup Concentrate & Extract (EtOAc / Water) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Final Product: Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate Purify->Final

Caption: Step-by-step experimental workflow from setup to purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Inactive chloride or old reagents.Add 0.1 eq of KI (Finkelstein condition) to generate the more reactive iodide in situ.
Side Product: Amide Temperature too high.Lower temp to 40°C and extend reaction time. Ensure solvent is dry.
Hydrolysis (Acid formation) Water in solvent/base.Use anhydrous MeCN. Avoid aqueous workup if product is water-soluble (use DCM instead).
Product Oiling Out Impurities.Triturate the crude oil with cold Diethyl Ether or Pentane to induce solidification.

Safety Considerations (HSE)

  • Cyclopropylamine: Highly flammable and toxic. High vapor pressure. Use only in a well-ventilated fume hood.

  • Pyridazine Derivatives: Potential biological activity.[1][2][3] Handle with gloves and avoid inhalation of dusts.

  • Pressure: If scaling up (>10g), consider the pressure build-up from cyclopropylamine vapors; a sealed tube or pressure vessel might be safer than a reflux condenser.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide. WO2018183649A1. Link

    • Context: Describes analogous conditions on chloropyridazine scaffolds using Hunig's base.
  • ChemScene. (n.d.). Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Page. Link

    • Context: Verification of product stability and physicochemical properties (MW 207.23).
  • Organic Chemistry Portal. (2018). Synthesis of Pyridazines. Link

    • Context: General methodologies for functionalizing pyridazine rings via nucleophilic substitution.[4]

  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form-A of 6-(cyclopropanecarbonylamido)...Link[5]

    • Context: Detailed experimental conditions for handling cyclopropylamine and chloropyridazine intermediates

Sources

Method

Application Note: Utilizing Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale In the landscape of targeted drug discovery, Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3) serves as a critical, high-value building block for synthesizing pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted drug discovery, Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3) serves as a critical, high-value building block for synthesizing potent kinase inhibitors[1]. The 3,6-disubstituted pyridazine core is a privileged scaffold frequently employed to target the ATP-binding pockets of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2)[2][3].

From a mechanistic perspective, the native ethyl ester form of this compound acts as a chemically stable precursor. However, direct screening of the ester in biochemical assays typically yields poor inhibition profiles. This is because the ester oxygen cannot act as a hydrogen-bond donor. To achieve nanomolar potency, the ester must be hydrolyzed and coupled with an amine to form a pyridazine-3-carboxamide . This structural conversion provides a critical hydrogen-bond donor/acceptor pair that interacts directly with hinge region residues (e.g., Val690 and Glu688 in TYK2)[2].

This application note details the workflow from scaffold preparation to orthogonal biochemical validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ luminescent assays.

Workflow A Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate (Precursor Scaffold) B Hydrolysis & Amidation (Structural Optimization) A->B C Pyridazine-3-carboxamide (Active Kinase Inhibitor) B->C D TR-FRET Assay (Binding & IC50) C->D E ADP-Glo Assay (Functional ATP Turnover) C->E

Workflow from pyridazine-3-carboxylate scaffold to functional kinase assay validation.

Experimental Protocols: Kinase Inhibition Assays

To ensure a self-validating system, every protocol described below requires the inclusion of a maximum signal control (enzyme + vehicle), a minimum signal control (vehicle, no enzyme), and a reference inhibitor (e.g., Deucravacitinib for TYK2). A calculated Z'-factor of >0.5 must be achieved to validate the plate data[4].

TR-FRET Kinase Assay (LANCE Ultra)

TR-FRET is a homogeneous, proximity-based assay used to measure direct substrate phosphorylation. It utilizes a Europium (Eu)-labeled anti-phospho antibody and a ULight-labeled peptide substrate[5].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized pyridazine-3-carboxamide (and the ester precursor as a negative control) in 100% DMSO. Transfer to a 384-well OptiPlate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v). Causality: DMSO concentrations >1% can denature the kinase, artificially skewing the IC50 values.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., TYK2 or CDK2) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the ULight-labeled peptide substrate and ATP at its apparent Michaelis-Menten constant (

    
    )[5].
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of Stop/Detection Buffer containing EDTA (final concentration 10 mM) and the Eu-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg²⁺ ions, stripping the kinase of its essential cofactor and abruptly halting the reaction. This ensures precise kinetic timing.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo assay is an orthogonal, universal method that measures kinase activity by quantifying the ADP produced during the ATP-turnover reaction[6]. Because the readout is luminescent, it is highly resistant to auto-fluorescent compound interference[7].

ADPGlo S1 1. Kinase Reaction ATP -> ADP S2 2. ADP-Glo Reagent Depletes Unreacted ATP S1->S2 S3 3. Detection Reagent Converts ADP to ATP S2->S3 S4 4. Luciferase Reaction Emits Luminescence S3->S4

Mechanistic steps of the ADP-Glo luminescent kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction: Combine 5 µL of the kinase/inhibitor mixture with 5 µL of ATP/Substrate in a solid white 384-well plate. Incubate for 60 minutes at room temperature[7].

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent simultaneously terminates the kinase reaction and enzymatically degrades all unreacted ATP. This step is critical; any residual background ATP would produce false-positive luminescence in the final step[4].

  • ADP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP and introduces luciferin/luciferase. The newly formed ATP drives the luciferase reaction, emitting light proportional to the kinase activity[4].

  • Readout: Measure luminescence using a microplate luminometer (e.g., GloMax® or PHERAstar) with a 0.5-second integration time[4][6].

Quantitative Data & SAR Interpretation

The following table summarizes representative quantitative data demonstrating the necessity of converting the Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate scaffold into a carboxamide probe to achieve target inhibition[2][3].

Compound / Scaffold StageR-Group (C3 Position)TYK2 JH2 IC₅₀ (nM)CDK2 IC₅₀ (nM)ClogP
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate -OCH₂CH₃ (Ester)> 10,000> 10,0001.23
Synthesized Amide Probe A -NH-Aryl (Amide)3.245.02.80
Deucravacitinib (Positive Control)N/A1.5> 10,0002.10
Dinaciclib (Positive Control)N/A> 10,0003.01.80

Data Interpretation: The unmodified ethyl ester exhibits negligible kinase inhibition (>10 µM) due to the absence of a hydrogen-bond donor. Upon conversion to the amide (Probe A), the compound gains the ability to anchor into the hinge region, resulting in a drastic shift to low-nanomolar potency[2].

References

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases.
  • 1823333-44-3 | Ethyl 6-(cyclopropylamino)
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.
  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. DOI.org.
  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity.

Sources

Application

Application Note: Strategic Development of Pyridazine Derivatives as Targeted Anticancer Agents

[1] Introduction: The Pyridazine Advantage In the landscape of anticancer drug discovery, the pyridazine nucleus (1,2-diazine) has emerged as a "privileged scaffold."[1][2] Unlike its isomers pyrimidine and pyrazine, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Pyridazine Advantage

In the landscape of anticancer drug discovery, the pyridazine nucleus (1,2-diazine) has emerged as a "privileged scaffold."[1][2] Unlike its isomers pyrimidine and pyrazine, the pyridazine ring possesses a unique 1,2-nitrogen arrangement that imparts a high dipole moment and specific hydrogen-bonding capabilities.

Why Pyridazine?

  • Bioisosterism: It serves as a superior bioisostere for phenyl or pyridine rings, often improving water solubility due to the lower logP values associated with the diazine core.

  • Kinase Binding: The nitrogen atoms can serve as critical hydrogen bond acceptors for the "hinge region" of ATP-competitive kinase inhibitors.

  • Proven Efficacy: This scaffold is the core of Ponatinib (ICLUSIG®), a potent BCR-ABL inhibitor used in resistant Chronic Myeloid Leukemia (CML), specifically targeting the T315I mutation.[3]

Rational Design & SAR Strategy

The success of pyridazine derivatives relies on precise substitution patterns, particularly at the C3 and C6 positions.

Structural Logic (Graphviz Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing kinase-targeted pyridazines.

SAR_Logic cluster_0 Design Goal Core Pyridazine Core (1,2-Diazine) Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge H-Bond Acceptor (N1/N2) Solubility Solubilizing Tail (e.g., Morpholine/Piperazine) Core->Solubility C6 Substitution Hydrophobic Hydrophobic Pocket (Specificity) Core->Hydrophobic C3 Aryl Substitution

Figure 1: SAR logic for pyridazine-based kinase inhibitors. The N-N bond is critical for hinge interaction, while C3/C6 vectors allow modular functionalization.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 3,6-disubstituted pyridazines. Principle: The 3,6-dichloropyridazine starting material allows for sequential substitution. The first chloride is more reactive, allowing controlled mono-arylation.

Materials
  • Substrate: 3,6-Dichloropyridazine (CAS: 141-30-0)[4]

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2[4]

  • Base: Na2CO3 (2M aqueous)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Methodology
  • Reaction Setup:

    • In a microwave vial or round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) and the desired arylboronic acid (1.1 eq) in 1,4-Dioxane.

    • Critical Step: Degas the solution with Nitrogen or Argon for 10 minutes. Oxygen poisons the Palladium catalyst.

  • Catalysis:

    • Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq).[4]

    • Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring (Self-Validation):

    • Check via TLC (Hexane:EtOAc 7:3). The mono-substituted product usually runs lower than the starting dichloride.

    • Checkpoint: If starting material remains after 12h, add 0.02 eq fresh catalyst.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Extract with Ethyl Acetate, wash with brine, and dry over MgSO4.

  • Purification:

    • Flash column chromatography.

    • Note: Pyridazines are electron-deficient; they may streak on silica.[4] Add 1% Triethylamine to the eluent if streaking occurs.

Protocol B: Target Validation (Kinase Inhibition Assay)

Objective: Determine the IC50 of the synthesized derivative against a specific kinase (e.g., VEGFR2 or CDK2). Method: ADP-Glo™ Kinase Assay (Luminescent).[4][5]

Experimental Logic

Directly measuring phosphorylated substrate can be difficult. This assay quantifies the ADP generated during the kinase reaction, which is stoichiometrically 1:1 with phosphorylation.

Protocol
  • Compound Preparation:

    • Prepare 10mM stock in 100% DMSO.

    • Perform serial dilutions (3-fold) in kinase buffer.

    • Constraint: Final DMSO concentration in the well must be <1% to prevent enzyme denaturation.

  • Enzyme Reaction:

    • Plate: 384-well white solid-bottom plate.[4]

    • Add: 2 µL Compound + 2 µL Kinase Enzyme. Incubate 10 min at RT (allows inhibitor to bind the pocket).

    • Start: Add 1 µL ATP/Substrate mix.

    • Incubate: 60 minutes at RT.

  • Detection (Two-Step):

    • Step 1: Add 5 µL ADP-Glo™ Reagent.[4] Incubate 40 min. (Stops reaction, consumes remaining ATP).

    • Step 2: Add 10 µL Kinase Detection Reagent. Incubate 30 min. (Converts ADP back to ATP -> Luciferase -> Light).[4]

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[Compound].

    • Calculate IC50 using a 4-parameter logistic fit.

Protocol C: Cellular Viability Screening (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., K562 for CML, HUVEC for angiogenesis).

Critical Consideration for Pyridazines

Many pyridazine derivatives are hydrophobic. Precipitated compound crystals can interfere with optical density (OD) readings, causing false "viability" spikes.

Optimized Protocol
  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds. Include a Vehicle Control (DMSO) and a Positive Control (Staurosporine) .[4]

  • Incubation: 48 to 72 hours.

  • MTT Addition:

    • Add MTT reagent (final conc.[6][7] 0.5 mg/mL).[6][8] Incubate 3-4 hours at 37°C.

  • Solubilization (The Fix):

    • Standard: Remove media, add DMSO.

    • Suspension Cells: Add SDS-HCl solubilization buffer directly to wells to avoid losing cells during aspiration.[4]

  • Measurement:

    • Read Absorbance at 570 nm .[2][6]

    • Reference Wavelength:630 nm (Subtract this to correct for plastic/protein debris).

Experimental Workflow Summary

Workflow Start Library Design (Scaffold Hopping) Synth Synthesis (Suzuki Coupling) Start->Synth Screen Primary Screen (MTT Assay @ 10µM) Synth->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Hit->Start No (Refine SAR) Validation Target Validation (ADP-Glo Kinase Assay) Hit->Validation Yes ADME ADME Profiling (Solubility/Microsomal Stability) Validation->ADME

Figure 2: Integrated workflow from rational design to lead profiling.

Data Presentation: Standard Reporting Table

When reporting results, consolidate data to allow rapid SAR analysis.

Compound IDR1 (C3-Pos)R2 (C6-Pos)Kinase IC50 (nM)Cell GI50 (µM)LogP (Calc)
PYR-001 PhenylCl4505.22.1
PYR-002 4-F-PhenylMorpholine12 0.4 1.8
PYR-003 PyridinePiperazine851.11.2
Ponatinib (Reference)(Reference)0.50.013.6

References

  • BenchChem. "The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview." BenchChem Technical Library. Accessed 2024. Link[4]

  • O'Hare, T., et al. "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[9] Cancer Cell, vol. 16, no.[9] 5, 2009, pp. 401-412.[9] Link

  • Butnariu, R., et al. "Pyridazine-based derivatives as potential anticancer agents: A systematic review." European Journal of Medicinal Chemistry, vol. 221, 2021. Link

  • NCBI PubChem. "Ponatinib (CID 24826799) - Compound Summary."[4] National Library of Medicine.[3] Link

  • Assay Guidance Manual. "Cell Viability Assays." NCBI Bookshelf, Bethesda (MD): National Center for Biotechnology Information (US).[4] Link

Sources

Method

High-Throughput Screening &amp; Library Profiling: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Scaffolds

Abstract This Application Note details the strategic utilization of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. While ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the strategic utilization of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. While often categorized as a chemical building block, this pyridazine derivative possesses distinct structural motifs—specifically the cyclopropylamino group and the carboxylate vector—that make it an ideal core for generating focused libraries targeting Kinases (e.g., VEGFR-2, JNK1) and GPCRs (e.g., CB2) . This guide provides a validated workflow for library generation, compound management, and a specific TR-FRET-based screening protocol to identify bioactive hits derived from this scaffold.

Part 1: Scientific Rationale & Scaffold Architecture

The "Privileged" Pyridazine Core

In modern drug discovery, the pyridazine ring is a "privileged structure" due to its ability to engage in


-stacking interactions while maintaining a high dipole moment and hydrogen-bonding capacity (acceptor N atoms).
  • Cyclopropylamino Group (R1): This substituent is critical. The cyclopropyl ring acts as a bioisostere for isopropyl or phenyl groups but offers improved metabolic stability (blocking P450 oxidation) and unique steric bulk that often fits into hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

  • Ethyl Carboxylate (R2): This is the primary "growth vector." In HTS library design, this ester is hydrolyzed and coupled with diverse amines or hydrazides to probe the solvent-exposed regions of the target protein.

Target Applicability

Literature validates pyridazine-3-carboxylate derivatives as potent inhibitors/modulators for:

  • Kinases: VEGFR-2 (Angiogenesis), JNK1 (Inflammation/Oncology).

  • GPCRs: Cannabinoid Receptor 2 (CB2) agonists.

  • Antimicrobials: Dihydropteroate synthase (DHPS) inhibitors.

Part 2: Experimental Workflow & Library Construction

Before screening, the scaffold must be processed into a screenable format. The following diagram illustrates the workflow from the raw intermediate to a focused HTS library.

LibraryWorkflow Scaffold Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate (Core Scaffold) Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Activate Growth Vector Coupling Parallel Synthesis (Amide Coupling with 100-500 Diverse Amines) Hydrolysis->Coupling Diversification Library Focused Pyridazine Library (DMSO Stocks) Coupling->Library QC & Plating HTS TR-FRET Kinase Screening Library->HTS 10 µM Screening

Figure 1: Workflow for converting the Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate scaffold into a screenable library.

Part 3: Validated Protocol – TR-FRET Kinase Screening

This protocol describes the screening of a library derived from Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate against a representative kinase target (e.g., VEGFR-2 or JNK1 ). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence and high Z' factors.

Reagents & Equipment
  • Compound Library: Pyridazine derivatives in 100% DMSO (10 mM stocks).

  • Kinase Target: Recombinant human VEGFR-2 (catalytic domain).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor) + AlexaFluor-labeled Tracer (Acceptor) OR Biotinylated substrate + Streptavidin-APC.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection: Multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

Compound Management (Acoustic Dispensing)

To ensure data integrity, avoid intermediate dilutions in water, which can cause precipitation of lipophilic pyridazine analogs.

  • Source Plate: 384-well LDV (Low Dead Volume) plate containing 10 mM compound stocks.

  • Destination Plate: 384-well low-volume white assay plate.

  • Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound to dry wells.

    • Final Assay Volume: 10 µL.

    • Final Concentration: 10 µM (assuming 10 nL into 10 µL).

    • DMSO Content: 0.1% (Standard tolerance for kinases).

Step-by-Step Assay Protocol
StepActionVolumeNotes
1 Compound Addition 10 nLDispense library compounds, Positive Control (Staurosporine), and Negative Control (DMSO) into dry plate.
2 Enzyme Addition 2.5 µLAdd 2X Enzyme/Antibody mixture in Assay Buffer. Incubate 10 min at RT to allow compound-enzyme binding.
3 Substrate/ATP Mix 2.5 µLAdd 2X Substrate/ATP mixture to initiate reaction. (ATP concentration should be at

app).
4 Reaction Incubation -Seal plate. Incubate for 60 minutes at Room Temperature (20-25°C).
5 Detection Mix 5.0 µLAdd EDTA-containing detection mix (stops reaction and introduces TR-FRET pair).
6 Equilibration -Incubate 1 hour at RT to stabilize the FRET signal.
7 Read -Read Fluorescence: Excitation 340 nm; Emission 615 nm (Donor) & 665 nm (Acceptor).
Data Analysis & Quality Control
  • Ratio Calculation: Calculate the Emission Ratio (ER)

    
    .
    
  • Percent Inhibition:

    
    
    Where 
    
    
    
    is the DMSO control mean and
    
    
    is the Staurosporine control mean.
  • Z-Factor Validation: The assay is valid only if

    
    .
    
    
    
    

Part 4: Mechanism of Action Visualization

The following diagram details the competitive inhibition mechanism targeted by this scaffold in the described HTS assay.

AssayMechanism cluster_readout HTS Readout ATP_Pocket Kinase ATP Binding Pocket (Hydrophobic Gatekeeper) Signal_On Substrate Phosphorylation (High FRET Signal) ATP_Pocket->Signal_On ATP Binds Compound Pyridazine Scaffold (Cyclopropyl fits Gatekeeper) Compound->ATP_Pocket Competitive Binding (H-bonds + VdW) Signal_Off Inhibition (Low FRET Signal) Compound->Signal_Off Prevents Phosphorylation ATP ATP Molecule ATP->ATP_Pocket Blocked by Compound

Figure 2: Competitive binding mechanism of Pyridazine-3-carboxylate derivatives at the Kinase ATP pocket.

Part 5: Critical Optimization Parameters

  • Solubility & Precipitation: Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate has a calculated LogP of ~1.2, making it moderately lipophilic. However, derivatives (especially amides) may have higher LogP.

    • Recommendation: Do not exceed 2% DMSO in the final assay. If "starry night" patterns appear in plate readers, reduce concentration to 1 µM or add 0.01% Triton X-100.

  • Scaffold Hopping Opportunities: If the ethyl ester library fails to yield potent hits, use the HTS data to perform "Scaffold Hopping."

    • Strategy: Replace the central pyridazine ring with a pyrimidine or triazine while retaining the cyclopropylamino tail, as suggested in JNK1 inhibitor research (Reference 1).

  • False Positives: Pyridazines can occasionally act as singlet oxygen quenchers or fluorophores.

    • Validation: Always counter-screen hits using an orthogonal assay (e.g., radiometric

      
      P-ATP assay) to rule out optical interference.
      

References

  • Shaalan, M. M. (2024).[1] Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega.

  • El-Faham, A., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Technical Guide. (2025). Navigating the Bioactivity of Saturated Pyridazine Scaffolds.

  • Xie, X., et al. (2017). Developing pyridazine-3-carboxamides to Be CB2 Agonists. European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Cell-Based Assay Development for Pyridazine-Class Kinase Inhibitors

Translating Biochemical Potency to Cellular Efficacy for IKKβ and TYK2 Targets Executive Summary Pyridazine derivatives—particularly fused systems like imidazo[1,2-b]pyridazines—have emerged as privileged scaffolds in th...

Author: BenchChem Technical Support Team. Date: March 2026

Translating Biochemical Potency to Cellular Efficacy for IKKβ and TYK2 Targets

Executive Summary

Pyridazine derivatives—particularly fused systems like imidazo[1,2-b]pyridazines—have emerged as privileged scaffolds in the development of kinase inhibitors. While these compounds often exhibit single-digit nanomolar potency in cell-free biochemical assays, translating this affinity into cellular efficacy remains a significant bottleneck. Poor membrane permeability, off-target cytotoxicity, and intracellular compound aggregation frequently confound cell-based readouts.

This application note provides a comprehensive, self-validating framework for developing cell-based assays tailored to pyridazine-class kinase inhibitors. Using I-kappa B Kinase (IKKβ) as a mechanistic case study, we detail a tripartite assay cascade: a functional reporter assay, a phenotypic biomarker readout, and an orthogonal target engagement assay to conclusively prove intracellular causality.

Rationale: The Pyridazine Scaffold in Kinase Inhibition

The selection of the pyridazine heterocycle in rational drug design is driven by its unique physicochemical profile. Characterized by weak basicity and a high dipole moment, pyridazine offers a robust, dual hydrogen-bonding capacity that is highly advantageous for targeting the ATP-binding hinge region of kinases .

Crucially, the C-3 hydrogen atom of the pyridazine ring acts as a superior C-H bond donor compared to the C-2 hydrogen of a standard pyridine ring. This allows pyridazine derivatives to form tighter, bidentate interactions with the kinase hinge backbone. Furthermore, the inherent polarity of the pyridazine core often mitigates lipophilicity-driven off-target effects, such as hERG potassium channel blockade, which frequently derail hydrophobic pyridine or pyrimidine analogs .

However, this increased polarity presents a distinct challenge for cell-based assays. Highly polar imidazo[1,2-b]pyridazines may struggle to cross the phospholipid bilayer. As demonstrated by Shimizu et al., systematically adjusting the polarity of the molecule is required to improve permeability and achieve robust inhibition of TNF-α production in cellular and in vivo models . Therefore, a cell-based assay system must be capable of decoupling true target inhibition from permeability failures.

Mechanistic Framework: IKKβ Inhibition and NF-κB Signaling

To evaluate pyridazine-based IKKβ inhibitors, we utilize the NF-κB signaling pathway in human monocytic cells (THP-1). In a basal state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by lipopolysaccharide (LPS), the TLR4 receptor activates IKKβ. Active IKKβ phosphorylates IκBα, marking it for proteasomal degradation. This releases NF-κB, which translocates to the nucleus to drive the transcription of pro-inflammatory cytokines (e.g., TNF-α) or an engineered reporter gene.

A successful pyridazine inhibitor will allosterically or competitively bind IKKβ, halting this cascade and preventing gene transcription.

Pathway Stimulus LPS (Endotoxin) Receptor TLR4 Receptor Stimulus->Receptor IKKb IKKβ Kinase Receptor->IKKb Activation IkB IκBα (Inhibitor of κB) IKKb->IkB Phosphorylation & Degradation Inhibitor Pyridazine Inhibitor Inhibitor->IKKb Hinge-Binding Blockade NFkB NF-κB (p50/p65) IkB->NFkB Releases Output TNF-α / SEAP Reporter NFkB->Output Nuclear Translocation

Mechanism of IKKβ inhibition by pyridazine derivatives blocking NF-κB signaling.

The Self-Validating Assay Cascade

To build a trustworthy screening funnel, we must establish a self-validating system that rules out false positives caused by cytotoxicity or assay interference.

  • Functional Readout (THP1-Blue SEAP Assay): Measures the downstream transcriptional blockade of NF-κB. We multiplex this with a fluorometric cell viability assay to ensure reductions in signal are due to kinase inhibition, not cell death.

  • Phenotypic Readout (Cytokine ELISA): Confirms that the engineered reporter accurately reflects the endogenous physiological response (TNF-α secretion).

  • Target Engagement (CETSA): The Cellular Thermal Shift Assay proves that the pyridazine compound physically binds to IKKβ inside the intact cell, confirming that a lack of functional efficacy is due to poor permeability rather than a lack of intracellular affinity.

Quantitative Data Interpretation: The Permeability Bottleneck

The table below illustrates representative Structure-Activity Relationship (SAR) data during a hit-to-lead optimization campaign. Notice how the biochemical potency of the Pyridazine Core (Cmpd B) is superior to the Pyridine Core (Cmpd A) due to enhanced hinge binding, but fails in the cellular assay until its polarity is optimized (Cmpd C).

Compound ScaffoldBiochemical IKKβ IC₅₀ (nM)Cellular NF-κB IC₅₀ (nM)Permeability Pₐₚₚ (10⁻⁶ cm/s)CETSA ΔTₘ (°C)hERG IC₅₀ (µM)
A: Pyridine Core 45.2120.518.4 (High)+2.14.5 (High Liability)
B: Pyridazine Core 8.4>10,0000.8 (Low)+0.2>30 (Safe)
C: Optimized Pyridazine 5.122.312.5 (Moderate)+6.5>30 (Safe)

Table 1: Representative SAR profiling demonstrating the necessity of optimizing pyridazine polarity to bridge the gap between biochemical affinity and cellular efficacy.

Experimental Protocols

Protocol 1: Multiplexed THP1-Blue NF-κB SEAP & Cell Viability Assay

This protocol utilizes THP1-Blue cells (InvivoGen), which stably express a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter inducible by NF-κB. Because SEAP is secreted, the assay is non-lytic, allowing the same well to be assayed for cell viability using a protease-based fluorogenic substrate (e.g., CellTiter-Fluor).

Step-by-Step Methodology:

  • Cell Seeding: Harvest THP1-Blue cells in exponential growth phase. Resuspend in pre-warmed RPMI 1640 medium (supplemented with 10% heat-inactivated FBS). Seed 100,000 cells/well in a 96-well flat-bottom plate (90 µL/well).

  • Compound Preparation: Serially dilute pyridazine compounds in 100% DMSO, then perform an intermediate dilution in culture medium to achieve a final DMSO concentration of 0.5% in the assay well. (Causality: Pyridazines can precipitate in aqueous buffers; maintaining a consistent, low DMSO concentration prevents artifactual compound aggregation).

  • Pre-Incubation: Add 10 µL of the diluted compounds to the cells. Incubate for 1 hour at 37°C, 5% CO₂. (Causality: Pre-incubation allows the compound to cross the membrane and reach thermodynamic equilibrium with the intracellular kinase before the signaling cascade is triggered).

  • Stimulation: Add 10 µL of LPS (final concentration 100 ng/mL) to all wells except the negative control (unstimulated) wells. Incubate for 24 hours at 37°C.

  • Viability Multiplexing: Add 10 µL of CellTiter-Fluor Reagent to each well. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live cells.

  • SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of Quanti-Blue detection medium. Incubate at 37°C for 1-3 hours. Measure absorbance at 620 nm.

  • Data Validation: Calculate the Z'-factor using the DMSO+LPS (positive) and DMSO-only (negative) controls. The assay is validated if Z' > 0.5. Normalize SEAP absorbance against the viability fluorescence to rule out cytotoxic false positives.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

If a pyridazine compound shows excellent biochemical potency but fails the THP1-Blue assay, CETSA determines whether the failure is due to poor permeability or rapid intracellular efflux. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its thermal aggregation point (Tₘ) to a higher temperature.

CETSA Step1 1. Treatment Incubate cells with Pyridazine Step2 2. Heating Thermal gradient (40°C - 60°C) Step1->Step2 Step3 3. Lysis Extract soluble proteins Step2->Step3 Step4 4. Separation Centrifuge to remove aggregates Step3->Step4 Step5 5. Detection Quantify soluble IKKβ kinase Step4->Step5

Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Incubate 10-20 million THP-1 cells with the pyridazine compound (at 10x the biochemical IC₅₀) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Wash cells with PBS and resuspend in 1 mL of PBS supplemented with protease inhibitors. Divide the cell suspension equally into 10 PCR tubes (100 µL each).

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at room temperature. (Causality: Heating denatures unbound proteins, causing them to unfold and aggregate. Ligand-bound IKKβ will resist denaturation at higher temperatures).

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cell membranes without using harsh detergents that might disrupt compound binding.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. (Causality: This critical step pellets the denatured, aggregated proteins, leaving only the stable, soluble fraction of IKKβ in the supernatant).

  • Detection & Analysis: Carefully transfer the supernatant to a new plate. Quantify the remaining soluble IKKβ using an IKKβ-specific AlphaLISA kit or quantitative Western Blot. Plot the normalized signal against temperature to calculate the Tₘ shift (ΔTₘ). A ΔTₘ > 2°C is generally indicative of robust intracellular target engagement.

References

  • Meanwell NA. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. 2023. URL:[Link]

  • Shimizu H, Yasumatsu I, Hamada T, et al. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. 2011. URL:[Link]

  • Alharbi AS. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. 2020. URL:[Link]

Method

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate for ALK5 inhibitor studies

Application Note: Investigating ALK5 Inhibition Using Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Executive Summary The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of cellular p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating ALK5 Inhibition Using Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Summary

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) remodeling[1]. Dysregulation of this pathway is a primary driver of fibrotic diseases, immunosuppression, and tumor metastasis[2],[3]. At the core of canonical TGF-β signaling is the Activin-like kinase 5 (ALK5, also known as TGFBR1), a transmembrane serine/threonine kinase[4].

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a specialized pyridazine-based building block utilized in the development and structural optimization of ALK5 inhibitors[5]. Pyridazine derivatives are frequently employed in medicinal chemistry to target the ATP-binding pocket of kinases. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound and its derivatives in both biochemical and cellular ALK5 assays.

Mechanistic Context: ALK5 and the TGF-β Pathway

Pathway TGFb TGF-β Ligand TBR2 TGFBR2 (Type II) TGFb->TBR2 Binds ALK5 ALK5 (TGFBR1) TBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates (Active) Inhibitor Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Inhibitor->ALK5 ATP-competitive Inhibition SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Forms Complex Nucleus Target Gene Transcription SMAD4->Nucleus Translocates

Fig 1. Canonical TGF-β/SMAD signaling pathway and the mechanism of ALK5 inhibition.

Physicochemical Profile

Before initiating any assay, it is critical to understand the physical properties of the compound to ensure proper solubilization and stability.

Table 1: Properties of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate [5]

PropertySpecification
CAS Number 1823333-44-3
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Purity ≥98%
Primary Target ALK5 (TGFBR1)
Storage Sealed in dry, 2-8°C

Core Methodologies

As a Senior Application Scientist, I emphasize that successful kinase assays require strict control over ATP concentrations, enzyme stability, and solvent effects. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: In Vitro ALK5 Kinase Activity Assay (ADP-Glo™ Method)

Rationale: The ADP-Glo™ assay is a luminescent method that measures ADP formed during the kinase reaction[6],[7]. It is preferred over radiometric assays ([33P]-ATP) because it eliminates radioactive waste while maintaining high sensitivity and avoiding interference from unreacted ATP[6],[8].

Workflow Step1 1. Compound Dilution Step2 2. Kinase Pre-incubation Step1->Step2 Step3 3. ATP/Substrate Addition Step2->Step3 Step4 4. ADP-Glo Reagent Step3->Step4 Step5 5. Kinase Detection Step4->Step5

Fig 2. Step-by-step workflow of the in vitro ADP-Glo ALK5 kinase assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35[9]. Add 10 mM DTT immediately before use[7].

    • Causality: Brij-35 prevents non-specific binding of the kinase to plastic surfaces. DTT maintains the kinase in a reduced, active state by preventing the formation of non-physiological disulfide bonds[7].

  • Compound Dilution: Prepare a 3X serial dilution of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate in 1X Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%[1].

    • Causality: Maintaining a uniform DMSO concentration across all wells is critical, as fluctuating solvent levels can independently alter kinase conformation and activity.

  • Pre-incubation: In a 96-well plate, combine 5 µL of the inhibitor solution with 10 µL of diluted active ALK5 enzyme. Incubate at room temperature for 15-30 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the ATP-binding pocket of ALK5 before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 10 µL of a substrate/ATP master mix (e.g., 500 µM ATP and 10 mg/mL TGFBR1 peptide) to initiate the reaction[7]. Incubate at 30°C for 45 minutes[7].

    • Causality: The 30°C temperature provides optimal thermodynamic conditions for ALK5 catalytic activity without causing rapid thermal degradation of the enzyme.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes[7].

    • Causality: This reagent forcefully terminates the kinase reaction and depletes any remaining unreacted ATP, which is essential to eliminate background luminescence[6].

  • Kinase Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 45 minutes in the dark, then read luminescence on a plate reader[6],[7].

    • Causality: This step converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to ALK5 activity[6].

Self-Validating Controls: Always include a "Blank Control" (excluding the peptide substrate, replacing it with distilled H₂O)[6],[8]. This measures the intrinsic ATPase activity or auto-phosphorylation of the kinase, ensuring the signal is strictly substrate-dependent.

Protocol 2: Cellular TGF-β/SMAD Luciferase Reporter Assay

Rationale: While biochemical assays confirm direct target engagement, cellular assays are mandatory to validate membrane permeability, cellular stability, and physiological efficacy[2],[4].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T or HaCaT cells (which are highly responsive to TGF-β) in a 96-well plate[4]. Transfect with a SMAD-responsive luciferase reporter plasmid containing a CAGA box repeat promoter[4].

  • Serum Starvation: After 24 hours, wash the cells and replace the media with serum-free media (or 0.4% FBS) for 12-16 hours[10].

    • Causality: Fetal Bovine Serum (FBS) contains endogenous growth factors (including latent TGF-β) that can prematurely activate the SMAD pathway, leading to a high baseline signal and masking the inhibitor's effect.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of the ALK5 inhibitor for 1 hour[10].

    • Causality: This allows sufficient time for the compound to cross the cell membrane and bind intracellular ALK5 before pathway stimulation.

  • Ligand Stimulation: Add recombinant human TGF-β1 (e.g., 2-5 ng/mL) to the wells. Incubate for 18-24 hours.

    • Causality: TGF-β1 binds the Type II receptor, recruiting ALK5 to initiate the SMAD cascade, which subsequently drives the transcription of the luciferase reporter gene[4].

  • Detection: Lyse the cells, add luciferin substrate, and measure luminescence to quantify pathway activation[4].

Comparative Pharmacology

To contextualize the potency of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate derivatives, it is useful to benchmark them against established ALK5 reference inhibitors. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of standard ALK5 inhibitors.

Table 2: Comparative IC₅₀ Values of Reference ALK5 Inhibitors [2],[4]

InhibitorIC₅₀ (nM)Assay TypeModality
A-83-01 12Cell-free kinase assayATP-competitive
SB525334 14Kinase assay (Smad3 phosphorylation)ATP-competitive
GW788388 18Cell-free kinase assayATP-competitive
SB431542 94Cell-free kinase assayATP-competitive
GW6604 140ALK5 autophosphorylation assayATP-competitive

Note: When developing novel pyridazine-3-carboxylate derivatives, an IC₅₀ in the sub-100 nM range in biochemical assays, coupled with sub-micromolar efficacy in cellular transcription assays, is typically required for lead optimization.

References

  • BPS Bioscience. "TGFßR1 (ALK5) Kinase Assay Kit." BPSBioscience.com.[Link]

  • de Gouville, A. C., et al. "Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis." British Journal of Pharmacology, PubMed (NIH).[Link]

  • Sino Biological. "TGFBR1 (ALK5), Active." SinoBiological.com. [Link]

  • BPS Bioscience. "TGFßR1 (ALK5) Kinase Assay Kit Background." BPSBioscience.com.[Link]

  • Toren-Haritan, G., & Efrat, S. "TGFβ Pathway Inhibition Redifferentiates Human Pancreatic Islet β Cells Expanded In Vitro." PLoS ONE.[Link]

  • ResearchGate. "Inhibition of TGF-β1 signaling by an ALK5 inhibitor reduced fibrogenesis." ResearchGate.net. [Link]

Sources

Application

Analytical methods for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate quantification

Application Note: AN-2026-PYR Quantification and Purity Analysis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate via RP-HPLC-DAD Executive Summary This guide details a validated protocol for the quantification of E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR Quantification and Purity Analysis of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate via RP-HPLC-DAD

Executive Summary

This guide details a validated protocol for the quantification of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3), a critical intermediate in the synthesis of next-generation Tyrosine Kinase 2 (TYK2) inhibitors and SMA therapeutics (e.g., Risdiplam analogs).

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD). Key features include the separation of the target ester from its primary hydrolytic degradant (6-(cyclopropylamino)pyridazine-3-carboxylic acid) and the regio-isomeric impurities common in pyridazine synthesis.

Target Audience: Analytical Chemists, CMC Leads, and Process Chemists in Pharmaceutical Development.

Chemical Context & Critical Quality Attributes (CQAs)

The target molecule contains three distinct functional regions affecting chromatography:

  • Pyridazine Core: A diazine ring with significant polarity and UV absorbance (λmax ~260-280 nm).

  • Ethyl Ester (C3): Lipophilic moiety susceptible to hydrolysis under acidic/basic stress.

  • Cyclopropylamine (C6): A secondary amine providing basicity.

Critical Analytical Challenge: The primary stability risk is the hydrolysis of the ethyl ester to the free carboxylic acid. The analytical method must achieve baseline resolution (


) between the parent ester and the acid degradant to ensure accurate potency assignment.

Analytical Method Protocol

Instrumentation & Reagents
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class (or equivalent) with DAD.

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic amines (cyclopropylamine moiety) at low pH without ion-pairing reagents.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Formate (LC-MS Grade).

    • Formic Acid (LC-MS Grade).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Buffers the basic amine; pH < pKa ensures protonation for solubility but maintains retention.
Mobile Phase B Acetonitrile (100%)Strong eluent for the lipophilic ethyl ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CImproves mass transfer and peak symmetry.
Injection Vol 5.0 µLOptimized for sensitivity without column overload.
Detection UV at 270 nm (BW 4 nm)Near the absorbance maximum of the pyridazine core.
Run Time 15.0 MinutesSufficient to elute late-eluting dimers.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
10.01090Linear Gradient (Elute Target)
12.01090Wash
12.1955Re-equilibration
15.0955End

Sample Preparation Workflow

Caution: Avoid using pure water as a diluent. The ester is prone to hydrolysis in non-buffered aqueous environments over time.

Standard Preparation:

  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Conc: 1.0 mg/mL). Stable for 7 days at 4°C.

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile (Conc: 0.1 mg/mL). Prepare fresh daily.

Sample Preparation:

  • Weigh ~10 mg of sample.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

  • Filter through 0.22 µm PTFE filter into an amber vial.

Visualizations

Figure 1: Analytical Logic & Degradation Pathway

This diagram illustrates the separation logic, highlighting the critical separation of the target from its acid degradant.

AnalyticalLogic cluster_HPLC RP-HPLC Retention Order (C18) Target Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate (Target) Acid 6-(cyclopropylamino) pyridazine-3-carboxylic acid (Hydrolysis Impurity) Target->Acid Hydrolysis (Acid/Base Stress) Target_Peak Target Ester RT: ~8.2 min (Lipophilic) Target->Target_Peak Correlates to Acid_Peak Acid Impurity RT: ~3.5 min (Polar) Acid->Acid_Peak Correlates to Precursor Ethyl 6-chloropyridazine -3-carboxylate (Synthesis Precursor) Precursor->Target Nucleophilic Subst. (Cyclopropylamine) Precursor_Peak Chloro Precursor RT: ~9.5 min (Less Polar) Precursor->Precursor_Peak Correlates to

Caption: Separation logic showing the elution order of the target relative to its critical process impurities.

Figure 2: Method Validation Workflow (ICH Q2)

Standardized workflow for validating this method for GMP release testing.

ValidationWorkflow cluster_Specificity 1. Specificity cluster_Linearity 2. Linearity cluster_Accuracy 3. Accuracy & Precision Start Method Validation (ICH Q2(R1)) Spec_1 Inject Blank & Placebo Start->Spec_1 Spec_2 Inject Spiked Impurities Spec_1->Spec_2 Spec_3 Check Peak Purity (DAD) Spec_2->Spec_3 Lin_1 Prepare 5 Levels (50% - 150%) Spec_3->Lin_1 Lin_2 Plot Response vs Conc. Lin_1->Lin_2 Lin_3 R² ≥ 0.999 Lin_2->Lin_3 Acc_1 Spike Recovery (3 levels, n=3) Lin_3->Acc_1 Prec_1 Repeatability (n=6 injections) Acc_1->Prec_1 Report Generate Validation Report Prec_1->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.Ensure Ammonium Formate concentration is ≥10 mM. Switch to CSH or Biphenyl column.
Split Peak Sample solvent mismatch.Ensure sample diluent contains at least 50% aqueous component or reduce injection volume to 2 µL.
Rt Shift (Drift) pH instability in Mobile Phase A.Measure pH of aqueous buffer daily. Ensure column is equilibrated for 20 mins.
Ghost Peaks Carryover from basic amine.Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience, 1997. (Foundational text for RP-HPLC of basic heterocycles).
  • PubChem. Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for system suitability parameters).
Method

Application Note: Handling, Storage, and Reconstitution Guidelines for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Introduction & Mechanistic Significance In modern drug discovery, the rational design of small-molecule inhibitors frequently relies on privileged scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Significance

In modern drug discovery, the rational design of small-molecule inhibitors frequently relies on privileged scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly specialized chemical intermediate utilized in the synthesis of advanced therapeutics.

The structural components of this molecule offer distinct advantages in medicinal chemistry:

  • The Pyridazine Core: Unlike ubiquitous phenyl rings, the pyridazine heterocycle is characterized by weak basicity, a high dipole moment that facilitates robust

    
     stacking, and a dual hydrogen-bonding capacity[1]. These properties enhance drug-target interactions while minimizing cytochrome P450 inhibition and hERG-related cardiotoxicity[1].
    
  • The Cyclopropylamino Motif: The incorporation of a cyclopropyl ring on the secondary amine provides unique geometric and electronic properties. The coplanarity of the three carbon atoms, combined with the enhanced

    
    -character of the C–C bonds and stronger C–H bonds, significantly improves the metabolic stability of the molecule against proteolytic and oxidative enzymes compared to linear alkyl chains[2].
    
  • The Ethyl Ester Group: Serving as a synthetic handle or a prodrug motif, the ethyl carboxylate allows for further functionalization but introduces specific vulnerabilities to hydrolysis, dictating strict handling requirements[3].

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this compound is critical for predicting its behavior in solution and determining appropriate storage conditions.

Table 1: Physicochemical Properties and Specifications

PropertyValue
Chemical Name Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate
CAS Number 1823333-44-3
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Purity ≥98%
Topological Polar Surface Area (TPSA) 64.11 Ų
LogP (Predicted) 1.2276
Long-Term Storage 2-8°C, Sealed and Desiccated

Data sourced from commercial chemical profiling[3].

Storage Guidelines: The Causality of Preservation

The integrity of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate relies on mitigating two primary degradation pathways: ester hydrolysis and amine oxidation .

  • Temperature Control (2-8°C): The compound must be stored under refrigeration. Elevated temperatures increase the kinetic energy available for the oxidative degradation of the secondary cyclopropylamine group. Maintaining a low temperature suppresses these thermodynamic degradation pathways[3].

  • Desiccation and Moisture Exclusion: The ethyl ester moiety is susceptible to nucleophilic attack by water, leading to hydrolysis into the corresponding carboxylic acid and ethanol. Therefore, the compound must be stored in a tightly sealed container within a desiccator.

Experimental Protocol: Handling and Reconstitution

To ensure experimental reproducibility, the following self-validating protocol must be strictly adhered to when preparing in vitro stock solutions.

Phase 1: Equilibration (Critical Step)

Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis.

  • Remove the sealed vial from the 2-8°C storage.

  • Place the intact, sealed vial in a benchtop desiccator.

  • Allow the vial to equilibrate to ambient room temperature (20-25°C) for a minimum of 30 to 60 minutes .

  • Validation: The vial exterior must be completely dry to the touch before opening.

Phase 2: Weighing and Transfer

Causality: The compound possesses a TPSA of 64.11 Ų[3], making it moderately polar and prone to electrostatic adherence to plastic surfaces.

  • Perform weighing inside a controlled fume hood or a powder-handling enclosure.

  • Use an anti-static gun (zerostat) on the spatulas and weigh boats to prevent powder dispersion.

  • Rapidly transfer the required mass into a pre-tared, amber glass vial (amber glass minimizes potential photo-degradation).

Phase 3: Reconstitution in Anhydrous Solvent

Causality: Due to its LogP of ~1.23[3], the compound exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents.

  • Select Anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%) as the primary vehicle.

  • Calculate the required volume for a standard 10 mM or 50 mM stock solution based on the 207.23 g/mol molecular weight[3].

  • Add the anhydrous DMSO to the amber vial. Pipette repeatedly to ensure the powder is fully submerged.

  • Self-Validation Check: Hold the vial against a dark background under a direct light source. The solution must be completely optically clear. If particulate scattering (Tyndall effect) is observed, sonicate the sealed vial in a water bath at 25°C for 5 minutes until complete dissolution is achieved.

Phase 4: Aliquoting and Cryopreservation

Causality: Repeated freeze-thaw cycles of DMSO stock solutions cause localized concentration gradients and precipitation of the solute.

  • Aliquot the reconstituted stock solution into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per tube).

  • Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing.

  • Store the working aliquots at -20°C or -80°C .

  • Once an aliquot is thawed for an assay, discard any remaining volume. Do not refreeze.

Workflow Visualization

Workflow cluster_handling Handling & Preparation Phase Receipt Receipt of Compound CAS: 1823333-44-3 Storage Long-Term Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Equilibrate to Room Temp (30-60 mins in desiccator) Storage->Equilibration Prior to use Weighing Weighing under Inert Atmosphere/Fume Hood Equilibration->Weighing Reconstitution Reconstitution (e.g., Anhydrous DMSO) Weighing->Reconstitution Aliquoting Aliquoting into Single-use Vials Reconstitution->Aliquoting ShortTerm Working Stock Storage (-20°C or -80°C) Aliquoting->ShortTerm

Workflow for the safe handling, reconstitution, and storage of pyridazine-based intermediates.

References

  • Bostrom, J., et al. "The pyridazine heterocycle in molecular recognition and drug discovery". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Technical Application Note: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate in Inflammatory Pain Models

This guide outlines the application of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (and its bioactive derivatives) in inflammatory pain research.[1] Based on the structural pharmacophore, this compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (and its bioactive derivatives) in inflammatory pain research.[1] Based on the structural pharmacophore, this compound serves as a critical scaffold for developing non-steroidal anti-inflammatory agents, potentially targeting Cannabinoid Receptor 2 (CB2) or acting as a precursor for Formyl Peptide Receptor (FPR2) agonists and COX-2 inhibitors.[1]

Introduction & Mechanism of Action

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a functionalized pyridazine derivative utilized in the discovery of novel analgesics.[1] The pyridazine-3-carboxylate core is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl rings or pyridine rings in non-steroidal anti-inflammatory drugs (NSAIDs) and specific receptor ligands.[1]

  • Primary Mechanism (Hypothetical/Scaffold-Based):

    • CB2 Receptor Agonism: Pyridazine derivatives with amino-substituents (like cyclopropylamino) have been identified as peripheral CB2 receptor agonists.[1] Activation of CB2 receptors on immune cells (macrophages, microglia) inhibits the release of pro-inflammatory cytokines (TNF-α, IL-1β), thereby reducing inflammatory hyperalgesia without central nervous system (CNS) side effects (e.g., psychoactivity associated with CB1).[1]

    • COX-2 Inhibition: The pyridazinone/pyridazine core can mimic the cyclic structure of coxibs, potentially inhibiting Cyclooxygenase-2 (COX-2) and reducing prostaglandin E2 (PGE2) synthesis.[1]

    • Prodrug Potential: The ethyl ester moiety often acts as a prodrug, improving oral bioavailability and cell permeability before being hydrolyzed by esterases to the active free acid (6-(Cyclopropylamino)pyridazine-3-carboxylic acid ) at the site of inflammation.[1]

Compound Handling & Formulation Protocol

Objective: Ensure stable, reproducible delivery of the compound for in vivo and in vitro assays.

Physicochemical Properties
  • Molecular Weight: 207.23 g/mol [1]

  • Solubility: Low in water; soluble in DMSO, Ethanol, and DMF.[1]

  • Storage: -20°C (solid), desiccated.

Vehicle Preparation (Standard Protocol)

For intraperitoneal (i.p.) or oral (p.o.) administration in rodents:

ComponentConcentrationFunction
DMSO 5-10% (v/v)Primary Solubilizer
Tween-80 5% (v/v)Surfactant/Dispersant
Saline (0.9%) 85-90% (v/v)Bulk Vehicle (Isotonic)

Step-by-Step Formulation:

  • Weigh the required amount of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate.[1]

  • Dissolve completely in 100% DMSO (vortex/sonicate until clear).

  • Add Tween-80 and vortex.[1]

  • Slowly add warm (37°C) sterile saline while vortexing to prevent precipitation.

    • Critical Check: If precipitation occurs, increase DMSO concentration to 15% or use 0.5% Methylcellulose (MC) suspension for oral dosing.[1]

In Vivo Experimental Protocols

Workflow 1: Complete Freund’s Adjuvant (CFA)-Induced Inflammatory Pain

This model mimics chronic inflammatory conditions like arthritis.[1]

Subjects: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.

Protocol:

  • Baseline Measurement: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments or paw withdrawal latency (PWL) using a thermal plantar test (Hargreaves method).[1]

  • Induction: Inject CFA (100 µL for rats, 20 µL for mice) intraplantar (i.pl.)[1] into the left hind paw.[1]

  • Development: Allow inflammation to develop for 24 hours. Verify edema and hyperalgesia (significant drop in PWT/PWL).

  • Treatment:

    • Group A: Vehicle Control.

    • Group B: Positive Control (e.g., Indomethacin 10 mg/kg or Celecoxib 30 mg/kg).[1]

    • Group C: Test Compound (Low Dose: 10 mg/kg).[1]

    • Group D: Test Compound (High Dose: 30-50 mg/kg).[1]

    • Route: i.p. or p.o.[1]

  • Testing: Measure PWT/PWL at 1, 3, 6, and 24 hours post-dosing.

  • Tissue Collection: At the endpoint, collect paw tissue for cytokine analysis (ELISA for TNF-α, IL-1β) to verify the anti-inflammatory mechanism.[1]

Workflow 2: Formalin Test (Phasic Pain)

Differentiates between acute nociception (Phase I) and inflammatory pain (Phase II).[1]

Protocol:

  • Acclimatization: Place animal in a transparent observation chamber for 30 min.

  • Pre-treatment: Administer the test compound (i.p.) 30 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the hind paw.[1]

  • Observation: Immediately record nociceptive behaviors (licking, biting, flinching) in 5-minute bins for 60 minutes.

    • Phase I (0-5 min): Direct chemical stimulation (C-fiber activation).[1]

    • Phase II (15-60 min): Inflammatory response and central sensitization.[1]

    • Interpretation: Efficacy in Phase II suggests peripheral anti-inflammatory activity or spinal modulation.[1]

Mechanistic Visualization

The following diagram illustrates the hypothetical pathway where the pyridazine derivative modulates inflammatory pain via CB2 receptor activation or COX-2 inhibition.

G Compound Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Metabolism Hydrolysis (Esterases) Compound->Metabolism In Vivo ActiveMetabolite Active Acid Form (Carboxylate) Metabolism->ActiveMetabolite Target_CB2 CB2 Receptor (Immune Cells) ActiveMetabolite->Target_CB2 Agonism Target_COX2 COX-2 Enzyme ActiveMetabolite->Target_COX2 Inhibition Signal_cAMP ↓ cAMP (Gi/o pathway) Target_CB2->Signal_cAMP Signal_PGE2 ↓ PGE2 Synthesis Target_COX2->Signal_PGE2 Cytokines ↓ TNF-α, IL-1β Release Signal_cAMP->Cytokines Nociceptors Reduced Nociceptor Sensitization (TRPV1/Nav) Signal_PGE2->Nociceptors Cytokines->Nociceptors Outcome Analgesia & Anti-Hyperalgesia Nociceptors->Outcome

Caption: Proposed Mechanism of Action.[1] The ethyl ester may act as a prodrug, hydrolyzing to the active acid which modulates inflammatory pathways via CB2 agonism or COX-2 inhibition.[1]

Data Analysis & Interpretation

Summarize data using the following template to determine efficacy.

MetricCalculationInterpretation
Maximal Possible Effect (%MPE)

100% = Complete Analgesia. >30% is typically significant.[1]
ED50 Dose producing 50% MPELower ED50 indicates higher potency.[1]
AUC (Formalin Test) Area Under the Curve (Time vs. Licks)Reduction in Phase II AUC indicates anti-inflammatory efficacy.[1]

Statistical Validation:

  • Use Two-way ANOVA followed by Bonferroni’s post-hoc test for time-course data (CFA model).[1]

  • Use One-way ANOVA for AUC data (Formalin test).

  • Significance level: p < 0.05.

References

  • Malan, T. P., et al. (2001).[1] "CB2 cannabinoid receptor-mediated peripheral antinociception."[1][2] Pain, 93(3), 239-245.[1][2] Link

  • Ibrahim, M. M., et al. (2003).[1][2] "Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain."[1][2] Proceedings of the National Academy of Sciences, 100(18), 10529-10533.[1] Link[1]

  • ChemScene. (n.d.).[1] "Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Information." ChemScene Catalog. Link

  • Al-Tel, T. H., et al. (2011).[1] "Design and synthesis of novel pyridazine derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry. (Contextual Reference for Pyridazine Scaffolds).

  • BLD Pharm. (n.d.).[1] "Product Analysis: Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate." Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate synthesis yield

Ticket ID: PYR-OPT-6-CYC Subject: Optimization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) Assigned Specialist: Senior Application Scientist Welcome to the Synthesis Support Hub You have rea...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-6-CYC Subject: Optimization of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) Assigned Specialist: Senior Application Scientist

Welcome to the Synthesis Support Hub

You have reached the advanced troubleshooting center for heteroaromatic functionalization. This guide addresses the nucleophilic aromatic substitution (


) of Ethyl 6-chloropyridazine-3-carboxylate  with cyclopropylamine .

While the reaction appears straightforward, the presence of an electrophilic ester on an electron-deficient pyridazine ring introduces a "Selectivity Paradox" that often compromises yield. This guide dissects those mechanisms to restore your process integrity.

Module 1: Reaction Kinetics & Conversion

User Issue: "My starting material is consumed, but the yield is stalled at 40-50%. TLC shows multiple spots."

Root Cause Analysis

The pyridazine ring is highly electron-deficient, activating the C6-chlorine for displacement. However, the reaction rate is heavily dependent on solvent polarity and proton management.

  • Solvent Effects:

    
     reactions proceed through a Meisenheimer-like transition state which is polar. Non-polar solvents (Toluene, DCM) destabilize this intermediate, slowing the reaction and allowing side pathways to compete.
    
  • Proton Scavenging: The release of HCl (as the amine hydrochloride salt) can protonate the remaining cyclopropylamine, rendering it non-nucleophilic.

Troubleshooting Protocol
  • Switch to Polar Aprotic Solvents: If using Ethanol (protic), switch to Acetonitrile (MeCN) or DMF . Aprotic solvents solvate the cation of the base but leave the nucleophile (amine) "naked" and more reactive.

  • Base Selection: Do not rely on excess cyclopropylamine as a base. Use DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ . DIPEA is non-nucleophilic and prevents the "proton sponge" effect.

  • Stoichiometry: Use 1.1 - 1.2 equivalents of cyclopropylamine. Large excesses increase the risk of attacking the ester (see Module 2).

Module 2: Impurity Profiling (The "Selectivity Paradox")

User Issue: "I see a side product with M+ mass corresponding to the loss of ethoxy (-OEt) and gain of cyclopropylamine."

The Mechanism

You are fighting a war on two fronts. The cyclopropylamine is a nucleophile that can attack two electrophilic sites:

  • Path A (Desired):

    
     at C6 (displacement of Cl).
    
  • Path B (Undesired): Aminolysis at C3 (attack on the Ester carbonyl).

Why this happens: While the C6 position is activated, the ester carbonyl is also susceptible, especially at high temperatures. If the reaction is heated too aggressively (>80°C) or runs too long, Path B becomes kinetically accessible.

Visualizing the Pathway

ReactionPathways SM Ethyl 6-chloropyridazine -3-carboxylate TS_SNAr Meisenheimer Complex (C6) SM->TS_SNAr Path A: SNAr (Kinetic Control) TS_Amide Tetrahedral Intermediate (C3) SM->TS_Amide Path B: Aminolysis (Thermodynamic Risk) Nuc Cyclopropylamine Nuc->TS_SNAr Nuc->TS_Amide Prod TARGET PRODUCT (Ethyl ester retained) TS_SNAr->Prod -HCl Side SIDE PRODUCT (Amide/Hydrazide) TS_Amide->Side -EtOH

Figure 1: Mechanistic competition between the desired


 reaction (Green) and the parasitic ester aminolysis (Red).
Corrective Actions
  • Temperature Ceiling: Maintain reaction temperature between 40°C and 60°C . Do not reflux in high-boiling solvents like DMF unless absolutely necessary.

  • Order of Addition: Add the cyclopropylamine slowly to the solution of the pyridazine and base. This keeps the instantaneous concentration of the amine low, favoring the faster reaction (Path A).

Module 3: Workup & Isolation

User Issue: "The product is water-soluble and hard to extract."

The Challenge

Pyridazines are nitrogen-rich and polar. The amino group increases polarity further. Standard aqueous workups often result in product loss to the aqueous phase.

Optimization Strategy
  • Avoid Acidic Workup: Do not wash with dilute HCl. The pyridazine nitrogen or the secondary amine will protonate, dragging the product into the water layer.

  • Salting Out: Saturate the aqueous layer with NaCl during extraction to push the organic product into the organic phase (DCM or EtOAc).

  • Precipitation: In many cases, adding water to the reaction mixture (if using DMF/MeCN) causes the product to precipitate while impurities stay in solution.

Standard Operating Procedure (SOP)

Protocol ID: PYR-SOP-001 Scale: 1.0 Gram Basis

ParameterSpecificationRationale
Solvent Acetonitrile (10 mL/g)Optimal balance of polarity and boiling point.
Base DIPEA (2.0 equiv)Scavenges HCl without attacking the ester.
Nucleophile Cyclopropylamine (1.1 equiv)Slight excess ensures conversion; minimizes side reactions.
Temp 50°CActivation energy sufficiency for

but below aminolysis threshold.
Time 4 - 6 HoursMonitor by TLC/LCMS. Stop immediately upon SM consumption.
Step-by-Step Workflow
  • Charge: To a clean, dry round-bottom flask, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) and Acetonitrile (10 vol).

  • Activate: Add DIPEA (2.0 eq) and stir at room temperature for 5 minutes.

  • Initiate: Add Cyclopropylamine (1.1 eq) dropwise over 10 minutes.

  • React: Heat the mixture to 50°C .

    • Checkpoint: Check HPLC/TLC at 2 hours.

  • Quench: Once starting material is <2%, cool to room temperature.

  • Isolate:

    • Method A (Precipitation): Pour slowly into ice-water (20 vol). Stir for 30 mins. Filter the solid.

    • Method B (Extraction): Evaporate Acetonitrile. Redissolve in EtOAc. Wash with Saturated NaHCO₃ (removes potential hydrolyzed acid) and Brine. Dry over Na₂SO₄.

Troubleshooting Decision Tree

TroubleshootingTree Start Start Troubleshooting CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC Result1 SM Remains No Side Products CheckTLC->Result1 Result2 SM Consumed New Polar Spot (+15 mass) CheckTLC->Result2 Result3 SM Consumed Desired Mass Found CheckTLC->Result3 Action1 Increase Temp to 60°C Check Solvent Dryness Result1->Action1 Action2 CRITICAL FAILURE: Aminolysis Occurred. Reduce Temp, Switch Base. Result2->Action2 Action3 Proceed to Workup (Avoid Acid Wash) Result3->Action3

Figure 2: Logical decision matrix for in-process control.

References

  • Synthesis of 6-substituted pyridazines

    • Source: ChemScene Product Data (CAS 1823333-44-3).[1]

    • Relevance: Confirms target structure and commercial availability of reference standards.
    • Link:[1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: Chemistry LibreTexts / Wikipedia.
    • Relevance: Foundational mechanism for electron-deficient heteroaromatics (Meisenheimer complex stabilization).[2]

    • Link:

  • Aminolysis of Esters (Side Reaction)

    • Source: Chemistry Steps.[3]

    • Relevance: Explains the competitive pathway where amines attack the ester group, forming amides.[4][5]

    • Link:

  • Solvent Effects in

    
    : 
    
    • Source: Organic Chemistry Portal.[3]

    • Relevance: Discusses the acceleration of in polar aprotic solvents like Acetonitrile and DMF.
    • Link:

Sources

Optimization

Technical Support Center: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Solubility Solutions

Welcome to the Technical Support Center for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3). As a building block and active pharmaceutical intermediate, this compound frequently presents severe sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3). As a building block and active pharmaceutical intermediate, this compound frequently presents severe solubility challenges during both in vitro screening and in vivo formulation.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we analyze the specific physicochemical causality behind this compound's insolubility and provide field-proven, self-validating protocols to overcome it.

Physicochemical Causality: Why is this compound insoluble?

To formulate effectively, we must first deconstruct the molecule:

  • High Crystal Lattice Energy: The planar pyridazine core facilitates strong intermolecular

    
     stacking. Breaking this stable crystalline lattice requires significant energy, which water cannot provide.
    
  • Hydrophobicity: The cyclopropylamino group and the ethyl ester moiety contribute to a high partition coefficient (LogP

    
     1.23), making the molecule inherently lipophilic and repulsive to aqueous solvation.
    
  • pH Limitations: While the pyridazine nitrogens and the secondary amine suggest basicity, the electron-withdrawing nature of the adjacent ester and the aromatic ring drastically lowers the pKa. Furthermore, the ethyl ester is highly susceptible to hydrolysis at extreme pH levels (pH < 2 or pH > 9).

Because traditional pH adjustment (salt formation) risks degrading the ester[1], we must rely on techniques that either bypass the crystal lattice energy (Amorphous Solid Dispersions) or encapsulate the hydrophobic domains (Cyclodextrins and Lipid-based formulations) [2, 3].

Formulation Strategy Decision Matrix

Use the following logical workflow to determine the optimal solubility enhancement strategy for your specific experimental phase.

SolubilityWorkflow Start Compound: Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture / Biochemical) Q1->InVitro InVivo In Vivo / Preclinical (Oral or IV Dosing) Q1->InVivo Sol1 Co-solvents & Surfactants (DMSO, Tween-80, PEG-400) InVitro->Sol1 Q2 Dosing Route? InVivo->Q2 Oral Oral Delivery Q2->Oral IV Intravenous (IV) Q2->IV Sol2 Amorphous Solid Dispersions (HPMC, PVP-VA) Oral->Sol2 Sol3 Lipid-Based Formulations (SEDDS / SMEDDS) Oral->Sol3 Sol4 Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) IV->Sol4

Decision tree for selecting solubility enhancement strategies based on application.

Quantitative Excipient Selection Guide

The table below summarizes the expected performance of various formulation strategies applied to this specific pyridazine derivative.

Formulation StrategyRecommended ExcipientsSolubilization MechanismEstimated Solubility Fold-IncreasePrimary Application
Cosolvency DMSO, PEG-400, Propylene GlycolDisruption of aqueous hydrogen bonding network.10x - 50xIn vitro assays, early toxicology
Cyclodextrin Complexation HP-

-CD, SBE-

-CD
Host-guest inclusion of the hydrophobic cyclopropyl/ester groups.50x - 100xIV dosing, Oral liquids
Amorphous Solid Dispersion HPMC, PVP-VA, SoluplusDisruption of crystal lattice energy; stabilization of supersaturation.100x - 500xSolid oral dosage forms
Lipid-Based (SEDDS) Capryol 90, Tween 80, Cremophor ELSolubilization in lipid micelles upon GI dispersion.20x - 80xOral capsules

Troubleshooting & FAQs

Q1: My DMSO stock precipitates immediately when added to cell culture media. How do I prevent this "solvent shift" effect?

Cause: When the DMSO stock is diluted into aqueous media, the local concentration of DMSO drops rapidly. The compound is suddenly exposed to water, and because its crystal lattice energy is high, it rapidly nucleates and precipitates before it can bind to target proteins. Solution: Do not spike directly into 100% aqueous media. Instead, use a "step-down" dilution method. Pre-dilute your DMSO stock into a transitional vehicle containing a surfactant (e.g., 5% Tween-80 or 10% BSA in PBS) before adding it to the final media. The surfactant micelles will temporarily shield the hydrophobic cyclopropyl and ester groups, preventing rapid nucleation.

Q2: Why shouldn't I just use pH adjustment (e.g., 0.1 N HCl) to dissolve this compound?

Cause: While the compound contains an amine, the electron-withdrawing pyridazine ring and the ester group severely depress its basicity. To protonate this amine, you would need highly acidic conditions (pH < 2). Solution: Prolonged exposure to such low pH will catalyze the hydrolysis of the ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate into its corresponding carboxylic acid, fundamentally altering your test article. Avoid extreme pH adjustments and rely on structural encapsulation (like cyclodextrins) instead.

Q3: Which cyclodextrin is best suited for this molecule?

Cause: The molecular dimensions of the planar pyridazine ring and the cyclopropyl group dictate the fit. Solution:


-cyclodextrins (cavity diameter ~6.0–6.5 Å) provide the optimal steric fit for this molecule [1]. Use Hydroxypropyl-

-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD).

-cyclodextrins are too narrow, and

-cyclodextrins are too wide to provide stable van der Waals interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated. A protocol is only as good as the analytical method used to prove it worked.

Protocol A: Preparation and Validation of HP- -CD Inclusion Complexes

This method is ideal for preparing IV-compatible liquid formulations [1].

CD_Complexation API Free API (Hydrophobic, Crystalline) Process Aqueous Co-solubilization & Equilibration (48h) API->Process CD HP-β-CD (Hydrophobic Cavity) CD->Process Complex Inclusion Complex (API inside CD Cavity) Process->Complex Validation Validation (DSC/XRD) Absence of API Melting Peak Complex->Validation

Mechanism and validation workflow for cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in purified water or a physiological buffer (pH 6.5 - 7.0 to protect the ester).
    
  • API Addition: Add an excess amount of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Place the suspension on an orbital shaker at 25°C for 48 hours. Causality: Complexation is an equilibrium-driven thermodynamic process; insufficient time leads to incomplete inclusion.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. The filtrate now contains only the solubilized API-CD complex.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, solid powder of the inclusion complex.

  • Self-Validation (Critical): Analyze the lyophilized powder using Differential Scanning Calorimetry (DSC). Pass Criteria: The sharp melting endotherm characteristic of crystalline Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate must be completely absent. If a melting peak remains, uncomplexed API is present, and the CD ratio must be increased.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This method is ideal for solid oral dosage forms, as it completely bypasses the high crystal lattice energy of the pyridazine core [2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the API and a hydrophilic polymer (e.g., HPMC or PVP-VA) in a common volatile solvent system. A 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol is recommended to dissolve both the lipophilic API and the polymer.

  • Mixing: Stir until a completely clear solution is achieved. Causality: The API and polymer must be mixed at a molecular level to prevent phase separation later.

  • Rapid Evaporation: Use a rotary evaporator under reduced pressure (e.g., 40°C, <50 mbar) to rapidly remove the solvent. Causality: Slow evaporation allows the API time to re-align its

    
     bonds and recrystallize. Rapid evaporation freezes the API in a high-energy amorphous state.
    
  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the film into a fine powder.

  • Self-Validation (Critical): Analyze the powder using Powder X-Ray Diffraction (PXRD). Pass Criteria: The diffractogram must show a broad, featureless "halo." Any sharp Bragg peaks indicate that the compound has recrystallized, meaning the polymer load must be increased to stabilize the supersaturated state.

References

  • Source: Pharmaceutics (PMC, NIH)
  • Source: International Journal of Pharmaceutics (PMC, NIH)
  • Source: Therapeutics and Clinical Risk Management (PMC, NIH)
Troubleshooting

Pyridazine Synthesis Support Center: Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center for Pyridazine Synthesis. As a privileged scaffold in medicinal chemistry, the pyridazine ring is frequently utilized as a bioisostere for phenyl, pyridine, or pyrazine rings to im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. As a privileged scaffold in medicinal chemistry, the pyridazine ring is frequently utilized as a bioisostere for phenyl, pyridine, or pyrazine rings to improve aqueous solubility, lower lipophilicity, and increase the molecular dipole moment[1][2]. However, constructing and functionalizing this electron-deficient 1,2-diazine system often presents significant synthetic bottlenecks.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and yield optimization strategies for the most common synthetic challenges.

Section 1: Condensation Approaches (1,4-Dicarbonyls & Hydrazine)

Q: My condensation of a 1,4-dicarbonyl compound with hydrazine yields a complex mixture, and the isolated yield of the fully aromatic pyridazine is under 20%. Why is this happening?

A: The classical synthesis of pyridazines via the condensation of 1,4-dicarbonyls with hydrazine initially forms a 4,5-dihydropyridazine intermediate[3][4]. The primary cause of poor yield is the failure of this intermediate to spontaneously aromatize. If left in the reaction mixture without a dedicated oxidant, the dihydropyridazine acts as a thermodynamic sink and is highly prone to polymerization or degradation[4].

Causality & Solution: You must implement a deliberate oxidation step immediately following condensation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) drive the aromatization to completion. Alternatively, utilizing a Diaza-Wittig reaction starting from an α-diazo-β-ketoester and a phosphine bypasses the dihydropyridazine intermediate entirely[3].

Protocol: Two-Step Condensation and Oxidation Workflow

Self-Validation Metric: The precipitation of DDQH2 serves as a visual indicator of successful aromatization.

  • Condensation: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol (0.2 M). Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

  • Cyclization: Warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material via TLC.

  • Solvent Exchange (Critical): Concentrate the reaction mixture under reduced pressure to completely remove ethanol and unreacted hydrazine, which will violently quench your oxidant in the next step.

  • Oxidation: Redissolve the crude dihydropyridazine in anhydrous dichloromethane (DCM). Add DDQ (1.1 eq) portion-wise at 0 °C.

  • Aromatization: Stir for 1 hour at room temperature. The precipitation of reduced DDQ (DDQH2) visually indicates successful aromatization.

  • Purification: Filter the mixture through a pad of Celite to remove the insoluble DDQH2, concentrate the filtrate, and purify via flash chromatography.

G A 1,4-Dicarbonyl Compound + Hydrazine B Condensation (Intermediate) A->B C 4,5-Dihydropyridazine (Prone to poor yield) B->C D Oxidation (DDQ / Air / CAN) C->D F Polymerization / Degradation (Side Reaction) C->F Overheating/No Oxidant E Pyridazine Target (Aromatized) D->E

Reaction pathway from 1,4-dicarbonyl to aromatic pyridazine.

Section 2: Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Q: I am synthesizing a highly substituted pyridazine using an IEDDA reaction between a 1,2,4,5-tetrazine and an alkyne/enol ether. The reaction takes days, and the tetrazine degrades before the cycloaddition completes. How can I accelerate this?

A: 1,2,4,5-Tetrazines are electron-deficient dienes that react with electron-rich dienophiles. However, unactivated alkynes or sterically hindered enol ethers react sluggishly in standard organic solvents (like toluene or DCM)[5]. Prolonged heating causes the thermal extrusion of nitrogen from the unreacted tetrazine, leading to irreversible degradation.

Causality & Solution: The reaction rate must be accelerated by modulating the electronic environment to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.

  • Fluorinated Solvents: Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) leverages its strong hydrogen-bond donating ability to activate the tetrazine, significantly accelerating the IEDDA reaction[6].

  • Lewis Acid Catalysis: The addition of Boron Trifluoride (BF3) coordinates directly with the tetrazine nitrogen atoms, facilitating rapid cycloaddition with silyl enol ethers even at room temperature[7].

Quantitative Impact of Reaction Conditions on IEDDA Yield
Dienophile TypeStandard Condition (Toluene, 100°C)Optimized ConditionYield ImprovementReference
Unactivated Alkyne15 - 30% (48h)HFIP solvent, 80°C (12h)75 - 90%[6]
Silyl Enol Ether< 10% (Degradation)BF3·OEt2 (1.0 eq), DCM, 25°C80 - 95%[7]
Cyclic Enol Ether39 - 53% (52h)Neat dienophile, 110°C60 - 75%[5]
Protocol: BF3-Mediated IEDDA with Silyl Enol Ethers

Self-Validation Metric: The dissipation of the tetrazine's vibrant pink/red color confirms complete diene consumption.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the 3-substituted 1,2,4,5-tetrazine (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Cool the solution to -78 °C. Add BF3·OEt2 (1.0 eq) dropwise. Stir for 10 minutes to allow Lewis acid coordination[7].

  • Cycloaddition: Add the silyl enol ether (1.5 eq) slowly via syringe.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2-4 hours until the characteristic pink/red color of the tetrazine completely dissipates.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. The elimination of the silyl group and subsequent aromatization usually occurs spontaneously during workup to yield the pyridazine.

IEDDA Start 1,2,4,5-Tetrazine + Dienophile Check Reaction Rate Check Start->Check Slow Slow / Low Yield Check->Slow Standard Solvents Fast Optimal Yield Check->Fast Activated System Solvent Switch to HFIP Solvent Slow->Solvent Lewis Add BF3 Lewis Acid Slow->Lewis Product Substituted Pyridazine Fast->Product Solvent->Product Lewis->Product

IEDDA optimization logic for tetrazine cycloadditions.

Section 3: Downstream Functionalization & Cross-Coupling

Q: When performing a Suzuki-Miyaura cross-coupling on a halopyridazine, I am getting low yields of the desired product and isolating large amounts of homo-coupled bipyridazine and symmetrical biaryls. How do I suppress homo-coupling?

A: The electron-deficient nature of the pyridazine ring facilitates rapid oxidative addition of the palladium catalyst to the carbon-halogen bond[8]. However, the two adjacent basic nitrogen atoms strongly coordinate to the palladium center.

Causality & Solution: This nitrogen-palladium coordination stalls the transmetalation step. When transmetalation is slow, the activated Pd-complex undergoes side reactions, reacting with another equivalent of the boronic acid or halopyridazine, leading to homo-coupling[8]. Furthermore, adventitious oxygen acts as an oxidant that directly promotes the homo-coupling of boronic acids. To solve this:

  • Strict Deoxygenation: Degas solvents using the freeze-pump-thaw method.

  • Ligand Selection: Switch from standard triphenylphosphine (PPh3) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands sterically prevent the pyridazine nitrogens from poisoning the catalyst and accelerate transmetalation.

Protocol: Optimized Suzuki-Miyaura Coupling of Halopyridazines

Self-Validation Metric: LC-MS monitoring must show the complete disappearance of the halopyridazine isotopic mass cluster.

  • Preparation: In a Schlenk flask, combine the halopyridazine (1.0 eq), boronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).

  • Degassing: Seal the flask and perform three rigorous cycles of vacuum/argon backfilling.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 12-18 hours[8].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a thin pad of Celite to remove the precipitated palladium black.

  • Purification: Wash the organic layer with brine, dry over MgSO4, concentrate, and purify via column chromatography.

CrossCoupling Issue Low Yield in Suzuki Coupling (Homo-coupling Observed) O2 Is Oxygen Present? Issue->O2 Degas Strict Degassing (Freeze-Pump-Thaw) O2->Degas Yes Coord Pd-Nitrogen Coordination Stalling Transmetalation? O2->Coord No Success High Yield Cross-Coupled Pyridazine Degas->Success Ligand Use Bulky Ligands (XPhos / RuPhos) Coord->Ligand Yes Conc High Boronic Acid Conc? Coord->Conc No Ligand->Success Syringe Syringe Pump Addition Conc->Syringe Yes Syringe->Success

Troubleshooting logic tree for suppressing homo-coupling.

References

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan.[Link]

  • The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie.[Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science.[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC).[Link]

  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry (via Organic Chemistry Portal).[Link]

  • Advances in Pyridazine Chemistry. Russian Chemical Reviews.[Link]

Sources

Optimization

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate stability issues and solutions

Topic: Stability Issues, Handling, and Troubleshooting Guide CAS: 1823333-44-3 | Molecular Formula: C₁₀H₁₃N₃O₂ | M.W.: 207.23 Da[1] Executive Summary & Compound Profile Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues, Handling, and Troubleshooting Guide

CAS: 1823333-44-3 | Molecular Formula: C₁₀H₁₃N₃O₂ | M.W.: 207.23 Da[1]

Executive Summary & Compound Profile

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors and SMN2 splicing modifiers.

As a Senior Application Scientist, I must highlight that while the cyclopropylamino group provides some electron-donating stability to the pyridazine ring, the ethyl ester at position 3 is electronically activated . The electron-deficient nature of the diazine (pyridazine) ring acts similarly to a nitro-group on a benzene ring, pulling electron density away from the ester carbonyl. This makes the ester carbon significantly more electrophilic and susceptible to hydrolysis than standard aromatic esters.

Key Stability Risks:

  • Rapid Hydrolysis: High susceptibility to hydrolysis in basic aqueous buffers (

    
    ) or in the presence of nucleophiles.
    
  • Transesterification: Occurs rapidly in alcoholic solvents (e.g., Methanol) if trace acid/base is present.

  • Physical Instability: Prone to precipitation in aqueous media due to high lipophilicity (cLogP ~1.6).

Critical Degradation Pathways (Mechanism Analysis)

Understanding how the molecule degrades is the first step to preventing it. The following diagram illustrates the three primary degradation routes users encounter during storage and experimentation.

DegradationPathways Parent Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate (Intact) Acid Degradant A: Carboxylic Acid (Hydrolysis Product) Parent->Acid Aqueous Base/Acid (pH > 8 or pH < 4) MethylEster Degradant B: Methyl Ester (Transesterification) Parent->MethylEster MeOH solvent (Trace catalyst) N_Oxide Degradant C: N-Oxide (Oxidation) Parent->N_Oxide Peroxides/Air (Long-term storage)

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common failure mode in biological assays.

Troubleshooting Guides & FAQs

Issue 1: "My LCMS shows a new peak at M-28 mass units."

Diagnosis: Hydrolysis. The loss of 28 mass units corresponds to the conversion of the Ethyl group (


, +29) to a Proton (

, +1) during the formation of the free acid (

).

Why it happens: The pyridazine ring is electron-withdrawing. This activates the C-3 ester carbonyl, making it hyper-reactive to water (hydrolysis). If you stored the compound in DMSO that absorbed atmospheric moisture (DMSO is hygroscopic), or if you prepared a stock solution in a basic buffer (PBS pH 7.4), hydrolysis can occur within hours.

Solution Protocol:

  • Solvent Switch: Dissolve stock exclusively in anhydrous DMSO or DMA (Dimethylacetamide).

  • Storage: Store stock solutions at -20°C or -80°C. Never store at 4°C in solution for >24 hours.

  • Assay Prep: Do not dilute into aqueous buffer until immediately before use. Keep the final DMSO concentration >0.5% if possible to suppress water activity slightly, though pH is the dominant factor.

Issue 2: "The compound precipitated when added to the cell culture media."

Diagnosis: Solubility Crash (Physical Instability). The cyclopropyl group adds lipophilicity. While the pyridine nitrogens can accept hydrogen bonds, the planar aromatic stacking often leads to aggregation in water.

Why it happens: Rapid injection of a high-concentration DMSO stock into aqueous media creates a local region of supersaturation. The compound crystallizes before it can disperse.

Solution Protocol:

  • Step-Down Dilution:

    • Wrong: 10 mM DMSO stock

      
       Media (1:1000 dilution).
      
    • Right: 10 mM DMSO stock

      
       Intermediate dilution in PBS/Solubilizer (e.g., 10% Cyclodextrin or PEG400) 
      
      
      
      Media.
  • Formulation Additive: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The cyclopropyl moiety fits well into the cyclodextrin cavity, significantly improving aqueous stability.
Issue 3: "I see a peak shift when analyzing in Methanol."

Diagnosis: Transesterification. If you use Methanol (MeOH) as a diluent for LCMS or NMR, the Ethyl ester can swap with Methyl, forming Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate (


).

Solution Protocol:

  • Analytical Diluent: Use Acetonitrile (MeCN) or the original Ethyl Acetate/Hexane mixture for chromatography. Avoid alcohols in the sample preparation phase.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use phosphate buffers to avoid salt precipitation in MS)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Retention Order 1. Hydrolysis Product (Acid) 2. Parent (Ethyl Ester) 3. Impurities (e.g., Bis-cyclopropyl adducts)
Protocol B: Recrystallization (Purification)

If purity drops below 95%, perform this cleanup.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add n-Heptane or Hexane dropwise until slight turbidity persists.

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Filtration: Filter the precipitate and wash with cold Heptane.

  • Drying: Vacuum dry at 40°C for 4 hours. Note: Avoid higher temps to prevent thermal degradation.

Decision Logic for Troubleshooting

Use this flow to diagnose issues during your workflow.

TroubleshootingLogic Start Start: Issue Detected CheckType Is the issue Chemical or Physical? Start->CheckType Physical Physical (Precipitation/Cloudiness) CheckType->Physical Chemical Chemical (New Peaks on LCMS) CheckType->Chemical SolventCheck Check DMSO Stock Water Content Physical->SolventCheck Formulation Action: Add 10% HP-beta-Cyclodextrin or Switch to PEG400 SolventCheck->Formulation MassCheck Check Mass Shift Chemical->MassCheck Hydrolysis Mass = M-28 (Acid) Cause: Water/Base MassCheck->Hydrolysis M-28 Transester Mass = M-14 (Methyl Ester) Cause: MeOH Solvent MassCheck->Transester M-14 ActionHydro Action: Dry DMSO, Store -20C, Avoid PBS > pH 7.5 Hydrolysis->ActionHydro ActionTrans Action: Switch LC Diluent to Acetonitrile Transester->ActionTrans

Figure 2: Logical decision tree for diagnosing stability issues.

References & Authority

  • Chemical Identity & Properties:

    • Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3).[1][2] ChemScene Building Blocks. Retrieved from .

  • Pyridazine Chemistry & Stability:

    • Reactivity of Pyridazine Esters: The electron deficiency of the pyridazine ring accelerates nucleophilic attack at the ester carbonyl. See general principles in: Journal of Heterocyclic Chemistry, "Synthesis and reactivity of pyridazine-3-carboxylic acid derivatives."

    • Analogous Stability Data: Sigma-Aldrich Safety Data Sheet for 6-Aminopyridazine-3-carboxylic acid derivatives (Combustible solids, store -20°C). Retrieved from .

  • Synthesis Context (Risdiplam Intermediates):

    • This compound is structurally related to intermediates used in the synthesis of SMN2 splicing modifiers. MDPI Molecules, "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of ... Risdiplam Intermediates." Retrieved from .

  • Hydrolysis Mechanisms:

    • Dalal Institute, "Hydrolysis of Esters and Amides." Detailed mechanistic overview of base-catalyzed ester hydrolysis (Saponification) applicable to heteroaromatic esters. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Synthesis

Topic: Optimization & Troubleshooting of Nucleophilic Aromatic Substitution (SNAr) on Pyridazine Esters. Ticket ID: KB-PYR-006-S Audience: Process Chemists, Medicinal Chemists, R&D Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Nucleophilic Aromatic Substitution (SNAr) on Pyridazine Esters. Ticket ID: KB-PYR-006-S Audience: Process Chemists, Medicinal Chemists, R&D Scientists.

Executive Summary & Reaction Logic

The Objective: Synthesis of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3). The Method: Nucleophilic Aromatic Substitution (SNAr) displacing a halogen (typically chlorine) at the C6 position of a pyridazine ring using cyclopropylamine.

The Core Challenge: Pyridazine esters are "electron-deficient dienes" with two electrophilic centers:

  • C6 Carbon (Ring): The desired site for SNAr displacement.

  • C3 Carbonyl (Ester): A competing site for nucleophilic attack (aminolysis).

Because cyclopropylamine is a potent, unhindered primary amine, it acts as a "double agent," capable of attacking both sites. Successful synthesis relies entirely on kinetic control —creating conditions where the SNAr rate (


) significantly exceeds the aminolysis rate (

).

Visualizing the Competitive Landscape

The following decision tree illustrates the reaction pathways and where specific byproducts originate.

ReactionPathways SM Starting Material (Ethyl 6-chloropyridazine-3-carboxylate) Target TARGET PRODUCT (Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate) SM->Target Path 1: S_NAr (Desired) Amide BYPRODUCT A: Amide (N-cyclopropyl-6-chloro pyridazine-3-carboxamide) SM->Amide Path 2: Direct Aminolysis (Excess Heat/Reagent) Acid BYPRODUCT B: Acid (6-(cyclopropylamino) pyridazine-3-carboxylic acid) SM->Acid Path 3: Hydrolysis (Wet Solvent/Base) Reagent Cyclopropylamine (Nucleophile) Target->Acid Hydrolysis Diamide BYPRODUCT C: Bis-Adduct (N-cyclopropyl-6-(cyclopropylamino) pyridazine-3-carboxamide) Target->Diamide Path 4: Over-reaction (Extended Time)

Figure 1: Reaction network showing the competition between the desired SNAr pathway (Green) and competing aminolysis/hydrolysis pathways (Red).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Amide" Impurity (Byproduct A & C)

Symptom: LC-MS shows a peak with Mass [M-OEt+NH-cPr]. Chemical Reality: The cyclopropylamine attacked the ester carbonyl instead of (or in addition to) the chloride. This is classic aminolysis .

Root CauseMechanismCorrective Action
Temperature too high High heat overcomes the activation energy barrier for the ester attack, which is typically higher than the SNAr barrier for activated pyridazines.Lower the temperature. Run the reaction at 0°C to RT initially. Only heat if conversion stalls.
Stoichiometry Excess cyclopropylamine acts as both base and nucleophile, increasing the statistical probability of ester attack.Limit Nucleophile. Use 1.05–1.1 eq of amine. Use a non-nucleophilic auxiliary base (e.g., DIPEA or inorganic K2CO3) to scavenge HCl.
Solvent Choice Protic solvents (MeOH, EtOH) can stabilize the tetrahedral intermediate of the carbonyl attack.Switch to Aprotic. Use THF, MeCN, or DMF. These often accelerate SNAr rates (via dipole effects) while offering less stabilization for aminolysis.
Issue 2: The "Acid" Impurity (Byproduct B)

Symptom: Product disappears; LC-MS shows [M-28] (Loss of Ethyl). Chemical Reality: Hydrolysis of the ester.[1][2]

  • Check Your Base: Are you using NaOH or LiOH? These are saponification agents. Switch to K2CO3 or Cs2CO3 in anhydrous conditions.

  • Check Your Solvent: "Dry" Ethanol often contains 0.5% water. In the presence of base and heat, this is enough to hydrolyze the ester. Use molecular sieves or anhydrous grade solvents.

Issue 3: Transesterification (The "Ghost" Ester)

Symptom: You used Methanol as a solvent, but your target is an Ethyl ester. LC-MS shows [M-14]. Chemical Reality: Base-catalyzed exchange of the alkoxy group.

  • Rule: Always match the alcohol solvent to the ester alkyl group (Use EtOH for Ethyl esters). Or, strictly use non-alcoholic solvents (THF/DCM).

Optimized Experimental Protocol

This protocol prioritizes the suppression of aminolysis via temperature control and auxiliary bases.

Reagents:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq) [Auxiliary Base]

  • Acetonitrile (Anhydrous) [Solvent]

Procedure:

  • Dissolution: Dissolve Ethyl 6-chloropyridazine-3-carboxylate in anhydrous Acetonitrile (10 volumes) under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial Step: Low temp favors SNAr over aminolysis.

  • Addition: Add DIPEA followed by the slow, dropwise addition of Cyclopropylamine.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

    • Decision Point: If SM remains, warm slowly to Room Temperature (20–25°C). Do not reflux unless absolutely necessary.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove unreacted amine), followed by Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

FAQ: Rapid Response

Q: Can I use Ethanol as a solvent? A: Yes, but it slows the reaction compared to MeCN or DMF and carries a risk of transesterification if you aren't careful. If you must use alcohol, ensure it is anhydrous Ethanol.

Q: Why do I see two spots on TLC that look like product? A: Check the "Amide" byproduct (Byproduct C in the diagram). It often co-elutes with the ester. A 2D-NMR (HMBC) or rigorous LC-MS analysis is required to distinguish the Ester (C=O stretch ~1730 cm⁻¹) from the Amide (C=O stretch ~1650 cm⁻¹).

Q: My starting material is 3,6-dichloropyridazine. Can I make this? A: Not easily in one step. If you react 3,6-dichloro with cyclopropylamine, you will get a mixture of mono- and bis-aminated products. You would then need to carbonylate the remaining chloride using Pd-catalyzed carbonylation (CO gas, Pd(OAc)₂, EtOH), which is a far more complex workflow. It is cheaper to buy the 6-chloro-3-ester precursor [1, 2].

References

  • Google Patents.WO2018183649A1 - Process for the preparation of substituted pyridazine carboxamides. (Describes analogous SNAr conditions on pyridazine cores).
  • PubChem. Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (Compound Summary). [Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of Pyridazine Esters

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter severe bottlenecks when isolating heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter severe bottlenecks when isolating heterocyclic scaffolds. Pyridazine esters present a notorious "double-edged sword" in purification workflows.

On one hand, the highly polar 1,2-diazine core interacts aggressively with standard stationary phases, causing severe peak tailing. On the other hand, the ester functionality is highly susceptible to hydrolysis under the harsh, basic conditions typically employed to mitigate that tailing. This guide is designed to provide you with the mechanistic causality behind these failures and equip you with self-validating, step-by-step protocols to ensure high-yield, high-purity recoveries.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my pyridazine ester streak severely on standard silica gel, even in highly polar solvent systems? The Causality: Pyridazines possess a remarkably large dipole moment and a robust dual hydrogen-bonding capacity due to their two adjacent nitrogen atoms 1. These pyridine-type nitrogens interact strongly with the acidic silanol groups (pKa ~4.5) on standard normal-phase silica gel. Because pyridazine is significantly more electron-accepting and polar than pyridine 2, these interactions lead to irreversible adsorption and severe peak tailing under acidic or neutral normal-phase conditions 3.

Q2: I added Triethylamine (TEA) to fix the tailing, but my ester hydrolyzed. What went wrong? The Causality: While adding a basic modifier like TEA or ammonia (0.1–2%) is the standard textbook solution to neutralize acidic silica and improve peak shape for basic heterocycles 4, it creates a hostile environment for esters. The combination of the Lewis acidic silica surface and the basic modifier acts as a potent catalyst for ester hydrolysis directly on the column, leading to degradation of your crude product 5. The Solution: You must either use a less acidic stationary phase, such as neutral alumina 6, or abandon normal-phase entirely in favor of Reversed-Phase (RP) chromatography.

Q3: My reaction yielded regioisomers (e.g., 3- vs. 6-substituted pyridazine esters) that co-elute. How can I separate them? The Causality: Regioisomers of pyridazines possess nearly identical dipole moments and surface polarities, rendering normal-phase separation virtually impossible. The Solution: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating closely related isomers 7. Utilizing a C18 reversed-phase column with a shallow gradient and a mild acidic additive (0.1% formic acid) will protonate the nitrogens to ensure sharp peaks without risking ester cleavage.

Part 2: Chromatographic Method Comparison

To optimize your workflow, compare the quantitative parameters of the three primary purification strategies below:

Purification StrategyStationary PhaseMobile Phase / ModifiersEster StabilityIsomer ResolutionBest Use Case
Modified Normal-Phase Silica Gel (60 Å)Hexane/EtOAc + 0.5% Et₃NLow (High risk of hydrolysis)PoorNon-labile esters, bulk crude cleanup.
Alumina Chromatography Neutral AluminaHexane/EtOAc (No modifier)High (Non-acidic surface)PoorAcid-sensitive esters, preventing tailing.
Reversed-Phase HPLC C18 / PFPH₂O/MeCN + 0.1% Formic AcidHigh (Mild pH, fast run)Excellent Co-eluting regioisomers, final polishing.

Part 3: Self-Validating Experimental Protocols

Do not commit your entire batch to a column without empirical validation. Use the following protocols to ensure success.

Protocol A: Time-Delayed 2D-TLC Stability Assay

Purpose: A self-validating test to determine if your specific pyridazine ester will hydrolyze on silica gel before you run a preparative column.

  • Spotting: Spot your crude mixture onto the bottom-left corner of a standard 5x5 cm Silica Gel 60 F254 TLC plate.

  • First Development: Develop the plate in your optimized solvent system (e.g., 50:50 EtOAc:Hexanes). Mark the solvent front.

  • Incubation (The Stress Test): Dry the plate thoroughly and let it sit at room temperature for 1 hour . This simulates the residency time the compound will experience on the actual column.

  • Second Development: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Analysis:

    • Pass: If all spots lie perfectly on a diagonal line, your ester is stable on silica.

    • Fail: If spots appear off the diagonal (specifically, highly polar spots near the baseline), your ester has hydrolyzed into a carboxylic acid. Do not use silica gel. Proceed to Protocol B.

Protocol B: Reversed-Phase HPLC Purification for Isomer Separation

Purpose: To isolate pyridazine ester regioisomers without degradation.

  • Sample Preparation (Dry Loading): Dissolve the crude pyridazine ester in a minimal amount of methanol or DMSO. Add a small mass of C18-functionalized silica (or Celite) and remove the solvent under reduced pressure to create a free-flowing powder 6.

  • Column Equilibration: Select a pre-packed C18 preparative column. Equilibrate with 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA) for at least 5 column volumes. Note: FA is mild enough to leave the ester intact while preventing nitrogen tailing.

  • Gradient Elution: Load the dry cartridge. Run a shallow gradient from 5% to 60% Acetonitrile over 30 minutes.

  • Detection & Recovery: Monitor via UV detection at the compound's specific absorbance maximum (typically 254 nm or 280 nm). Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry) them. Crucial Causality: Evaporating aqueous fractions on a rotary evaporator at elevated temperatures will cause thermal hydrolysis of the ester.

Part 4: Troubleshooting Workflow Visualization

PyridazineWorkflow Start Crude Pyridazine Ester TLC 2D-TLC Stability Assay (Silica vs. Alumina) Start->TLC Stable Stable on Silica (No Degradation) TLC->Stable Single spot on diagonal Degrade Ester Hydrolysis (Spot Splitting) TLC->Degrade Off-diagonal spots Tailing Assess Peak Tailing Stable->Tailing RP_HPLC Reversed-Phase HPLC (C18, H2O/MeCN + 0.1% FA) Degrade->RP_HPLC Avoid basic modifiers NP_Mod Normal-Phase Flash (Neutral Alumina / 0.1% Et3N) Tailing->NP_Mod Minor tailing, no isomers Tailing->RP_HPLC Co-eluting isomers

Fig 1: Diagnostic workflow for the purification of pyridazine esters.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. 6

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. 4

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. 1

  • Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs - Benchchem. 7

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. 5

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch US. 3

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. 2

Sources

Troubleshooting

Troubleshooting Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate in cell culture

Topic: Troubleshooting Stability, Solubility, and Cellular Activity CAS: 1823333-44-3 Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol [1] Executive Summary Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Stability, Solubility, and Cellular Activity CAS: 1823333-44-3 Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol [1]

Executive Summary

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate is a pyridazine-based scaffold often utilized as a chemical intermediate or a structural probe in kinase inhibitor discovery. While the pyridazine ring offers favorable physicochemical properties (hydrogen bond acceptance), the ethyl ester functionality presents a critical stability challenge in biological assays.

This guide addresses the three most common failure modes associated with this compound in cell culture: precipitation upon dilution , rapid loss of potency due to ester hydrolysis , and unexpected cytotoxicity .

Part 1: Solubility & Formulation Troubleshooting

Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. How do I fix this?

Diagnosis: "Solvent Shock."[2][3] Although this compound has a moderate LogP (~1.2–1.6), indicating reasonable lipophilicity, direct addition of high-concentration DMSO stocks (e.g., 100 mM) into aqueous media causes the hydrophobic molecules to aggregate before they can disperse.

The Solution: The Intermediate Dilution Step Do not pipette directly from the 100% DMSO stock to the cell well. You must "step down" the solvent concentration.

Protocol:

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 50 mM.

  • Intermediate Step: Dilute the stock 1:10 in culture media (serum-free) or PBS to create a 10x working solution. Vortex immediately.

    • Why? This allows the compound to equilibrate in a semi-aqueous environment where the DMSO concentration is still high enough (10%) to prevent immediate crashing, but low enough to mix with the final bulk media.

  • Final Addition: Add the 10x working solution to your cells to achieve the 1x final concentration (Final DMSO < 1%).

Visual Workflow (DOT Diagram):

SolubilityProtocol Stock DMSO Stock (50 mM) Inter Intermediate Dilution (10x Conc. in PBS/Media) Stock->Inter  1:10 Dilution   (Vortex Immediately) Precip PRECIPITATION RISK (Avoid Direct Path) Stock->Precip Final Final Well (1x Conc. <1% DMSO) Inter->Final  Add to Cells   Precip->Final  Aggregates  

Caption: Step-down dilution strategy to prevent solvent shock precipitation.

Part 2: Stability & Potency (The "Hidden" Variable)

Q2: My compound works in biochemical assays (enzyme inhibition) but shows weak or inconsistent activity in cell culture (IC50 shifts >100-fold). Why?

Diagnosis: Serum-Mediated Ester Hydrolysis. This is the most critical technical nuance for this molecule. The ethyl ester group at the 3-position is highly susceptible to Carboxylesterases (CES) present in Fetal Bovine Serum (FBS).

  • The Mechanism: Serum esterases rapidly cleave the ethyl group, converting your molecule into 6-(Cyclopropylamino)pyridazine-3-carboxylic acid .

  • The Consequence: The resulting carboxylic acid is negatively charged at physiological pH (7.4), drastically reducing cell membrane permeability and potentially altering target binding affinity.

Experimental Verification (The "Stability Test"): Before assuming the compound is inactive, perform this control experiment:

ConditionProtocolExpected Outcome (If Unstable)
Standard Media DMEM + 10% FBSLow Potency (Hydrolysis occurs)
Heat-Inactivated DMEM + 10% Heat-Inactivated FBS (56°C, 30 min)Medium Potency (Reduced esterase activity)
Serum-Free Opti-MEM or Serum-Free Media (2-4 hour pulse)High Potency (Intact Ester)

Corrective Action: If the ester is the active moiety (not a prodrug), you must minimize exposure to active serum.

  • Pulse Treatment: Treat cells in serum-free media for 4–6 hours to allow uptake, then supplement with serum.

  • Inhibitor Addition: Co-treat with a generic esterase inhibitor (e.g., BNPP) only if validated against your cell line's viability.

Hydrolysis Pathway Visualization:

Hydrolysis Compound Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate (Lipophilic / Permeable) Acid 6-(Cyclopropylamino) pyridazine-3-carboxylic acid (Charged / Impermeable) Compound->Acid  Hydrolysis   Ethanol Ethanol (Byproduct) Compound->Ethanol Enzyme Serum Esterases (FBS) Enzyme->Compound

Caption: Mechanism of serum-mediated deactivation. The ester is cleaved to a charged acid, preventing cell entry.

Part 3: Cytotoxicity & Off-Target Effects

Q3: I am observing cell death at high concentrations ( >50 µM). Is this specific target inhibition or toxicity?

Diagnosis: Likely Off-Target Toxicity or Crystallization. The cyclopropylamino group is generally stable, but pyridazine derivatives can exhibit off-target pharmacology at high micromolar concentrations. Furthermore, if the compound precipitates (see Part 1), the micro-crystals can cause physical stress to the cells ("frustrated phagocytosis").

Troubleshooting Matrix:

ObservationCauseSolution
Jagged/irregular cells Crystal formationCheck media under 20x microscopy. If crystals are visible, lower concentration or improve solubilization.[3]
Vacuolization Lysosomal trappingThe basic amine (cyclopropylamino) can accumulate in lysosomes. Verify pH of media.
Rapid Necrosis (<2 hrs) Membrane disruptionLikely solvent toxicity. Ensure final DMSO is <0.5%.[4]
Part 4: Analytical Validation

Q4: How do I prove the compound is actually entering the cell?

Since the ester is liable to hydrolyze, measuring the "drug" in the media is insufficient (it might be the acid form). You must measure the intracellular concentration.

Recommended Protocol: Cell Lysate LC-MS

  • Seed: 1x10⁶ cells in 6-well plates.

  • Treat: Add 10 µM compound for 2 hours (Serum-Free vs. Serum).

  • Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).

  • Lyse: Add 80% Methanol/Water (-80°C). Scrape cells.

  • Analyze: Run LC-MS/MS focusing on the parent mass (207.23 Da) vs. the acid metabolite (179.18 Da).

Interpretation:

  • If you find high Acid (179 Da) inside the cell: The ester entered and was processed intracellularly (Prodrug behavior).

  • If you find high Ester (207 Da) inside the cell: The compound is stable intracellularly.

  • If you find Nothing : The compound degraded extracellularly or precipitated.

References
  • Meanwell, N. A. (2023).[5] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[5]

  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem.[2][3]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Hydrolytic Stability).
  • Williams, E. T., et al. (2022).[6] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Optimization

Pyridazine Scaffold Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Pyridazine Scaffold Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and optimize the selectivity, potency, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Scaffold Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and optimize the selectivity, potency, and metabolic stability of pyridazine-based inhibitors.

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry. Its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity make it an exceptional bioisostere for phenyl rings or homologous azines[1]. However, exploiting these properties requires precise structural tuning to avoid off-target toxicity and metabolic liabilities.

Below, you will find field-proven troubleshooting guides and self-validating protocols addressing the most common challenges encountered during the development of pyridazine-based therapeutics.

Module 1: Kinase Isoform Selectivity (TYK2 & BTK)

Q: My imidazo[1,2-b]pyridazine lead shows excellent cellular potency but poor selectivity between Tyrosine Kinase 2 (TYK2) and other JAK family members (JAK1-3) in biochemical assays. How can I drive isoform selectivity?

The Causality: The catalytic domains (JH1) of the JAK family share a highly conserved ATP-binding pocket, making it notoriously difficult to achieve selectivity using traditional ATP-competitive inhibitors[2]. If your imidazo[1,2-b]pyridazine is hitting JAK1-3, it is likely binding to the JH1 domain. To achieve >10,000-fold selectivity, you must shift your design strategy to target the JH2 pseudokinase domain . The JH2 domain is catalytically incompetent but acts as a critical allosteric regulator of JH1[2]. By designing your pyridazine derivative to bind the unique allosteric pocket of TYK2 JH2, you lock the enzyme in an inactive conformation, preventing cytokine-mediated JH1 activation without directly interacting with the conserved ATP site[3].

Note: Be aware of Phosphodiesterase 4 (PDE4) as a common off-target liability for the imidazo[1,2-b]pyridazine class. X-ray crystallography should be used to identify selectivity vectors that clash with the PDE4 active site while accommodating the JH2 pocket[3].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JH2 TYK2 JH2 (Pseudokinase) Receptor->JH2 JH1 TYK2 JH1 (Kinase Domain) JH2->JH1 Activation JH2->JH1 Inhibits Activation STAT STAT Phosphorylation JH1->STAT Inhibitor Imidazo[1,2-b]pyridazine Allosteric Inhibitor Inhibitor->JH2 Binds & Locks

TYK2 signaling pathway and mechanism of allosteric inhibition via the JH2 pseudokinase domain.

Self-Validating Protocol: JH2 Allosteric Selectivity Screen

To prove your compound is a true allosteric JH2 inhibitor, the assay system must validate itself by demonstrating cellular efficacy without biochemical JH1 inhibition.

  • Biochemical JH1 Assay (Negative Control Step): Incubate recombinant TYK2 JH1 and JAK1-3 with your pyridazine lead using a TR-FRET kinase assay.

    • Internal Control: Use a pan-JAK inhibitor (e.g., Tofacitinib) which should show high inhibition (IC50 < 10 nM).

    • Success Criteria: Your lead should show no significant inhibition (IC50 > 2 μM) against any JH1 domain[2].

  • Biochemical JH2 Binding Assay: Use a fluorescent tracer displacement assay specific to the TYK2 JH2 domain.

    • Success Criteria: High binding affinity (Kd < 10 nM).

  • Cellular Functional Assay: Measure IFNα-induced STAT phosphorylation in human PBMCs via flow cytometry.

    • System Validation: If the compound binds JH2 (Step 2), does not inhibit JH1 (Step 1), but successfully blocks STAT phosphorylation in cells (Step 3), causality is proven: the compound works via allosteric JH2 regulation.

Module 2: Cyclooxygenase (COX) Isoform Selectivity

Q: I am developing a pyridazine-based anti-inflammatory agent, but my COX-2/COX-1 Selectivity Index (SI) is too low, risking gastric ulcerogenic toxicity. How do I optimize the scaffold?

The Causality: The adverse gastric effects of NSAIDs are primarily driven by the inhibition of COX-1, a constitutive enzyme responsible for maintaining gastric mucosa[4]. While COX-1 and COX-2 share ~60% homology, the COX-2 active site features a secondary side pocket (due to the substitution of Ile523 to Val523), making its binding volume approximately 20% larger. To improve the SI, you must exploit this spatial difference. Fusing the pyridazine ring with bulkier moieties—such as forming pyrazole-pyridazine hybrids or adding thiazole/4-thiazolidinone groups—creates steric clashes within the restricted COX-1 pocket while perfectly anchoring into the expanded COX-2 pocket[5][6].

Table 1: Comparative COX-1/COX-2 Selectivity of Pyridazine Derivatives vs. Standard Controls Note: IC50 values are highly assay-dependent. Always normalize against internal clinical controls (Celecoxib/Indomethacin) to validate your specific assay conditions.

Compound Class / ControlCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)Reference
Indomethacin (Non-selective Control)220>700< 0.5Khan et al.[5]
Celecoxib (COX-2 Selective Control)~32017.7917.98Khan et al.[5]
Pyridazine Hydrazone (9a) ~33015.5021.29Khan et al.[5]
Pyridazinthione (3g) ~50443.8411.51Ahmed et al.[7]
Self-Validating Protocol: In Vitro Fluorometric COX Inhibition Assay
  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer containing hematin (a required cofactor).

  • Control Establishment: Run Indomethacin (validates COX-1 sensitivity) and Celecoxib (validates COX-2 sensitivity and establishes the baseline SI of ~18)[5].

  • Compound Incubation: Incubate your bulkier pyridazine hybrids with the enzymes for 10 minutes at 37°C before adding arachidonic acid (substrate) and ADHP (fluorogenic probe).

  • Data Analysis: Calculate the SI (IC50 COX-1 / IC50 COX-2). If your compound's SI exceeds the Celecoxib baseline (SI > 18), the steric modification successfully exploited the COX-2 side pocket.

Module 3: Metabolic Stability & Late-Stage Diversification

Q: My highly selective pyridazine inhibitor suffers from rapid hepatic clearance. How can I improve metabolic stability without disrupting the established pharmacophore?

The Causality: Poor metabolic stability often stems from exposed, electron-rich sites susceptible to Cytochrome P450 (CYP) oxidation. While the pyridazine ring itself generally exhibits low CYP inhibitory effects[1], specific substituents (like unsubstituted anilines) can be rapidly metabolized[2]. To resolve this, you can utilize intramolecular hydrogen bonding to shield polar surface area (e.g., substituting an alkyl group with a 2-pyridyl group on the N1 position)[2]. Alternatively, if your lead is currently a pyridine, you can utilize recent advances in late-stage skeletal editing to perform a carbon-to-nitrogen atom replacement, converting the pyridine directly into a pyridazine[8]. The addition of the second adjacent nitrogen lowers the HOMO energy of the ring, drastically reducing its susceptibility to oxidative metabolism while preserving aromaticity[8].

G Lead Pyridine Lead Compound (Metabolically Unstable) Edit Late-Stage Skeletal Editing (C-to-N Atom Replacement) Lead->Edit Pyridazine Pyridazine Bioisostere (Enhanced Dipole & H-Bonding) Edit->Pyridazine Assay Liver Microsomal Assay (LC-MS/MS Validation) Pyridazine->Assay Decision Selectivity & Stability Check Assay->Decision Decision->Edit Poor Profile Success Optimized Candidate Decision->Success High SI & T1/2

Workflow for late-stage pyridine-to-pyridazine skeletal editing and stability screening.

Self-Validating Protocol: Liver Microsomal Stability Assay
  • Incubation Matrix: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Internal Controls: Spike in Verapamil (High clearance control; validates that the microsomes are highly active) and Warfarin (Low clearance control; validates that the assay isn't over-reporting degradation).

  • Reaction Initiation: Add NADPH (1 mM final) to initiate CYP-mediated metabolism. Quench aliquots with cold acetonitrile at 0, 5, 15, 30, and 60 minutes.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A successful skeletal edit will shift the
    
    
    closer to the Warfarin control while maintaining the target selectivity profile.
References
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.[Link]

  • Khan, A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules.[Link]

  • Zhao, Y., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Ahmed, E. M., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry.[Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.[Link]

  • Dong, J., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv.[Link]

  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances.[Link]

  • Imran, M., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected compound loss, assay interference, or complex metabolic profiles when working with function...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected compound loss, assay interference, or complex metabolic profiles when working with functionalized pyridazine building blocks.

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) is a highly versatile intermediate, but its structural motifs—specifically the C3-ethyl ester and the C6-cyclopropylamine —introduce distinct chemical and metabolic liabilities. This guide is designed to move beyond basic troubleshooting. By understanding the underlying thermodynamic and kinetic causality of these degradation pathways, you can design self-validating experimental protocols that preemptively mitigate compound attrition.

Quantitative Summary of Degradation Kinetics

To establish a baseline for your assay design, the following table summarizes the representative kinetic parameters and analytical targets for the primary degradation pathways of this scaffold under standard physiological and stress conditions.

Degradation PathwayStress ConditionEstimated Half-Life (

)
Primary DegradantLC-MS/MS Mass Shift (

Da)
Base-Catalyzed Hydrolysis pH 8.5, 37°C (Aqueous)< 4 hours6-(Cyclopropylamino)pyridazine-3-carboxylic acid-28.03 (Loss of Ethyl + H)
Acid-Catalyzed Hydrolysis pH 2.0, 37°C (Aqueous)> 24 hours6-(Cyclopropylamino)pyridazine-3-carboxylic acid-28.03 (Loss of Ethyl + H)
Oxidative N-Dealkylation HLM / CYP450 + NADPH15 - 45 minsEthyl 6-aminopyridazine-3-carboxylate-40.03 (Loss of Cyclopropyl + H)
Oxidative Ring Fragmentation ROS / Peroxidases (SET)< 30 mins

-unsaturated aldehyde adducts
+16.00 to +32.00 (Variable)

Troubleshooting FAQs & Mechanistic Insights

Issue 1: Rapid Compound Depletion in Basic Buffers

Q: Why does the purity of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate drop significantly when formulated in basic physiological buffers (e.g., pH 8.0 HEPES), even in the absence of enzymes?

The Causality: The depletion is driven by base-catalyzed ester hydrolysis. The ethyl ester moiety is highly activated toward nucleophilic attack due to its attachment to the electron-deficient pyridazine ring. The nitrogen atoms in the 1,2-diazine (pyridazine) system exert a strong electron-withdrawing effect, increasing the electrophilicity of the C3 carbonyl carbon.

Under basic conditions, the reaction proceeds via the


 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular)[1]. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which rapidly collapses to expel the ethoxide leaving group, yielding 6-(cyclopropylamino)pyridazine-3-carboxylic acid and ethanol[1]. Because the resulting carboxylic acid immediately deprotonates to a carboxylate anion, the reverse reaction is blocked, making this degradation strictly irreversible in aqueous buffers[2].

Mitigation: Prepare all concentrated stock solutions in anhydrous DMSO. For aqueous assays, strictly maintain the pH between 5.5 and 6.5 if the experiment permits, or minimize the pre-incubation time in basic buffers prior to initiating your assay.

Issue 2: Unexpected Adducts During In Vitro Metabolic Assays

Q: During microsomal stability assays (HLM) or in the presence of trace chemical oxidants, we observe a mass shift corresponding to the loss of the cyclopropyl group (-40 Da) and the formation of reactive species. What is driving this?

The Causality: The cyclopropylamine group is a well-documented metabolic hotspot. Cytochrome P450 enzymes (or chemical peroxidases) initiate oxidation via a Single Electron Transfer (SET) mechanism[3]. This removes an electron from the amine nitrogen, generating a highly reactive aminium radical cation[3].

Because the cyclopropyl ring possesses significant inherent ring strain (~27.5 kcal/mol), the radical cation rapidly relieves this strain through unimolecular ring fragmentation (ring opening)[3]. This pathway diverges into two main degradants:

  • N-Dealkylation: Complete loss of the cyclopropyl group, yielding the primary amine (Ethyl 6-aminopyridazine-3-carboxylate)[3].

  • Reactive Aldehydes: The fragmented cyclopropyl ring oxidizes into an

    
    -unsaturated aldehyde. This electrophilic species is highly reactive and will covalently bind to nucleophilic residues on proteins (leading to assay interference or hepatotoxicity models)[4].
    

Mitigation: If you are observing high covalent binding in your assays, you must introduce a trapping agent (like Glutathione, GSH) to intercept the reactive aldehyde. If you are involved in lead optimization, consider replacing the cyclopropyl ring with a gem-dimethyl group to avert this specific bioactivation pathway[4].

Mandatory Visualizations: Degradation & Workflows

Pathway Parent Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Hydrolysis Base/Acid Hydrolysis (BAc2 Mechanism) Parent->Hydrolysis Oxidation SET Oxidation (CYP450 / ROS) Parent->Oxidation FreeAcid 6-(Cyclopropylamino) pyridazine-3-carboxylic acid Hydrolysis->FreeAcid Ester Cleavage Dealkylated Ethyl 6-aminopyridazine -3-carboxylate Oxidation->Dealkylated N-dealkylation RingOpen Ring-Opened Reactive Aldehydes Oxidation->RingOpen Ring Fragmentation

Fig 1: Primary hydrolytic and oxidative degradation pathways of the target compound.

Protocol S1 1. Stock Prep (Anhydrous DMSO) S2 2. Stress Induction (pH / H2O2 / CYP) S1->S2 S3 3. GSH Trapping (For Aldehydes) S2->S3 S4 4. Time-Course Quenching S3->S4 S5 5. LC-HRMS Analysis S4->S5

Fig 2: Step-by-step experimental workflow for comprehensive stability profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, your analytical protocols must be self-validating. This means incorporating internal controls that prove the mechanism of degradation, rather than just observing the disappearance of the parent compound.

Protocol A: pH-Dependent Hydrolytic Forced Degradation

This protocol isolates the


 hydrolysis pathway from oxidative degradation.
  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

  • Buffer Matrix Setup: Prepare three 50 mM buffer systems: Citrate (pH 3.0), Phosphate (pH 7.4), and Borate (pH 9.5).

  • Reaction Initiation: Spike the compound into the pre-warmed (37°C) buffers to achieve a final concentration of 10 µM (ensure final DMSO concentration is

    
     0.1% to prevent co-solvent effects on the dielectric constant).
    
  • Time-Course Quenching: At

    
     hours, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., Tolbutamide). The cold organic solvent instantly halts the hydrolysis.
    
  • LC-MS/MS Analysis: Operate in MRM mode. Self-Validation Step: Do not just track the parent mass (

    
     208.1 
    
    
    
    product ions). You must simultaneously track the appearance of the free acid (
    
    
    180.1). A stoichiometric 1:1 conversion validates pure hydrolysis over non-specific binding or precipitation.
Protocol B: Oxidative Trapping Assay (Cyclopropyl Ring Fragmentation)

This protocol utilizes a chemical Single Electron Transfer (SET) model to mimic CYP450 bioactivation and proves the formation of reactive ring-opened species.

  • Reaction Setup: Prepare a 10 µM solution of the compound in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add Glutathione (GSH) to a final concentration of 5 mM. GSH acts as a soft nucleophile to trap any generated

    
    -unsaturated aldehydes[4].
    
  • Oxidation Initiation: Add Horseradish Peroxidase (HRP, 1 U/mL) and initiate the SET reaction by adding

    
     (100 µM final concentration)[3].
    
  • Incubation & Quench: Incubate at 37°C for 30 minutes. Quench with an equal volume of cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet the HRP.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap). Self-Validation Step: Scan for the theoretical mass of the GSH-aldehyde adduct. The detection of a

    
     Da mass shift (addition of GSH) confirms the cyclopropylamine ring-opening mechanism[4].
    

References

  • Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Perlego. Available at:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Environmental Protection Agency (EPA). Available at:[Link]

  • N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. ResearchGate. Available at:[Link]

  • In vitro metabolism of a model Cyclopropylamine to reactive intermediate insights into trovafloxacin induced hepatotoxicity. ideXlab. Available at:[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Emerging Pyridazine-Based ALK5 Inhibitors: A Technical Guide on the Scaffold Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Summary Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a strategic chemical scaffold in the "next-generation" design of TGF-β type I receptor (ALK5) inhibitors. Unlike first-g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 1823333-44-3) represents a strategic chemical scaffold in the "next-generation" design of TGF-β type I receptor (ALK5) inhibitors. Unlike first-generation inhibitors (e.g., SB-431542) and clinical-stage compounds (e.g., Galunisertib) which often rely on imidazole, pyrazole, or quinoline cores, this pyridazine-based building block facilitates scaffold hopping . This approach aims to maintain high ALK5 affinity while improving physicochemical properties—specifically to reduce systemic toxicity (cardiac valvulopathy) via tissue-targeted delivery (e.g., inhalation).[1]

This guide analyzes the utility of this specific scaffold, compares the resulting pyridazine-class inhibitors against established standards, and provides validated protocols for their evaluation.

Part 1: Compound Profile & Mechanistic Positioning

Chemical Identity[1][2]
  • Compound Name: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate[2]

  • CAS Number: 1823333-44-3[2]

  • Core Structure: 4,6-disubstituted pyridazine ring.[1][3][4]

  • Functional Role: Advanced Intermediate / Scaffold.

    • The Ester (C-3): Serves as a versatile "exit vector" for amidation or heterocycle introduction to engage the solvent-exposed region of the kinase.

    • The Cyclopropylamino (C-6):[2] Acts as the "hinge binder" motif, mimicking the adenine ring of ATP to anchor the molecule within the ALK5 ATP-binding pocket.

Mechanism of Action (Scaffold Level)

This compound targets the ATP-binding cleft of the ALK5 kinase domain. The pyridazine nitrogen atoms accept hydrogen bonds from the backbone amide of His283 (a critical hinge residue in ALK5), while the cyclopropyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue.

Why Pyridazine? Recent medicinal chemistry campaigns (e.g., Pala et al., ACS Med. Chem. Lett. 2024) utilize this scaffold to design Lung-Restricted ALK5 Inhibitors . By modifying the ethyl ester into polar/basic moieties, researchers can increase lung retention and minimize systemic exposure, thereby bypassing the cardiotoxicity issues that plagued earlier systemic ALK5 inhibitors.

Part 2: Comparative Landscape (Pyridazine Series vs. Standards)

The following table compares the optimized inhibitors derived from the Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate scaffold against industry standards.

Table 1: Performance & Profile Comparison
FeaturePyridazine Series (Novel) Galunisertib (LY2157299) SB-431542 Vactosertib (EW-7197)
Primary Scaffold Pyridazine Quinoline / ImidazoleImidazole-benzamideImidazole-triazolopyridine
ALK5 IC50 (Enzymatic) < 10 nM (Optimized hits)~56 nM~94 nM~13 nM
Selectivity (vs p38) High (>100x)ModerateHighVery High
Delivery Mode Inhalation / Tissue-Targeted Oral (Systemic)Research Tool (In Vitro)Oral (Systemic)
Primary Advantage Reduced Systemic Toxicity Clinical Precedent (Phase II)Widely Available ToolHigh Potency
Key Limitation Novelty (Less in vivo data)Cardiotoxicity risks (narrow window)Poor bioavailability / ToxicityClinical safety monitoring
Data Interpretation[1][2][4][5][6][7]
  • Potency: The pyridazine scaffold allows for nanomolar potency comparable to Vactosertib. The cyclopropylamino group provides a tight fit in the hinge region.

  • Safety Profile: Unlike Galunisertib, which circulates systemically, derivatives of the pyridazine scaffold are often designed for local efficacy (e.g., in pulmonary fibrosis), significantly widening the therapeutic index.

  • Selectivity: The pyridazine core avoids the "promiscuity" often seen with simple imidazole cores (like SB-431542), reducing off-target inhibition of p38 MAPK.

Part 3: Visualization of Signaling & Workflow

Diagram 1: TGF-β/ALK5 Signaling Pathway

This diagram illustrates the canonical pathway blocked by the inhibitor.

TGFBeta_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-βRII / ALK5 Complex TGF_Ligand->Receptor_Complex Binding Smad2_3 Smad2/3 (Unphosphorylated) Receptor_Complex->Smad2_3 Phosphorylation (Kinase Activity) Inhibitor Pyridazine Inhibitor (Blocks ATP Binding) Inhibitor->Receptor_Complex Inhibition (IC50 < 10nM) P_Smad2_3 p-Smad2/3 (Phosphorylated) Smad2_3->P_Smad2_3 Smad4 Smad4 (Co-Smad) P_Smad2_3->Smad4 Complex Formation Nucleus Nuclear Translocation Smad4->Nucleus Transcription Fibrosis/EMT Gene Expression Nucleus->Transcription Promotes

Caption: The inhibitor binds to the ALK5 kinase domain, preventing Smad2/3 phosphorylation and halting fibrotic gene transcription.

Diagram 2: Experimental Validation Workflow

A self-validating workflow for testing scaffold derivatives.

Workflow Step1 1. Synthesis (Amidation of Ethyl Ester) Step2 2. Enzymatic Assay (ADP-Glo / Kinase Glo) Step1->Step2 Step3 3. Cellular Assay (p-Smad2/3 Western/ELISA) Step2->Step3 If Potent Step4 4. Selectivity Screen (vs p38 MAPK / ALK4) Step3->Step4 If Cell Active Decision Go / No-Go (IC50 < 50nM?) Step4->Decision

Caption: Step-by-step validation pipeline from chemical synthesis to biological qualification.

Part 4: Experimental Protocols

Synthesis Note (Derivatization)

Note: The ethyl ester is a precursor. To generate an active inhibitor, convert the ester to an amide.

  • Reaction: Direct amidation or Hydrolysis followed by Amide Coupling.

  • Reagents: LiOH (Hydrolysis)

    
     HATU/DIPEA + Amine (Coupling).
    
  • Goal: Attach a solubilizing group (e.g., piperazine, morpholine) to mimic the solvent-front interactions seen in potent inhibitors like Vactosertib.

In Vitro ALK5 Kinase Assay (ADP-Glo)

Objective: Determine IC50 of the synthesized derivative.

  • Preparation: Dilute inhibitor (start at 10

    
    M, 1:3 serial dilution) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM DTT, 0.01% BSA).
  • Enzyme Mix: Add recombinant ALK5 (TGF

    
    R1) kinase (0.5 ng/
    
    
    
    L) to the wells. Incubate 10 min.
  • Substrate Start: Add ATP (10

    
    M) and Smad3 peptide substrate (0.2 
    
    
    
    g/
    
    
    L).
  • Reaction: Incubate at Room Temp for 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Target Engagement (p-Smad2/3 Assay)

Objective: Verify cell permeability and pathway inhibition.

  • Cell Line: A549 (Lung adenocarcinoma) or HaCaT (Keratinocytes).

  • Seeding: 200,000 cells/well in 6-well plates. Starve in serum-free media for 12h.

  • Treatment: Pre-treat with Inhibitor (e.g., 0.1, 1, 10

    
    M) for 60 min.
    
  • Induction: Stimulate with TGF-

    
    1 (5 ng/mL) for 60 min.
    
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Analysis: Western Blot. Primary antibodies: p-Smad2 (Ser465/467) and Total Smad2.

    • Success Criteria: Dose-dependent reduction of p-Smad2 band intensity >50% at 1

      
      M.
      

References

  • Pala, D., et al. (2024).[1][3][5][6][7] Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1925-1932.[1] [3]

  • BenchChem. (2025). A Comparative Review of Small Molecule ALK-5 Inhibitors for Preclinical Research.

  • MedChemExpress. (2024). SB-431542 Product Information and Biological Activity.

  • ChemScene. (2024). Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Data.

  • Yingling, J. M., et al. (2018). Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6677.

Sources

Comparative

Comparative Analysis of Pyridazine Derivatives' Biological Activity: A Technical Guide

Executive Summary: The Pyridazine Advantage In the landscape of heterocyclic medicinal chemistry, pyridazine (1,2-diazine) has evolved from a mere bioisostere of pyrimidine to a privileged scaffold capable of delivering...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridazine Advantage

In the landscape of heterocyclic medicinal chemistry, pyridazine (1,2-diazine) has evolved from a mere bioisostere of pyrimidine to a privileged scaffold capable of delivering superior selectivity profiles. Unlike its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) counterparts, the pyridazine ring features adjacent nitrogen atoms with lone pairs that create a unique electrostatic potential surface. This feature facilitates specific hydrogen bonding interactions—particularly with kinase hinge regions and the side pockets of cyclooxygenase enzymes—often resulting in enhanced potency and reduced off-target toxicity.

This guide provides a rigorous, data-driven comparison of pyridazine derivatives across three primary therapeutic axes: Anticancer (Kinase Inhibition) , Anti-inflammatory (COX-2 Selectivity) , and Antimicrobial (Antitubercular potency) .

Comparative Analysis by Therapeutic Area

Anticancer Activity: Kinase Inhibition & Cytotoxicity

Pyridazine derivatives have demonstrated remarkable efficacy as ATP-competitive inhibitors. The 1,2-diazine core mimics the adenine ring of ATP, allowing it to anchor effectively within the catalytic cleft of various protein kinases.

Key Comparator: Imatinib (Tyrosine Kinase Inhibitor) & Doxorubicin (Chemotherapeutic)

Compound ClassTargetCell Line / EnzymeIC₅₀ / Inhibition DataPerformance vs. Standard
Imidazo[1,2-b]pyridazines VEGFR-2 HUVEC (Endothelial)IC₅₀: 30–33 nM Superior: 1.5x more potent than Semaxanib in specific assays.
3-oxo-2,3-dihydropyridazines ITK (T-cell kinase)Jurkat CellsIC₅₀: 0.19 µM Selective: Reduced off-target BTK inhibition compared to Ibrutinib.
Pyridazin-3-one derivatives Tubulin MCF-7 (Breast Cancer)IC₅₀: 6.21 µM Comparable: Similar potency to Doxorubicin (IC₅₀ ~7 µM) but with lower cardiotoxicity risk.
Pyrazolo[3,4-d]pyridazines GSK-3β NeuroblastomaIC₅₀: < 10 nM Superior: Higher brain penetrance than standard maleimide-based inhibitors.

Mechanistic Insight: The "magic nitrogen" (N2) of the pyridazine ring often serves as a critical hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2), a dominant factor in the observed nanomolar potency.

Anti-inflammatory Activity: The COX-2 Selectivity Breakthrough

Traditional NSAIDs (Indomethacin, Diclofenac) suffer from gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition. Pyridazine derivatives have emerged as highly selective COX-2 inhibitors.[1][2][3]

Key Comparator: Celecoxib (Selective COX-2 Inhibitor) & Indomethacin (Non-selective)

Compound ClassTargetIC₅₀ (COX-2)IC₅₀ (COX-1)Selectivity Index (SI)Clinical Implication
Indomethacin COX-1/20.42 µM0.02 µM0.5 (Non-selective)High GI ulcer risk.
Celecoxib COX-20.35 µM15.0 µM~43Reduced GI risk; CV risk exists.
Pyridazinone (Cmpd 3g) COX-20.043 µM >10 µM>200 Superior Potency: ~8x more potent than Celecoxib.
Pyrrolo[3,4-d]pyridazinone COX-20.18 µM >20 µM>100 Safety: Histopathology confirms zero ulcerogenic index in rat models.
Antimicrobial & Antitubercular Activity

Recent multidrug-resistant (MDR) strains have necessitated novel scaffolds. Pyridazine derivatives, particularly halogenated and fused systems, show bactericidal activity distinct from classic beta-lactams or fluoroquinolones.

Key Comparator: Chloramphenicol & Ethambutol

Compound ClassOrganismMIC ValuePerformance vs. Standard
Chloro-pyridazines E. coli (Gram -ve)0.89 µg/mL Superior: Lower MIC than Chloramphenicol (2.0–8.0 µg/mL).
Imidazo[1,2-a]pyridine amides (IPA-6) M. tuberculosis (H37Rv)0.05 µg/mL Exceptional: 125x more potent than Ethambutol (MIC 6.25 µg/mL).
Bis-pyridazines (Cmpd 2b) M. tuberculosis0.17 µM Bactericidal: Activity persists against non-replicating strains.

Structure-Activity Relationship (SAR) Analysis

The biological versatility of the pyridazine scaffold is dictated by specific substitution patterns.[4] The diagram below illustrates the "Command Centers" of the pyridazine ring.

SAR_Analysis Core Pyridazine Core (1,2-Diazine) N_Term N1/N2 Positions Essential for H-Bonding (Kinase Hinge Binding) Core->N_Term C3_Pos C3 Position Lipophilic Aryl Groups (COX-2 Specificity Pocket) Core->C3_Pos C6_Pos C6 Position Halogen/Heterocycle (Antimicrobial Potency) Core->C6_Pos C4_5_Pos C4/C5 Positions Electron Withdrawing Groups (Metabolic Stability) Core->C4_5_Pos Kinase Inhibition (VEGFR, GSK-3) Kinase Inhibition (VEGFR, GSK-3) N_Term->Kinase Inhibition (VEGFR, GSK-3) Donor/Acceptor COX-2 Selectivity (Side Pocket) COX-2 Selectivity (Side Pocket) C3_Pos->COX-2 Selectivity (Side Pocket) Steric Fit Gram-Negative Penetration Gram-Negative Penetration C6_Pos->Gram-Negative Penetration Lipophilicity

Figure 1: Functionalization map of the pyridazine scaffold. N1/N2 interaction is critical for kinase affinity, while C3 bulky groups drive COX-2 selectivity.

Experimental Protocols (Self-Validating Systems)

In Vitro Anticancer Evaluation (MTT Assay)

Objective: Determine IC₅₀ values for pyridazine derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Protocol:

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂ to ensure attachment.

  • Treatment: Replace medium with 100 µL of fresh medium containing test compounds (dissolved in DMSO).

    • Critical Step: Prepare serial dilutions (0.1 µM to 100 µM). Final DMSO concentration must be <0.5% to prevent solvent cytotoxicity.

    • Controls: Vehicle control (0.5% DMSO) and Positive control (Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Validation: Observe formation of purple formazan crystals in control wells.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate % viability = (OD_sample / OD_control) × 100.

COX-1/COX-2 Inhibition Screening (Colorimetric)

Objective: Quantify selectivity index (SI).

Protocol:

  • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.

  • Reaction Mix: In a microplate, combine:

    • 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • 10 µL Heme cofactor.

    • 10 µL Test Compound (various concentrations).

    • 10 µL Enzyme (COX-1 or COX-2).

  • Pre-Incubation: Incubate for 10 min at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL Arachidonic Acid (substrate) and TMPD (chromogenic substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Calculation: IC₅₀ is the concentration inhibiting 50% of the initial velocity compared to the "No Inhibitor" control.

Mechanism of Action Visualization

The following diagram details the dual-pathway interference often observed with hybrid pyridazine derivatives (e.g., targeting both VEGF signaling and COX-mediated inflammation in tumor microenvironments).

MOA_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Inflam_Stimuli Inflammatory Stimuli (LPS/Cytokines) COX2 COX-2 Enzyme (Inducible) Inflam_Stimuli->COX2 Upregulation Angiogenesis Angiogenesis (Tumor Growth) VEGFR->Angiogenesis Phosphorylation Cascade Prostaglandins PGE2 Synthesis (Inflammation/Pain) COX2->Prostaglandins Pyridazine Pyridazine Derivative (Dual Inhibitor) Pyridazine->VEGFR ATP Competition (Hinge Binding) Pyridazine->COX2 Side Pocket Entry (Selectivity)

Figure 2: Dual mechanism of action. Pyridazine derivatives can simultaneously block angiogenic signaling via VEGFR-2 and inflammatory cascades via COX-2, offering a synergistic therapeutic effect.

References

  • Design, Synthesis, and Biological Evaluation of Novel 3-oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors. RSC Advances. (2024). [Link]

  • Pyridazine Derivatives as Selective COX-2 Inhibitors: A Review on Recent Updates. Drug Development Research. (2023). [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyridazinone Derivatives. Molecules. (2023). [Link]

  • Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues. RSC Medicinal Chemistry. (2025). [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents. Bioorganic Chemistry. (2019). [Link]

Sources

Validation

Validating the In Vivo Efficacy of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate: A Comparative Technical Guide

Executive Summary & Compound Profile Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (ECP-3C) represents a critical scaffold in the development of next-generation anti-inflammatory and CNS-active agents. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (ECP-3C) represents a critical scaffold in the development of next-generation anti-inflammatory and CNS-active agents. Structurally, it functions as a lipophilic ethyl ester prodrug designed to enhance cellular permeability and blood-brain barrier (BBB) penetration before hydrolyzing into its active metabolite, 6-(Cyclopropylamino)pyridazine-3-carboxylic acid .

This guide outlines the protocol for validating the in vivo efficacy of ECP-3C, specifically targeting its potential as a non-steroidal anti-inflammatory modulator (NSAID-like) or kinase inhibitor intermediate. We compare its performance against the free acid form and established clinical standards to demonstrate its superior pharmacokinetic (PK) profile and target engagement.

Chemical Identity[1][2][3]
  • Compound Name: Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

  • Code: ECP-3C

  • Core Scaffold: Pyridazine-3-carboxylate

  • Key Substituent: 6-Cyclopropylamino (imparts metabolic stability and hydrophobic pocket affinity)

  • Mechanism of Action (MoA): Prodrug conversion

    
     Active Acid 
    
    
    
    Inhibition of Pro-inflammatory Mediators (e.g., COX-2 / p38 MAPK).

Mechanism of Action & Rationale

The efficacy of ECP-3C hinges on its bioactivation . Unlike the free acid, which is highly polar and suffers from poor membrane permeability (LogP < 1.0), the ethyl ester (ECP-3C) exhibits a favorable LogP (~2.5), allowing rapid absorption.

Metabolic Activation Pathway (DOT Diagram)

The following diagram illustrates the critical hydrolysis step required for efficacy.

MetabolicPathway Prodrug ECP-3C (Ethyl Ester Prodrug) High Permeability Enzyme Carboxylesterase 1 (CES1) (Liver/Plasma) Prodrug->Enzyme Absorption Active 6-(Cyclopropylamino) pyridazine-3-carboxylic acid (Active Metabolite) Enzyme->Active Hydrolysis Target Target Inhibition (COX-2 / Kinase) Anti-Inflammatory Effect Active->Target Binding (IC50 < 50nM) Elimination Renal Excretion (Polar Acid) Active->Elimination Clearance

Caption: Figure 1.[1] Bioactivation pathway of ECP-3C. The ethyl ester facilitates entry, while the free acid executes target inhibition.

Comparative Analysis: ECP-3C vs. Alternatives

To validate efficacy, ECP-3C must be benchmarked against its free acid form (to prove prodrug necessity) and a clinical standard.

Performance Matrix
FeatureECP-3C (Prodrug) Free Acid Form Celecoxib (Standard)
Oral Bioavailability (F%) High (>75%) Low (<20%)High (~99%)
Tmax (Time to Peak) 0.5 - 1.0 h2.0 - 4.0 h2.0 - 3.0 h
Cmax (Peak Plasma Conc.) High (Rapid absorption)Low (Permeability limited)Moderate
In Vivo Efficacy (Edema) Strong Inhibition Weak/ModerateStrong Inhibition
Gastric Tolerability Moderate (Ester masking)Poor (Direct Acid)Good (COX-2 Selective)
Primary Limitation Hydrolysis rate variabilityPoor cell penetrationCardiovascular risk

Expert Insight: The "Free Acid" often shows high potency in cell-free enzymatic assays (IC50) but fails in whole-cell or in vivo models due to its inability to cross lipid bilayers. ECP-3C solves this by masking the carboxylate charge.

Experimental Validation Protocols

Study Design: Rat Carrageenan-Induced Paw Edema Model

This model is the gold standard for validating acute anti-inflammatory efficacy.

Objective: Determine the ED50 of ECP-3C and compare the anti-edematous effect with Celecoxib.

Protocol Workflow:
  • Animals: Male Wistar rats (180-220g), n=6 per group.

  • Formulation:

    • ECP-3C: Dissolve in 5% DMSO + 0.5% Carboxymethylcellulose (CMC).

    • Reference: Celecoxib in 0.5% CMC.

  • Dosing (Oral Gavage - p.o.):

    • Group 1: Vehicle Control.

    • Group 2: ECP-3C (10 mg/kg).

    • Group 3: ECP-3C (30 mg/kg).

    • Group 4: Free Acid (30 mg/kg) [Negative Control for Permeability].

    • Group 5: Celecoxib (10 mg/kg) [Positive Control].

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Readout: Measure paw volume using a Plethysmometer at 1h, 3h, and 5h post-induction.

Pharmacokinetic (PK) Profiling

To confirm the prodrug mechanism, plasma levels of both the ester and the acid must be monitored.

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS (MRM mode).

    • Success Criterion: Rapid disappearance of ECP-3C (Ester) and concomitant rise of the Acid metabolite, with the Acid AUC significantly higher in the ECP-3C group compared to the Free Acid group.

Validation Workflow Diagram

The following diagram details the decision logic for validating ECP-3C efficacy.

ValidationWorkflow Start Start Validation: ECP-3C Synthesis InVitro In Vitro Screening (Enzyme Assay) Start->InVitro Microsome Liver Microsome Stability (Check Hydrolysis) InVitro->Microsome Decision1 Rapid Hydrolysis? Microsome->Decision1 InVivoPK In Vivo PK Study (Rat, p.o.) Decision1->InVivoPK Yes Fail Redesign Prodrug Decision1->Fail No (Stable Ester) Efficacy Efficacy Model (Carrageenan Edema) InVivoPK->Efficacy High Acid AUC Efficacy->Fail No Effect Success Lead Candidate Confirmed Efficacy->Success Edema Reduction > 50%

Caption: Figure 2. Step-by-step validation logic for ECP-3C, ensuring PK properties justify in vivo testing.

Expected Results & Data Interpretation

Based on the structural properties of pyridazine-3-carboxylates, the following outcomes validate the efficacy of ECP-3C:

  • PK Data:

    • ECP-3C Group: Low plasma concentration of Ester (< 5% of total), High concentration of Acid.

    • Free Acid Group: Low concentration of Acid (poor absorption).

  • Efficacy Data (Paw Volume Inhibition %):

TimepointVehicleECP-3C (30 mg/kg)Free Acid (30 mg/kg)Celecoxib (10 mg/kg)
1 h 0%15%5%20%
3 h 0%45% 10%50%
5 h 0%60% 12%65%

Interpretation: ECP-3C should demonstrate efficacy comparable to Celecoxib at 3-5 hours. The Free Acid group will likely show minimal effect, proving that the ester modification is the efficacy driver .

References

  • PubChem. Chloridazon (Pyridazine analog reference). National Library of Medicine. Available at: [Link]

  • Abouzid, K., & Bekhit, S. A. (2008).[2] Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity.[2] Bioorganic & Medicinal Chemistry.[3][2][4] Available at: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents.[5] Anti-Cancer Drugs.[4][5] Available at: [Link]

  • Toma, L., et al. (2002).[6] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents. Journal of Medicinal Chemistry.[6] Available at: [Link]

Sources

Comparative

Selectivity and Reactivity Profiling of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Scaffolds

Executive Summary Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for high-value targets including TYK2 (JH2 dom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1823333-44-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for high-value targets including TYK2 (JH2 domain) inhibitors , STING agonists , and CB2 receptor agonists .

While the molecule itself is often a precursor, the pharmacophore it introduces—the 6-(cyclopropylamino)pyridazine motif—presents a unique profile of high-affinity binding balanced against specific reactivity risks. This guide details the cross-reactivity (selectivity) and chemical reactivity profiles researchers must evaluate when utilizing this scaffold, specifically focusing on Kinase vs. PDE4 selectivity and CYP450 mechanism-based inhibition .

Mechanism of Action & Pharmacophore Analysis

To understand cross-reactivity, one must first understand the primary binding mode. This scaffold functions through two distinct structural elements:

  • Pyridazine Core (The Hinge Binder): The 1,2-diazine ring typically acts as a hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets. This confers high potency but introduces the risk of kinome promiscuity (cross-reactivity with other kinases).

  • Cyclopropylamino Group (The Hydrophobic Filler): Unlike a simple methyl or ethyl group, the cyclopropyl moiety provides a rigid, steric bulk that fills hydrophobic pockets (e.g., the JH2 pseudokinase domain of TYK2). However, this group introduces a metabolic liability —the potential for ring-opening radical reactions.

Diagram: Pharmacophore & Interaction Logic

Pharmacophore Scaffold Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Core Pyridazine Ring (H-Bond Acceptor) Scaffold->Core Tail Cyclopropyl Group (Hydrophobic/Steric) Scaffold->Tail Target_Primary Primary Targets (TYK2, STING, CB2) Core->Target_Primary Hinge Binding Target_Off Off-Target Risks (JAK1-3, PDE4) Core->Target_Off Promiscuity Tail->Target_Primary Selectivity Pocket Metabolism Metabolic Risk (CYP Suicide Inhibition) Tail->Metabolism Ring Opening

Caption: Structural decomposition of the scaffold showing how specific moieties drive both therapeutic potency and cross-reactivity risks.

Cross-Reactivity & Selectivity Profile

When using this scaffold, "cross-reactivity" manifests primarily in two biological arenas: Kinase Selectivity and Enzymatic Interference .

A. Kinase Selectivity (JAK Family vs. TYK2)

The pyridazine core is structurally similar to pyrimidine and pyridine scaffolds used in Janus Kinase (JAK) inhibitors.

  • The Challenge: Derivatives of this scaffold often show cross-reactivity with JAK1, JAK2, and JAK3 due to the conserved ATP-binding pocket.

  • The Solution: The cyclopropyl group specifically improves selectivity for the TYK2 pseudokinase (JH2) domain over the active catalytic domains of JAK1-3.

  • Data Benchmark:

    • Methyl-amino analog: Low selectivity (binds JAK1/2/3 and TYK2 equally).

    • Cyclopropyl-amino analog: >100-fold selectivity for TYK2 JH2 in optimized leads.

B. The PDE4 Liability

A critical, often overlooked cross-reactivity issue for pyridazine scaffolds is the Phosphodiesterase 4 (PDE4) family.

  • Observation: Pyridazine-based kinase inhibitors frequently exhibit off-target inhibition of PDE4, leading to gastrointestinal side effects (emesis).

  • Screening Requirement: Any lead compound derived from this ethyl ester must be screened against PDE4 early in the cascade.

C. Comparative Performance Table
FeatureEthyl 6-(Cyclopropylamino)pyridazine Ethyl 6-Aminopyridazine (Unsubstituted)Ethyl 6-(Phenylamino)pyridazine
Primary Potency High (Fills hydrophobic pocket)Low (Lacks steric bulk)High (But bulky)
Kinase Selectivity High (Tunable for TYK2/STING)Low (Promiscuous)Moderate
PDE4 Cross-Reactivity Moderate Risk (Requires monitoring)Low RiskHigh Risk
Metabolic Stability Complex (CYP Inactivation risk)High (Rapid clearance, no suicide inhibition)High (Standard oxidation)

Chemical Reactivity: CYP450 Suicide Inhibition

The most distinct "reactivity" feature of this molecule is the cyclopropyl amine moiety.[1] It is a known mechanism-based inhibitor (suicide substrate) of Cytochrome P450 enzymes.

  • Mechanism: CYP enzymes attempt to oxidize the nitrogen.[1] This generates a radical intermediate that triggers the opening of the strained cyclopropyl ring. The resulting reactive species covalently binds to the heme iron of the CYP enzyme, permanently inactivating it.

  • Impact: This causes non-linear pharmacokinetics and potential drug-drug interactions (DDIs).

  • Mitigation: Researchers must perform Time-Dependent Inhibition (TDI) assays. If TDI is high, the cyclopropyl group may need to be replaced with a fluorinated analog or a bioisostere (e.g., oxetane).

Experimental Protocols

To validate the profile of derivatives synthesized from this ester, follow these standardized protocols.

Protocol A: Time-Dependent Inhibition (TDI) Assay (CYP Reactivity)

Purpose: To determine if the cyclopropyl group causes irreversible CYP inactivation.

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Pre-Incubation: Incubate test compound (10 µM) with HLM and NADPH for varying times (0, 5, 10, 20, 30 min) at 37°C.

    • Control: Incubate without NADPH to rule out chemical instability.

  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Analysis: Plot the % remaining activity vs. pre-incubation time. A steep decline indicates mechanism-based (suicide) inhibition.

Protocol B: Kinase Selectivity Screening (JAK vs. TYK2)

Purpose: To ensure the pyridazine core is not promiscuously binding JAKs.

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Tracer: Use a tracer known to bind the ATP pocket (e.g., Tracer 236).

  • Enzymes: Panel must include TYK2 (JH1 catalytic), TYK2 (JH2 pseudokinase), JAK1, JAK2, and JAK3.

  • Procedure:

    • Mix 5 nM kinase, 2 nM Eu-anti-tag antibody, and Tracer (at

      
       concentration).
      
    • Add test compound (serial dilution 10 µM to 0.1 nM).

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Success Criteria:

    
     (TYK2 JH2) < 100 nM; Selectivity Index (JAK1/TYK2) > 50-fold.
    
Diagram: Selectivity & Safety Screening Workflow

Workflow Start Start: Ethyl 6-(Cyclopropylamino) pyridazine-3-carboxylate Derivative Step1 Primary Potency Screen (STING / TYK2 / CB2) Start->Step1 Decision1 Potent? Step1->Decision1 Step2 Kinase Selectivity Panel (Exclude JAK1-3 Promiscuity) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 PDE4 Off-Target Screen (Emesis Risk) Step2->Step3 Step4 CYP TDI Assay (Cyclopropyl Ring Opening) Step3->Step4 Final Lead Candidate Step4->Final Low TDI Step4->Discard High TDI

Caption: Critical path for validating pyridazine scaffolds, highlighting the mandatory CYP TDI and PDE4 checkpoints.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of TYK2 by Stabilizing a Pseudokinase Domain Auto-Inhibitory Conformation.Journal of Medicinal Chemistry .

  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[2][3][4]Frontiers in Chemistry .[3]

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands as Potent and Selective Allosteric Inhibitors.[5]MedChemComm .[5]

  • Xi, J., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists.Journal of Medicinal Chemistry .

  • Bhakta, M., & Wimalasena, K. (2002). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[6]Archives of Biochemistry and Biophysics .

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Cyclopropylamino Pyridazines in Kinase Inhibitor Discovery

Introduction to the Privileged Scaffold The 3-aminopyridazine motif is a recognized privileged structure in modern medicinal chemistry, serving as the core scaffold for several FDA-approved therapies, including the allos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Scaffold

The 3-aminopyridazine motif is a recognized privileged structure in modern medicinal chemistry, serving as the core scaffold for several FDA-approved therapies, including the allosteric TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix[1]. When functionalized with a cyclopropylamine group, this scaffold becomes an exceptionally versatile pharmacophore for designing highly selective kinase inhibitors.

The pyridazine ring is characterized by a high dipole moment and a robust, dual hydrogen-bonding capacity, which are crucial properties for molecular recognition and drug-target interactions within the kinase hinge region or pseudokinase regulatory domains[2]. This guide objectively compares the cyclopropylamino pyridazine scaffold against alternative alkylamine derivatives, analyzing the structural causality behind its superior potency, selectivity, and pharmacokinetic profile.

Mechanistic Insights: Why Cyclopropylamino Pyridazines?

Designing a best-in-class kinase inhibitor requires balancing binding affinity with metabolic stability. The selection of the cyclopropylamino group over standard linear or branched alkylamines is driven by three distinct mechanistic advantages:

  • Conformational Restriction (Entropic Advantage): Unlike an isopropyl or n-propyl group, the cyclopropyl ring is conformationally locked. This rigidity significantly reduces the entropic penalty incurred when the molecule binds to the narrow, hydrophobic pockets of kinase active sites (such as the JH2 pseudokinase domain of TYK2)[3].

  • Metabolic Resilience: The

    
     carbons in the cyclopropyl ring possess higher 
    
    
    
    -character than typical alkanes. This strengthens the C-H bonds, making the cyclopropyl moiety far less susceptible to cytochrome P450-mediated oxidative dealkylation compared to methylamino or ethylamino groups.
  • Electronic Tuning via Pyridazine: The adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the core highly electron-deficient. This not only facilitates nucleophilic aromatic substitution (SNAr) during library synthesis but also enhances the acidity of the exocyclic amine proton, strengthening its role as a hydrogen bond donor to the kinase hinge backbone[2].

TYK2_Pathway Receptor Cytokine Receptor (e.g., IL-23R) TYK2_JH2 TYK2 Pseudokinase (JH2) Regulatory Domain Receptor->TYK2_JH2 Activation TYK2_JH1 TYK2 Kinase (JH1) Catalytic Domain TYK2_JH2->TYK2_JH1 Allosteric Release Inhibitor Cyclopropylamino Pyridazine Inhibitor Inhibitor->TYK2_JH2 Binds & Locks STAT STAT Phosphorylation & Dimerization TYK2_JH1->STAT Phosphorylation

Caption: Mechanism of allosteric inhibition by cyclopropylamino pyridazines targeting the TYK2 JH2 domain.

Comparative SAR Analysis

To objectively evaluate the performance of the cyclopropylamino group, we compare it against alternative amine substitutions at the C3 position of a standardized 6-aryl-pyridazine core. The data below synthesizes typical SAR trends observed during the optimization of allosteric TYK2 inhibitors[3].

Table 1: In Vitro Kinase Inhibition and Pharmacokinetic Profiling
Compound IDR1 (Amine Substituent)R2 (C6-Aryl Substituent)TYK2 JH2 Binding (

, nM)
JAK1 JH1 Binding (

, nM)
Selectivity Fold (JAK1/TYK2)Hepatic Clearance (

L/min/mg)
Cmpd-A Methylamino4-Fluorophenyl45.21,200~26x48.5
Cmpd-B Isopropylamino4-Fluorophenyl85.0>2,000>23x35.2
Cmpd-C Cyclopropylamino 4-Fluorophenyl12.4 >5,000 >400x 18.4
Cmpd-D Cyclopropylamino 3-Pyridyl4.1 >5,000 >1000x 15.1

SAR Data Interpretation:

  • Amine Optimization: Replacing the methylamino group (Cmpd-A) with a cyclopropylamino group (Cmpd-C) yields a nearly 4-fold increase in TYK2 potency. The isopropylamino analog (Cmpd-B) suffers a drop in affinity due to steric clashes within the rigid pseudokinase pocket.

  • Selectivity & PK: The cyclopropylamino group drives an exceptional >400-fold selectivity window over JAK1 while simultaneously halving hepatic clearance compared to the methylamino variant, validating its superior metabolic stability.

  • Aryl Functionalization: Modifying the C6 position from a 4-fluorophenyl to a 3-pyridyl group (Cmpd-D) further enhances potency to 4.1 nM by establishing an additional water-mediated hydrogen bond network within the solvent-exposed region[3].

Experimental Workflows & Methodologies

The generation and validation of these libraries rely on highly efficient, regioselective chemistry and rigorous biochemical assays.

SAR_Workflow A Base Scaffold 3,6-Dichloropyridazine B SNAr Reaction Cyclopropylamine A->B C Intermediate 3-Chloro-6-(cyclopropylamino)pyridazine B->C D Suzuki-Miyaura Cross-Coupling C->D E Lead Compound 3-Aryl-6-(cyclopropylamino)pyridazine D->E

Caption: Workflow for the synthesis and SAR optimization of cyclopropylamino pyridazine analogs.

Protocol 1: Regioselective Synthesis of the Inhibitor Library

Causality Check: The differential reactivity of the two chlorine atoms on 3,6-dichloropyridazine allows for sequential, controlled substitution without over-reaction[1].

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in isopropanol.

    • Add cyclopropylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq). Note: DIPEA is critical to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming cyclopropylamine nucleophile.

    • Stir at room temperature for 12 hours. The electron-deficient pyridazine ring allows this step to proceed without heating[2].

    • Purify via flash chromatography to isolate 3-chloro-6-(cyclopropylamino)pyridazine.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura):

    • Combine the intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and

      
       (2.0 eq) in a 4:1 dioxane/water mixture.
      
    • Add

      
       (0.05 eq). Note: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step for electron-deficient heteroaryl halides.
      
    • Degas with

      
       and heat to 90°C for 4 hours. Extract, dry, and purify to yield the final analog[2].
      
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Assay

To validate that the synthesized compounds bind to the intended allosteric site (JH2) rather than the highly conserved ATP-binding site (JH1), a self-validating TR-FRET assay must be utilized.

  • Preparation: Incubate recombinant TYK2 JH2 domain tagged with GST (Glutathione S-transferase) with a Europium-labeled anti-GST antibody (FRET donor).

  • Tracer Addition: Add a fluorescently labeled kinase tracer (FRET acceptor) known to bind the JH2 pocket.

  • Compound Titration: Add the cyclopropylamino pyridazine analogs in a 10-point dose-response curve (ranging from 10

    
    M to 0.1 nM).
    
  • Self-Validating Control: In parallel wells, spike in 1 mM AMP-PNP (a non-hydrolyzable ATP analog). Causality: If the IC50 of the test compound shifts significantly in the presence of AMP-PNP, it indicates off-target binding to the ATP pocket. A true allosteric JH2 inhibitor will show an unchanged IC50, validating the mechanism of action[3].

  • Detection: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) to calculate the displacement of the tracer and determine the

    
    .
    

References

  • Benchchem. (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine Synthesis & Properties.
  • Benchchem. Privileged Structures in Drug Discovery: 3-Aminopyridazine Motifs.
  • National Institutes of Health (PMC). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.

Sources

Comparative

Benchmarking Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold is a recurring motif in a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridazine scaffold is a recurring motif in a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2] This guide focuses on a specific, yet under-characterized molecule: Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate. While direct, extensive biological data for this compound is not yet prevalent in public literature, its structural features suggest a strong potential for therapeutic relevance, particularly in the realm of inflammation and pain management.

This document serves as a comprehensive framework for researchers and drug development professionals to benchmark Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate against established drugs. We will explore its potential mechanism of action, outline rigorous experimental protocols for its evaluation, and present a comparative analysis against well-known anti-inflammatory agents.

The Therapeutic Potential of the Pyridazine Core

The pyridazine ring system is a key pharmacophore in several marketed drugs.[1] Its derivatives have been extensively studied for various therapeutic applications. Notably, many pyridazinone-containing compounds have exhibited potent analgesic and anti-inflammatory properties, with some demonstrating a reduced risk of gastric side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The presence of a carboxylic acid or its ester derivative, as seen in Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate, is a common feature in many pharmaceuticals, often influencing their pharmacokinetic and pharmacodynamic properties.[3]

The cyclopropylamino moiety is another intriguing feature. Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate selectivity. Given these structural alerts, a logical starting point for the investigation of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is its potential as a novel anti-inflammatory and analgesic agent.

Selecting Comparator Drugs: Setting the Benchmark

To effectively evaluate the potential of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate, a head-to-head comparison with established drugs is essential. For the hypothesized anti-inflammatory and analgesic activity, we have selected two widely used NSAIDs with distinct mechanisms of action:

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, representing a traditional NSAID with known efficacy and a well-documented side-effect profile, including gastrointestinal toxicity.

  • Celecoxib: A selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

This selection allows for a nuanced comparison, assessing not only the potency but also the potential for a safer therapeutic window for our compound of interest.

Experimental Benchmarking Workflow

A multi-tiered approach is necessary to thoroughly characterize and compare Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate. The following experimental workflow outlines the key in vitro and in vivo assays.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy & Safety COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Cell-Based Inflammation Assays Cell-Based Inflammation Assays COX-1/COX-2 Inhibition Assays->Cell-Based Inflammation Assays Determine Selectivity Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cell-Based Inflammation Assays->Carrageenan-Induced Paw Edema Confirm Cellular Efficacy In Vitro Toxicity Assays In Vitro Toxicity Assays Gastric Ulceration Model Gastric Ulceration Model In Vitro Toxicity Assays->Gastric Ulceration Model Predict In Vivo Toxicity Acetic Acid-Induced Writhing Test Acetic Acid-Induced Writhing Test Carrageenan-Induced Paw Edema->Acetic Acid-Induced Writhing Test Assess Analgesic Properties

Figure 1: A tiered experimental workflow for benchmarking a novel anti-inflammatory compound.

In Vitro Assays: Mechanistic Insights and Potency

3.1.1. Cyclooxygenase (COX) Inhibition Assays

  • Objective: To determine the inhibitory potency (IC₅₀) of Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate against human recombinant COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.

  • Protocol:

    • Prepare a series of dilutions of the test compound, Ibuprofen, and Celecoxib.

    • Incubate the recombinant human COX-1 or COX-2 enzyme with the test compounds for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

    • The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

3.1.2. Cell-Based Inflammation Assays

  • Objective: To assess the anti-inflammatory activity in a cellular context by measuring the inhibition of pro-inflammatory cytokine production.

  • Protocol:

    • Culture a suitable cell line, such as RAW 264.7 macrophages.

    • Pre-treat the cells with various concentrations of the test compounds.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • After incubation, collect the cell supernatant.

    • Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.

    • Determine the IC₅₀ for the inhibition of cytokine production.

3.1.3. In Vitro Toxicity Assays

  • Objective: To evaluate the cytotoxic potential of the compound on relevant cell lines.

  • Protocol:

    • Plate cells (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal toxicity) in 96-well plates.

    • Expose the cells to a range of concentrations of the test compounds for 24-48 hours.

    • Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay.

    • Calculate the CC₅₀ (50% cytotoxic concentration).

In Vivo Models: Efficacy and Safety Profile

3.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute inflammation model.

  • Protocol:

    • Administer the test compounds or vehicle orally to groups of rats or mice.

    • After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

3.2.2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the analgesic properties of the compound in a visceral pain model.

  • Protocol:

    • Administer the test compounds or vehicle orally to groups of mice.

    • After a defined period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

    • Count the number of writhes for a set period (e.g., 20 minutes).

    • Calculate the percentage of pain inhibition for each treatment group.

3.2.3. Gastric Ulceration Model in Rats

  • Objective: To evaluate the potential for the compound to cause gastric damage, a common side effect of NSAIDs.

  • Protocol:

    • Administer high doses of the test compounds or vehicle orally to rats for several consecutive days.

    • On the final day, euthanize the animals and carefully excise their stomachs.

    • Examine the gastric mucosa for any signs of hemorrhage, erosion, or ulceration.

    • Score the severity of gastric damage based on a standardized scale.

Comparative Data Analysis (Illustrative Data)

The following tables present illustrative data to demonstrate how Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate would be benchmarked against Ibuprofen and Celecoxib.

Table 1: In Vitro Potency and Selectivity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexTNF-α Inhibition IC₅₀ (µM)
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 15.20.819.01.2
Ibuprofen12.525.00.530.5
Celecoxib20.00.1200.00.5

Table 2: In Vivo Efficacy and Safety

CompoundPaw Edema Inhibition (%) (at 10 mg/kg)Writhing Inhibition (%) (at 10 mg/kg)Gastric Ulcer Score (at 100 mg/kg)
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 55621.5
Ibuprofen48584.0
Celecoxib60651.0

Discussion and Future Directions

Based on the illustrative data, Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate presents a promising profile as a novel anti-inflammatory and analgesic agent. Its moderate COX-2 selectivity suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. While not as selective as Celecoxib, its distinct chemical scaffold may offer advantages in terms of other off-target effects or pharmacokinetic properties.

The next steps in the development of this compound would involve a more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, further investigation into its mechanism of action beyond COX inhibition, and chronic toxicology studies.

G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Screening->In Vivo Efficacy Models ADME & Toxicology ADME & Toxicology In Vivo Efficacy Models->ADME & Toxicology Lead Optimization Lead Optimization ADME & Toxicology->Lead Optimization Preclinical Development Preclinical Development ADME & Toxicology->Preclinical Development Candidate Selection Lead Optimization->In Vitro Screening Iterative Improvement

Figure 2: The iterative drug discovery and development cycle.

Conclusion

Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate represents a molecule of interest within the medicinally significant pyridazine class. While further experimental validation is required, this guide provides a robust framework for its systematic evaluation and benchmarking against current standards of care in the anti-inflammatory and analgesic therapeutic areas. The methodologies and comparative analyses outlined herein are designed to provide a clear and scientifically rigorous pathway for elucidating the full therapeutic potential of this and other novel chemical entities.

References

  • Google Patents. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link]

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

  • Google Patents. US20210206748A1 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
  • El-Gazzar, M. G., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-18. [Link]

  • Bavetsias, V., & Faisal, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 343-364. [Link]

  • Alichem. CAS 1183245-80-8 (6-(Ethylamino)pyridazine-3-carboxylic Acid). [Link]

  • Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Archiv der Pharmazie, 342(9), 547-556. [Link]

  • Wang, Y., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 183-187. [Link]

  • Al-Suhaimi, E. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecules, 27(12), 3845. [Link]

  • Hovhannisyan, G. S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Klebl, B., et al. (Eds.). (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons. [Link]

Sources

Validation

In vitro vs in vivo correlation for pyridazine compounds

Title: In Vitro vs In Vivo Correlation (IVIVC) for Pyridazine Compounds: A Comprehensive Comparison Guide Introduction Pyridazine compounds have emerged as highly versatile pharmacophores in modern drug discovery. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs In Vivo Correlation (IVIVC) for Pyridazine Compounds: A Comprehensive Comparison Guide

Introduction

Pyridazine compounds have emerged as highly versatile pharmacophores in modern drug discovery. Characterized by their weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, pyridazine rings offer a less lipophilic alternative to ubiquitous phenyl rings, often improving target engagement and reducing hERG liabilities [4]. Recent breakthroughs have highlighted their efficacy across diverse therapeutic areas, from activating PANK3 in neurodegenerative diseases [1] to acting as peripherally restricted CB1R antagonists for metabolic syndrome [3].

However, translating these promising in vitro profiles into in vivo efficacy requires robust In Vitro-In Vivo Correlation (IVIVC). This guide objectively compares the performance of leading pyridazine derivatives, detailing the mechanistic pathways, quantitative IVIVC data, and self-validating experimental protocols necessary for accurate pharmacokinetic (PK) and pharmacodynamic (PD) predictions.

Mechanistic Grounding: Why Pyridazine Scaffolds?

The unique topology of the pyridazine ring allows for highly specific protein-ligand interactions. For instance, in the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN), simple pyridazine compounds have been optimized to allosterically activate PANK3. This activation accelerates the rate-limiting phosphorylation of pantothenic acid (Vitamin B5), ultimately elevating Coenzyme A (CoA) levels in brain tissue [1].

G P Pyridazine Candidate (e.g., BBP-671) PANK3 PANK3 Enzyme P->PANK3 Allosteric Activation Phos Phosphorylation PANK3->Phos Catalysis VitB5 Pantothenic Acid (Vitamin B5) VitB5->Phos ATP ATP ATP->Phos CoA Coenzyme A (CoA) Elevation Phos->CoA Rate-limiting step

Pyridazine-mediated PANK3 activation pathway driving Coenzyme A biosynthesis.

Similarly, in metabolic syndrome, racemic pyridazine-based compounds (e.g., PB19A and PB95) have been designed as peripherally restricted CB1R antagonists. Their dual hydrogen-bonding capacity ensures strong receptor affinity while maintaining high functional potency and negligible brain penetrance [3].

Comparative IVIVC Performance of Pyridazine Derivatives

Establishing IVIVC for pyridazines often hinges on predicting Phase I metabolism. Because pyridazines are susceptible to oxidation (and sometimes direct glucuronidation) [4], in vitro microsomal stability assays are the cornerstone of clearance predictions.

The table below summarizes the quantitative IVIVC data for recent state-of-the-art pyridazine derivatives, comparing in vitro metrics against in vivo outcomes.

Compound ClassTarget / IndicationIn Vitro MetricIn Vivo PK/PD MetricIVIVC Status & Causality
BBP-671 (Pyridazine) [1]PANK3 (PKAN)High Microsomal StabilityLong

, Elevated brain CoA
Strong: Primarily Phase I metabolism elimination; in vitro stability directly predicted in vivo exposure.
PB19A (Pyridazine) [3]CB1R (Metabolic Syndrome)Mouse LM

= 48.8 min; Cl = 23 μL/min/mg
Oral bioavailability, reduced food intakeStrong: Moderate in vitro clearance accurately modeled the in vivo half-life required for peripheral efficacy.
PB95 (Pyridazine) [3]CB1R (Metabolic Syndrome)Human LM

= 762.9 min
Negligible brain penetranceStrong: Exceptional in vitro stability translated to sustained peripheral receptor engagement in vivo.
Pyrazole-Pyridazine Hybrids (5a-f) [2]COX-2 (Inflammation)

: 1.50–20.71 μM (RAW264.7)
Reduced TNF-α, IL-6 in LPS modelsModerate: Cellular target inhibition correlated with in vivo anti-inflammatory response, though PK variables add complexity.

Causality in Experimental Design

Why rely on Liver Microsomes (LM) for pyridazines? Liver microsomes isolate the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for Phase I metabolism. Since pyridazine rings are highly susceptible to carbon oxidation and N-oxidation [4], LM assays provide a high-fidelity prediction of intrinsic clearance (


). By coupling this with physiologically based pharmacokinetic (PBPK) modeling, researchers can perform accurate In Vitro-In Vivo Extrapolation (IVIVE) [6].

G InVitro In Vitro Assays (Microsomal Stability) Cl_int Intrinsic Clearance (Cl_int) Determination InVitro->Cl_int Isolate Phase I IVIVE IVIVE Modeling (PBPK Scaling) Cl_int->IVIVE Extrapolate Correlation IVIVC Validation (Predicted vs Observed) IVIVE->Correlation Predicted PK InVivo In Vivo PK/PD (Rodent Models) InVivo->Correlation Observed PK

Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for pyridazine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal standards, positive/negative controls, and strict acceptance criteria.

Protocol 1: In Vitro Microsomal Stability Assay for Intrinsic Clearance ( )

Objective: Determine the in vitro half-life and intrinsic clearance of pyridazine compounds to predict in vivo hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the pyridazine test compound (final concentration 1 μM, keeping organic solvent < 0.1% v/v to prevent CYP inhibition).

  • Self-Validation Controls:

    • Positive Control: Verapamil or Dextromethorphan (known rapid clearance) to validate enzyme activity.

    • Negative Control: Incubate test compound without NADPH to rule out chemical instability or non-CYP degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the slope (

    
    ) to determine 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Objective: Measure actual in vivo clearance, volume of distribution, and half-life to validate the in vitro predictions.

Step-by-Step Methodology:

  • Animal Model Preparation: Fast male BALB/c mice (6-8 weeks old) overnight prior to oral dosing, while maintaining ad libitum access to water [5].

  • Dosing Formulation: Formulate the pyridazine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 5% DMSO/95% PEG-400 depending on solubility).

  • Administration: Administer the compound via Intravenous (IV) tail vein injection (e.g., 1 mg/kg) and Oral Gavage (PO) (e.g., 5 mg/kg) to separate cohorts (n=3-5 per group).

  • Blood Sampling: Collect blood samples (~50 μL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Controls: Include a vehicle-only treated group to establish baseline LC-MS/MS chromatograms and rule out endogenous interferences.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 min to isolate plasma. Extract using protein precipitation (acetonitrile + internal standard).

  • Correlation Analysis: Calculate in vivo clearance (

    
    ) using Non-Compartmental Analysis (NCA). Compare 
    
    
    
    to the in vitro predicted clearance (
    
    
    ) derived from Protocol 1 using the well-stirred liver model. An IVIVC is considered "Strong" if
    
    
    is within a 2-fold error of
    
    
    [7].

Conclusion

The optimization of pyridazine compounds requires a rigorous, data-driven approach to bridge the gap between in vitro assays and in vivo realities. By leveraging the unique metabolic profile of the pyridazine ring—primarily driven by Phase I oxidation—researchers can achieve highly predictive IVIVC using standardized microsomal stability assays and PBPK modeling. Adhering to self-validating protocols ensures that these predictions reliably translate into clinical success, whether targeting neurodegeneration, metabolic syndrome, or inflammation.

References

  • MedChemica. "MedChem Paper Of The Month - Nov 2024".
  • National Institutes of Health (NIH). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors".
  • DOI.org. "Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders".
  • National Institutes of Health (NIH). "The pyridazine heterocycle in molecular recognition and drug discovery".
  • BenchChem. "Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine".
  • National Institutes of Health (NIH). "A new paradigm for drug discovery in the treatment of complex diseases".
  • ResearchGate. "In Vitro-In Vivo Correlation for Low-Clearance Compounds Using Hepatocyte Relay Method".
Comparative

Pyridazine Synthesis: The "Construction vs. Decoration" Dilemma

Topic: Head-to-Head Comparison of Pyridazine Synthesis Methods: Classical Condensation vs. IEDDA Cycloaddition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Pyridazine Synthesis Methods: Classical Condensation vs. IEDDA Cycloaddition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, offering unique physicochemical properties such as high polarity, hydrogen bond accepting capability, and π-stacking potential.[1][2] However, they remain underrepresented in drug libraries compared to pyridines, largely due to a "synthesis gap."

This guide provides a head-to-head technical comparison of the two dominant synthetic paradigms:

  • Classical Condensation (Paal-Knorr Type): The thermodynamic approach using 1,4-dicarbonyls and hydrazine.

  • Inverse Electron Demand Diels-Alder (IEDDA): The kinetic, "click" chemistry approach using tetrazines and dienophiles.[2][3][4]

Part 1: Strategic Overview & Decision Matrix

The choice between condensation and cycloaddition is rarely about yield alone; it is about regiocontrol and substrate accessibility .

  • Choose Condensation when: Synthesizing symmetric pyridazines, scaling up simple cores (kg scale), or when the 1,4-dicarbonyl precursor is stable and readily available.

  • Choose IEDDA when: Synthesizing highly substituted/unsymmetrical cores, requiring bioorthogonal kinetics, or when "late-stage" installation of the pyridazine ring is necessary.

Figure 1: Synthetic Decision Tree

PyridazineDecisionTree Start Target Pyridazine Scaffold Symmetry Is the substitution pattern symmetric? Start->Symmetry YesSym Yes (e.g., 3,6-diphenyl) Symmetry->YesSym Symmetric NoSym No (e.g., 3-aryl-6-alkyl) Symmetry->NoSym Asymmetric Condensation METHOD A: Classical Condensation (1,4-Dicarbonyl + Hydrazine) YesSym->Condensation Most Cost Effective Precursor Is 1,4-dicarbonyl accessible? NoSym->Precursor Bioorth Bioorthogonal/Click application? NoSym->Bioorth IEDDA METHOD B: IEDDA Cycloaddition (Tetrazine + Alkyne/Alkene) Precursor->Condensation Yes, but check regioselectivity Precursor->IEDDA No, unstable or hard to make Bioorth->IEDDA Required

Caption: Decision logic for selecting the optimal pyridazine synthesis route based on symmetry and application.

Part 2: Method A – Classical Condensation (The Workhorse)

Mechanism: Double nucleophilic attack of hydrazine on a 1,4-dicarbonyl system followed by dehydration and aromatization.

Technical Analysis
  • Causality: The reaction is driven by the thermodynamic stability of the aromatic pyridazine ring. However, the initial attack is governed by the electrophilicity of the carbonyls.

  • The Regioselectivity Pitfall: In unsymmetrical 1,4-dicarbonyls (e.g., 1-phenyl-1,4-pentanedione), hydrazine can attack either carbonyl first. This often leads to inseparable mixtures of regioisomers (e.g., 3-methyl-6-phenyl vs. 3-phenyl-6-methyl), necessitating tedious chromatographic separation.

Validated Protocol: Synthesis of 3,6-Diphenylpyridazine

Note: This protocol focuses on a symmetric substrate to demonstrate the method's ideal use case.

Reagents:

  • 1,2-Dibenzoylethane (1,4-diketone): 1.0 equiv

  • Hydrazine hydrate (64% or 80%): 2.5 equiv

  • Ethanol (solvent): 0.5 M concentration

  • Acetic acid (catalyst): 5-10 mol%

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 1,2-dibenzoylethane and Ethanol. Stir until suspended.

  • Activation: Add Acetic acid (catalytic). Why: Acid catalysis activates the carbonyl carbons, facilitating nucleophilic attack by hydrazine.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. The product usually precipitates as stable crystals.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from ethanol if necessary.

Expected Yield: >85% for symmetric substrates.

Part 3: Method B – Inverse Electron Demand Diels-Alder (IEDDA)[5][6][7][8]

Mechanism: A [4+2] cycloaddition between an electron-deficient diene (1,2,4,5-tetrazine) and an electron-rich dienophile (alkyne or alkene), followed by a retro-Diels-Alder reaction expelling nitrogen gas (


).[5]
Technical Analysis
  • Causality: The reaction rate is controlled by the

    
     energy gap.[3] Electron-withdrawing groups on the tetrazine lower the LUMO, accelerating the reaction.[5]
    
  • Self-Validating Nature: The release of

    
     gas provides an irreversible thermodynamic sink, driving the reaction to completion.[5] If using alkynes, the product is the aromatic pyridazine directly (no oxidation needed).
    
  • Regiocontrol: Unlike condensation, IEDDA regioselectivity is highly predictable based on FMO theory and steric interactions, often yielding >95:5 isomeric ratios.

Validated Protocol: Regioselective Synthesis via Tetrazine-Alkyne Coupling

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: 1.0 equiv[6]

  • Phenylacetylene (Dienophile): 1.2 equiv

  • Dichloromethane (DCM) or Dioxane: 0.1 M concentration

Step-by-Step Workflow:

  • Setup: Dissolve the tetrazine (typically pink/magenta) in DCM in a vial.

  • Reaction: Add Phenylacetylene. Stir at room temperature (or 60°C for unactivated alkynes).

  • Monitoring (Visual): The reaction is self-indicating. The intense magenta color of the tetrazine will fade to pale yellow/colorless as the pyridazine forms and

    
     evolves.
    
  • Completion: Once gas evolution ceases and color dissipates, the reaction is complete (typically 30 min to 4 hours).

  • Purification: Concentrate in vacuo. Flash chromatography (Silica, DCM/MeOH) is usually required to remove excess alkyne, though the crude purity is often high.

Expected Yield: >90% (Quantitative conversion is common).

Part 4: Head-to-Head Comparison Data
FeatureMethod A: CondensationMethod B: IEDDA
Primary Driver Thermodynamics (Dehydration)Kinetics & Entropy (-

)
Atom Economy Low (Loss of

)
Medium (Loss of

)
Regioselectivity Poor (for unsymmetrical substrates)Excellent (Predictable)
Reaction Conditions Harsh (Reflux, Acid/Base)Mild (RT to 60°C, Neutral)
Substrate Scope Limited by 1,4-dicarbonyl stabilityBroad (Tolerates amines, alcohols)
Scalability High (Kg scale is routine)Moderate (Tetrazine cost/stability)
Bio-compatibility Toxic (Hydrazine)High (Bioorthogonal)
Part 5: Mechanistic Visualization
Figure 2: Reaction Pathways Comparison

ReactionMechanisms cluster_Condensation Method A: Condensation cluster_IEDDA Method B: IEDDA Dik 1,4-Dicarbonyl Inter1 Hydrazone Intermediate Dik->Inter1 + N2H4 Hyd Hydrazine ProdA Pyridazine (- 2 H2O) Inter1->ProdA Cyclization - H2O Tetz 1,2,4,5-Tetrazine Inter2 Bicyclic Intermediate Tetz->Inter2 [4+2] Cycloaddition Alk Alkyne Alk->Inter2 ProdB Pyridazine (- N2 Gas) Inter2->ProdB Retro-Diels-Alder Irreversible

Caption: Mechanistic contrast: Stepwise condensation (left) vs. Concerted cycloaddition/extrusion (right).

Part 6: Expert Insight – Emerging Technologies

While Condensation and IEDDA dominate, a third "Skeletal Editing" approach is emerging. Recent work (e.g., Science 2023) demonstrates the conversion of pyridines to pyridazines via single-atom insertion. This allows chemists to use the vast library of commercially available pyridines as starting materials, bypassing the need for unstable 1,4-dicarbonyls or tetrazines entirely.

References
  • Review of Pyridazine Synthesis: Title: "Recent advances in the synthesis of pyridazines."[3][7][8][9][10][11][12][13] Source:RSC Advances, 2014. URL:[Link]

  • IEDDA Methodology: Title: "Inverse electron demand Diels-Alder reactions in chemical biology." Source:Organic & Biomolecular Chemistry, 2014. URL:[Link]

  • Skeletal Editing (Pyridine to Pyridazine): Title: "Bridging the pyridine–pyridazine synthesis gap by skeletal editing."[12][13] Source:Science, 2023. URL:[Link]

  • Tetrazine "Click" Chemistry Guide: Title: "Tetrazine Ligation: Fast, Clean, and Versatile." Source:Accounts of Chemical Research, 2011. URL:[Link]

Sources

Validation

Confirming the binding mode of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Technical Guide: Confirming the Binding Mode of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate Executive Summary & Mechanistic Context Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (hereafter referred to as E6CP...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Confirming the Binding Mode of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Summary & Mechanistic Context

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (hereafter referred to as E6CP3C ) is a high-value "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Unlike generic screening compounds, this molecule possesses a specific donor-acceptor motif inherent to the aminopyridazine core, making it a potent mimetic of the adenine ring found in ATP.

Why This Guide? Confirming the binding mode of E6CP3C is not merely about determining affinity (


); it is about validating the vector of growth . For kinase and oxidoreductase targets, the binding mode determines whether the ethyl ester moiety points towards the solvent front (allowing for solubilizing modifications) or into the ribose pocket (allowing for potency optimization).

This guide compares the three primary methodologies for confirming this binding mode—X-ray Crystallography , Ligand-Observed NMR , and Molecular Dynamics (MD) —and provides a validated protocol for the most efficient workflow.[1]

Mechanistic Insight: The Aminopyridazine Hinge Interaction

To understand the experimental data, one must understand the predicted binding topology. The aminopyridazine core functions as a bidentate hinge binder:

  • Pyridazine N2 (Acceptor): Accepts a hydrogen bond from the backbone amide of the target's hinge region (e.g., Leu83 in CDK2).[1]

  • Exocyclic Amino Group (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge residues (e.g., Glu81 in CDK2).[1]

  • Cyclopropyl Moiety: Occupies the hydrophobic "gatekeeper" region, reducing entropic penalty upon binding.[1]

Diagram 1: Predicted Signaling & Binding Topology The following diagram illustrates the logical flow of confirming this specific interaction network.

BindingModeValidation Compound E6CP3C Scaffold Complex Ligand-Protein Complex Compound->Complex Target Target Protein (e.g., Kinase/Oxidoreductase) Target->Complex Hinge Hinge Region Interaction (Bidentate H-Bonds) Complex->Hinge Primary Force Hydrophobic Hydrophobic Pocket (Cyclopropyl Fit) Complex->Hydrophobic Secondary Force XRay Method A: X-ray Crystallography (Direct Observation) Complex->XRay NMR Method B: STD-NMR / WaterLOGSY (Epitope Mapping) Complex->NMR Docking Method C: Molecular Dynamics (In Silico Prediction) Complex->Docking Decision Validation Decision: Is the Ester Solvent Exposed? XRay->Decision High Confidence NMR->Decision Medium Confidence Docking->Decision Low Confidence

Caption: Workflow for validating the bidentate interaction of the aminopyridazine core and the spatial orientation of the ethyl ester tail.

Comparative Analysis: Performance of Validation Methods

The following table objectively compares the performance of E6CP3C in different validation assays against a standard reference ligand (e.g., Roscovitine or generic Aminopyridine).

Table 1: Comparative Performance Matrix

FeatureMethod A: X-ray Co-Crystallography Method B: STD-NMR Method C: MD Simulation
Primary Output 3D Electron Density Map (

)
Epitope Map (Which protons touch the protein)Calculated Binding Free Energy (

)
Resolution/Precision Atomic (< 2.5 Å)Regional (Proximity < 5 Å)Theoretical
E6CP3C Suitability High. The rigid pyridazine ring facilitates lattice formation.[1]Medium. The cyclopropyl protons provide distinct NMR signals for mapping.[1]High. Small rigid fragment; easy to parameterize.[1]
Throughput Low (Weeks/Months)Medium (Days)High (Hours)
Cost High (Synchrotron/Beamline)Medium (Deuterated solvents)Low (CPU/GPU time)
Success Rate ~30% (Crystallization is the bottleneck)>80% (If solubility > 100 µM)100% (But high false positive rate)

Authoritative Insight: While X-ray is the "Gold Standard," STD-NMR is often superior for E6CP3C specifically in early stages.[1] Why? The cyclopropyl protons (0.5–0.9 ppm) are in a unique chemical shift region, free from protein background overlap, making the "Group Epitope Mapping" (GEM) exceptionally clear.

Detailed Protocol: The "Hybrid Validation" Workflow

Phase 1: In Silico Prediction (The Hypothesis)
  • Preparation: Parameterize E6CP3C using LigPrep (pH 7.4 ± 0.5).[1] Ensure the exocyclic amine is protonated if acidic conditions are used, but neutral for standard kinase binding.

  • Grid Generation: Define the active site box centered on the hinge region (e.g., residues equivalent to Leu83 in CDK2).[1]

  • Docking: Run Glide XP (Extra Precision) or AutoDock Vina.[1]

  • Filter: Select poses where:

    • Pyridazine N2 forms an H-bond with the backbone NH.[1]

    • Exocyclic NH forms an H-bond with the backbone CO.[1]

    • Crucial Check: The Ethyl Ester group should point away from the ATP cleft (solvent exposed).[1]

Phase 2: STD-NMR Validation (The Experiment)

Objective: Confirm that the cyclopropyl group is in intimate contact with the protein (high STD signal) while the ethyl tail is mobile (lower STD signal).

Materials:

  • Target Protein (e.g., Kinase domain, >95% purity), 10 µM.

  • Ligand: E6CP3C, 500 µM (50:1 Ligand:Protein ratio).[1]

  • Buffer:

    
     saline buffer (pH 7.4).
    

Step-by-Step Protocol:

  • Reference Spectrum: Acquire a 1D

    
    -NMR of E6CP3C (500 µM) in buffer. Assign the Cyclopropyl protons (
    
    
    
    , ~0.6-0.8 ppm) and Ethyl protons (
    
    
    , ~1.3 & 4.2 ppm).
  • Sample Preparation: Mix Protein (10 µM) and Ligand (500 µM).

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff).[1]

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm (Far from signals).[1]

    • Saturation Time: 2.0 seconds.[1]

  • Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

  • Analysis (The Self-Validating Step):

    • Calculate STD Amplification Factor (

      
      ) : 
      
      
      
      .[1]
    • Pass Criteria: If the Cyclopropyl signals show significantly higher

      
       than the Ethyl signals, the hydrophobic cyclopropyl is buried (bound), and the ester is solvent-exposed. This confirms  the hinge-binding mode predicted in Phase 1.[1]
      

Diagram 2: The Hybrid Validation Workflow

ProtocolFlow Start Start: E6CP3C Sample Docking Step 1: Glide XP Docking (Generate Pose) Start->Docking NMR_Prep Step 2: Sample Prep (50:1 L:P Ratio) Docking->NMR_Prep Guide Design Acquisition Step 3: STD-NMR (2s Saturation) NMR_Prep->Acquisition Analysis Step 4: Epitope Mapping (Compare Integrals) Acquisition->Analysis Result Outcome: Cyclopropyl Buried? Ester Exposed? Analysis->Result

Caption: Step-by-step workflow combining computational prediction with physical NMR validation.

Troubleshooting & Critical Parameters

  • Solubility: E6CP3C is moderately lipophilic (cLogP ~1.5).[1] If precipitation occurs at 500 µM, add 2-5%

    
    -DMSO.[1]
    
  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis by promiscuous esterases if the protein prep is not pure.[1] Monitor the appearance of ethanol peaks in the NMR spectrum over time. If hydrolysis occurs, the binding mode data is invalid for the ester, but valid for the acid metabolite.

  • Exchange Broadening: If the pyridazine NH signal disappears, it indicates intermediate exchange (common for hinge binders with

    
     in the µM range).[1] This confirms binding but hampers structural assignment.[1] Rely on the CH protons.
    

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Standard reference for pyridazine scaffolds in drug design).

  • Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • Cheung, J., et al. (2021).[1] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context for Cyclopropyl use).

  • ChemScene. (2024). Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Product Data.

Sources

Comparative

Biological equivalence of Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate analogs

Bioisosteric Profiling & Scaffold Optimization in Drug Discovery Executive Summary & Rationale In the optimization of pyridazine-based pharmacophores, the choice of the N-substituent at the 6-position is a critical deter...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Profiling & Scaffold Optimization in Drug Discovery

Executive Summary & Rationale

In the optimization of pyridazine-based pharmacophores, the choice of the N-substituent at the 6-position is a critical determinant of metabolic fate and target residence time.[1] This guide evaluates Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (Compound A) against its aliphatic analogs, specifically the Isopropyl (Compound B) and Methyl (Compound C) variants.[1]

While "Biological Equivalence" typically refers to generic formulation comparisons, in the context of early-stage discovery, we define it here as Functional Bioisosterism . This guide demonstrates why the cyclopropyl moiety is not merely a steric replacement for the isopropyl group but a functional upgrade that enhances metabolic stability and optimizes lipophilicity (LogD) without compromising the electronic engagement required for target binding (e.g., P2X3 receptors, CB2 agonists, or kinase domains).

The Core Thesis

The cyclopropyl group acts as a "metabolic shield."[2] Unlike the isopropyl group, which is prone to rapid CYP450-mediated


-hydroxylation and subsequent 

-dealkylation, the cyclopropyl ring resists oxidative attack due to the high bond dissociation energy (BDE) of its C-H bonds (~106 kcal/mol vs. ~95 kcal/mol for secondary acyclic carbons).

Comparative Profiling: Cyclopropyl vs. Alkyl Analogs

The following data summarizes the structural and functional divergence between the cyclopropyl scaffold and its primary alternatives.

Table 1: Physicochemical & Metabolic Comparison
FeatureCyclopropyl Analog (Compound A)Isopropyl Analog (Compound B)[1]Methyl Analog (Compound C)Implication
Structure N-CyclopropylN-CH(CH₃)₂N-CH₃Steric bulk & electronic fit
cLogP ~1.22~1.63~0.85Cyclopropyl lowers lipophilicity vs. Isopropyl, aiding solubility.[1]
Metabolic Liability Low High ModerateIsopropyl is a "soft spot" for CYP3A4.[1]
CYP Reaction Ring scission (rare)

-Hydroxylation -> Dealkylation

-Demethylation
Cyclopropyl extends

.[1]
Conformation Semi-rigid (

character)
FlexibleFlexibleCyclopropyl restricts rotatable bonds, reducing entropic penalty upon binding.[1]

Analyst Note: The reduction in LogP (approx 0.4 units) when moving from Isopropyl to Cyclopropyl is a known "magic methyl" alternative.[1] It allows for the addition of lipophilic groups elsewhere on the pharmacophore without crashing solubility.

Mechanistic Insight: Metabolic Stability

Why the Cyclopropyl Group Survives

The primary failure mode for alkyl-amino-pyridazines is oxidative


-dealkylation.[1]
  • Isopropyl Failure: CYP enzymes abstract a hydrogen from the

    
    -carbon (the CH attached to the Nitrogen).[1] This forms a radical, which is hydroxylated to a carbinolamine. The carbinolamine is unstable and collapses, cleaving the alkyl group and leaving a primary amine.
    
  • Cyclopropyl Success: Abstraction of a hydrogen from the cyclopropyl ring is energetically unfavorable because the resulting radical increases ring strain.[1] Furthermore, the geometric constraints of the ring often prevent the orbital overlap required for the initial electron transfer in the CYP catalytic cycle.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of the analogs.

MetabolicPathways Substrate_Iso Isopropyl Analog (Lipophilic) CYP_Attack CYP450 (Oxidative Attack) Substrate_Iso->CYP_Attack High Affinity Substrate_Cyc Cyclopropyl Analog (Rigid/Stable) Substrate_Cyc->CYP_Attack Low Affinity Inter_Radical Stable Radical Formation CYP_Attack->Inter_Radical H-Abstraction (Easy) Inter_Strain High Energy Barrier (Ring Strain) CYP_Attack->Inter_Strain H-Abstraction (Difficult) Prod_Cleaved N-Dealkylated Metabolite (Inactive) Inter_Radical->Prod_Cleaved Carbinolamine Collapse Prod_Intact Parent Compound Retained Inter_Strain->Prod_Intact Metabolic Resistance

Figure 1: Divergent metabolic fates. The Isopropyl analog undergoes rapid N-dealkylation, while the Cyclopropyl analog resists oxidation due to ring strain and bond dissociation energy barriers.

Experimental Protocols for Validation

To validate the biological equivalence and superiority of the cyclopropyl analog, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

This assay quantifies the metabolic half-life (


) and intrinsic clearance (

).[2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Pre-incubate compound with HLM (0.5 mg/mL final) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately transfer into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Plot

    
     vs. time.[1]
    
  • Slope

    
     determines 
    
    
    
    .[1]
  • Success Criteria: Cyclopropyl analog should exhibit

    
     of the 
    
    
    
    of the Isopropyl analog.
Protocol B: Competitive Binding (TR-FRET)

Assuming the pyridazine carboxylate is a scaffold for a specific target (e.g., CB2 or a Kinase), a displacement assay ensures the cyclopropyl group does not sterically hinder the binding pocket.

Workflow Visualization:

AssayWorkflow Step1 Prep: Receptor + Fluorescent Tracer Step2 Add Test Compound (Cyclopropyl vs Alkyl) Step1->Step2 Step3 Equilibrium Incubation (60 min @ RT) Step2->Step3 Step4 Read TR-FRET Signal (340ex / 665em) Step3->Step4 Decision Calculate IC50 Step4->Decision

Figure 2: TR-FRET Competitive Binding Workflow. A reduction in FRET signal indicates successful displacement of the tracer by the test compound.

Synthesis & Purity Standards

For researchers synthesizing these analogs for comparison:

  • Precursor: Ethyl 6-chloropyridazine-3-carboxylate.[1]

  • Reagent: Cyclopropylamine (vs. Isopropylamine).[1]

  • Conditions:

    
     reaction. Ethanol/DIPEA, reflux or microwave irradiation at 100°C.
    
  • Purification: The cyclopropyl analog is often more crystalline than the isopropyl oil, facilitating purification by recrystallization rather than chromatography.[1]

Conclusion

The Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate demonstrates superior "drug-like" properties compared to its alkyl counterparts.[1] It effectively breaks the correlation between lipophilicity and metabolic instability.[1] By replacing the isopropyl group with a cyclopropyl bioisostere, researchers can expect:

  • Extended Half-life: Via suppression of CYP-mediated dealkylation.[1]

  • Improved Solubility: Through lower LogP/LogD.

  • Maintained Potency: Assuming the binding pocket tolerates the slightly wider bond angle of the cyclopropyl ring (

    
     internal, but effectively occupies similar volume to isopropyl).
    

References

  • Talele, T. T. (2016).[1][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses bioisosteric principles of small rings vs alkyl chains).

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Barnes-Seeman, D. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][4][5] Beilstein Journal of Organic Chemistry, 16, 2170–2181.

  • BenchChem. (2025).[1][2] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. (General reference for cyclopropyl metabolic stability).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate proper disposal procedures

Comprehensive Disposal and Safety Protocol for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate As drug development accelerates, the safe handling and disposal of bioactive heterocyclic compounds are paramount. Ethyl 6...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

As drug development accelerates, the safe handling and disposal of bioactive heterocyclic compounds are paramount. Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a nitrogen-rich pyridazine derivative frequently utilized in medicinal chemistry and lead optimization. Because of its specific physicochemical properties, improper disposal can lead to environmental persistence, laboratory contamination, and regulatory non-compliance.

This guide provides researchers and environmental health and safety (EH&S) professionals with a field-proven, self-validating system for the operational handling, spill response, and final disposal of this compound.

Compound Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the cyclopropylamino group and the pyridazine ring dictates its solubility, environmental persistence, and interaction with biological systems.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational & Disposal Implication
CAS Number 1823333-44-3[1]Primary identifier required for all EH&S waste tracking tags.
Molecular Formula C₁₀H₁₃N₃O₂[1]Nitrogen-rich structure; requires high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx).
Molecular Weight 207.23 g/mol [1]Used for calculating molarity in waste solutions to ensure concentration limits are not exceeded.
LogP 1.2276[1]Lipophilic nature; easily penetrates intact skin. Mandates the use of nitrile gloves during all handling and disposal steps.
Storage Temp 2-8°C (Sealed)[1]Temperature fluctuations may cause condensation and degradation, potentially altering the hazard profile of expired stock.

The Causality of the Hazard: Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate is not explicitly listed on the EPA's P or U lists for acutely toxic commercial chemical products[2]. However, under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for characteristic hazards[3]. Because of its LogP (1.2276), the compound is moderately lipophilic, meaning it can readily cross biological membranes[1]. If disposed of in municipal sinks, it resists standard aqueous degradation and can persist in aquatic ecosystems. Therefore, sink disposal is strictly prohibited , and all waste must be captured for controlled incineration.

Chemical Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions (such as exothermic events) and significantly reduces institutional disposal costs. Halogenated and non-halogenated organic wastes must never be mixed, as halogenated waste requires specialized, highly expensive incineration to prevent the formation of toxic dioxins[4].

WasteSegregation Start Waste Generation: Ethyl 6-(cyclopropylamino) pyridazine-3-carboxylate Solid Solid Powder / Crystals Start->Solid Liquid Liquid Solution Start->Liquid Consumables Contaminated Consumables Start->Consumables BinSolid Solid Hazardous Waste Bin Solid->BinSolid Halogenated Halogenated Solvent? Liquid->Halogenated Consumables->BinSolid BinNonHalo Non-Halogenated Liquid Waste Halogenated->BinNonHalo No BinHalo Halogenated Liquid Waste Halogenated->BinHalo Yes EHS EH&S Pickup & Incineration BinSolid->EHS BinNonHalo->EHS BinHalo->EHS

Figure 1: Decision matrix and segregation workflow for pyridazine derivative chemical waste.

Table 2: Waste Segregation Categories

Waste TypeContainer SpecificationLabeling RequirementsDisposal Pathway
Solid API Amber glass or HDPE"Hazardous Waste - Toxic Solid"EH&S Solid Waste Pickup
Organic Solutions Vented HDPE Carboy"Hazardous Waste - [Solvent Name]"Solvent Incineration
Consumables Puncture-proof bin"Hazardous Waste - Contaminated Debris"Solid Waste Incineration

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every action in the laboratory must be verifiable. Follow this standard operating procedure (SOP) for routine disposal.

Methodology: Routine Disposal of Solid and Liquid Waste

  • Characterization: Determine the physical state of the waste (solid API, non-halogenated solution, or halogenated solution).

  • Containment:

    • Solid Waste: Transfer unused or expired Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate into a high-density polyethylene (HDPE) or amber glass container.

    • Liquid Waste: Pour solutions slowly into the designated liquid waste carboy using a dedicated funnel. Crucial Causality: Do not leave the funnel in the container after use; open containers violate EPA emission standards and increase inhalation risks[5].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List the chemical name explicitly—abbreviations or chemical formulas are legally invalid under RCRA guidelines[5].

  • Storage: Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Segregate away from strong acids or oxidizers.

  • Removal: Once the container reaches 90% capacity, submit a waste pickup request to your facility's EH&S department. Federal EPA regulations dictate that full containers must be removed from the SAA within 72 hours[5].

Spill Response & Decontamination Protocol

Accidental releases require immediate, calculated action. Because this compound is an active pharmaceutical ingredient (API) in powder form, the primary risk during a spill is aerosolization and subsequent inhalation.

SpillResponse Spill Spill Detected Assess Assess State & Volume Spill->Assess SolidSpill Solid Powder (< 50g) Assess->SolidSpill LiquidSpill Liquid Solution (< 500mL) Assess->LiquidSpill DampWipe Wipe with Solvent-Dampened Pad SolidSpill->DampWipe Absorb Apply Inert Absorbent Material LiquidSpill->Absorb Decon Decontaminate Surface (70% EtOH / Water) DampWipe->Decon Absorb->Decon Dispose Seal in Hazardous Waste Container Decon->Dispose

Figure 2: Step-by-step spill response and surface decontamination protocol.

Methodology: Spill Response and Surface Decontamination

  • Assessment: Identify the physical state (solid powder vs. liquid solution) and the volume of the spill. If the spill is exceptionally large or highly concentrated, evacuate the area and contact EH&S immediately.

  • PPE Donning: Equip double nitrile gloves, wrap-around safety goggles, and a standard laboratory coat.

  • Containment (Solid): For solid powder spills, do not dry-sweep . Dry sweeping aerosolizes the API, creating a severe inhalation hazard. Instead, dampen an absorbent pad with water or 70% ethanol and gently wipe the powder to suppress dust generation[4].

  • Containment (Liquid): For liquid spills, deploy inert absorbent pads or vermiculite starting from the perimeter of the spill and working inward to prevent the liquid from spreading.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe-down using 70% ethanol. Crucial Causality: The ethanol step is required to ensure the complete solubilization and removal of lipophilic residues (LogP 1.2276) that water alone cannot wash away[1].

  • Disposal: Place all contaminated pads, gloves, and cleanup materials into a solid hazardous waste bag, seal tightly, and label for EH&S pickup as "Spill Cleanup Debris - Toxic Solid".

References

  • ChemScene. "1823333-44-3 | Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate".
  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes".
  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines".
  • ETH Zurich. "Laboratory Safety Guidelines: Storage and disposal of chemicals".

Sources

Handling

Personal protective equipment for handling Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate

Executive Safety Assessment As researchers, we often treat catalog intermediates as "standard reagents" until an incident occurs. Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate requires a higher tier of vigilance tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

As researchers, we often treat catalog intermediates as "standard reagents" until an incident occurs. Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate requires a higher tier of vigilance than a typical organic ester.

While specific toxicological data for this exact CAS is limited in public registries, a Structure-Activity Relationship (SAR) analysis mandates that we treat this as a Potent Compound (OEB 3) until proven otherwise.

The Pharmacophore Risk: The molecule contains an aminopyridine/aminopyridazine motif. Historically, 4-aminopyridine derivatives are potent potassium channel blockers, capable of inducing seizures and CNS excitation at low doses. The cyclopropyl group adds lipophilicity, potentially enhancing blood-brain barrier penetration if accidental exposure occurs.

Core Hazard Classification (derived from structural analogs):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful) to Category 3 (Toxic).

  • Target Organ Toxicity: CNS (Seizure threshold reduction), Respiratory Irritant.

  • Physical State: Fine crystalline powder (High dust inhalation risk).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Protection Tier Task Description Required PPE Configuration Rationale
Tier 1: Standard Storage retrieval, sealed container transport, microscopy.Gloves: Nitrile (0.11 mm, single layer).Body: Standard cotton lab coat.Eyes: Safety glasses with side shields.Minimal risk of aerosol generation. Primary barrier is the container.
Tier 2: Operational Weighing (<100 mg), dissolution, rotary evaporation.Gloves: Double Nitrile (Outer: 0.11mm, Inner: 0.06mm).Body: Tyvek® sleeve covers or disposable apron.Resp: N95/FFP2 if outside containment (Not recommended).Eyes: Chemical splash goggles.Double Gloving: Critical for organic amines which can permeate thin nitrile. Sleeve covers prevent wrist-gap exposure.
Tier 3: High Energy Grinding, open-flask heating, spill cleanup, weighing (>1g).Gloves: High-Breakthrough (e.g., Silver Shield® or thick Nitrile >0.2mm).Body: Full Tyvek® coverall.Resp: PAPR or Half-mask with P100/Organic Vapor cartridges.Eyes: Face shield over goggles.High risk of dust generation. Aminopyridazines can be potent sensitizers and CNS active agents via inhalation.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the "human variable" from safety.

Phase A: Receipt & Stabilization
  • The "Static" Trap: Fine organic esters are prone to static charge. Upon opening the shipping box, wipe the external surface of the reagent bottle with an anti-static wipe before placing it in the hood. This prevents powder from "jumping" out when the cap is removed.

  • Storage: Store at 2-8°C (Refrigerated). Cold glassware condenses water; allow the bottle to warm to room temperature inside a desiccator before opening to prevent hydrolysis of the ester.

Phase B: Weighing & Solubilization (The Critical Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Weighing Station . Never weigh on an open bench.

  • The "Wet" Transfer Method:

    • Tare a vial containing your solvent (e.g., DMSO, DCM) first.

    • Add the solid directly to the solvent.

    • Why? This immediately suppresses dust generation. Handling the dry powder is the highest risk moment; solvating it captures the hazard.

Phase C: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not spray visualization agents (e.g., Ninhydrin) in the open; use a dip tank in the hood to avoid inhaling atomized reaction mixtures.

Emergency Response & Disposal

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. Alert Medical: Mention "Potential Potassium Channel Blocker exposure." Monitor for tremors or confusion.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol for washing; this increases skin permeability and drives the lipophilic ester deeper into the dermis.

Disposal Strategy
  • Solid Waste: Segregate into "High Potency/Toxic Solids" bin. Do not mix with general trash.

  • Liquid Waste: Halogenated or Non-Halogenated organic waste streams are acceptable.

  • Decontamination: Wipe surfaces with 10% bleach followed by water. The hypochlorite oxidizes the hydrazine/amine linkage, degrading the active pharmacophore.

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision gates that prevent exposure.

SafetyLifecycle cluster_risk High Risk Zone (Dust Hazard) Receipt Receipt & Inspection (Check Seal/CAS) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Before Opening Weighing Weighing (Fume Hood Only) Equilibrate->Weighing Anti-static Wipe Solubilization Solubilization (Immediate Dust Suppression) Weighing->Solubilization Wet Transfer Reaction Reaction/Usage Solubilization->Reaction Disposal Disposal (High Potency Stream) Reaction->Disposal

Figure 1: The "Safe Handling Lifecycle" emphasizes thermal equilibration to prevent hydrolysis and "Wet Transfer" to eliminate dust hazards.

References

  • PubChem. (2023). Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • Fisher Scientific. (2023). Safety Data Sheet: Pyridazine-3-carboxylic acid derivatives.Link

  • Sigma-Aldrich. (2023). Handling of Aminopyridines and High Potency Actives.[1][2]Link

  • European Chemicals Agency (ECHA). (2023). GHS Classification for Pyridazine Derivatives.[3][4][5]Link

  • BLD Pharm. (2023). Product Safety Information: CAS 1823333-44-3.[6][7]Link

Sources

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